molecular formula C21H36ClNO B7887695 Loceryl

Loceryl

Cat. No.: B7887695
M. Wt: 354.0 g/mol
InChI Key: XZKWIPVTHGWDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Loceryl is the brand name for a medicinal formulation where the active pharmaceutical ingredient is Amorolfine, most commonly used as Amorolfine hydrochloride. Amorolfine is a synthetic morpholine derivative that functions as a broad-spectrum antifungal agent . Its primary research value lies in its unique mechanism of action against fungal pathogens. Unlike many other antifungals, Amorolfine targets ergosterol biosynthesis at two distinct points: it inhibits the enzymes Δ14-reductase and Δ7-Δ8 isomerase . This dual inhibition leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of abnormal, toxic sterols . The resulting disruption compromises the integrity and function of the membrane, leading to fungistatic or fungicidal effects . Amorolfine exhibits a broad spectrum of in vitro activity against many fungi relevant to human health, including dermatophytes (e.g., Trichophyton species), yeasts (e.g., Candida species), and a number of molds and dimorphic fungi . Commercially, Amorolfine hydrochloride is formulated at a 5% concentration in a medicated nail lacquer, a transungual drug delivery system designed for the topical treatment of onychomycosis (fungal nail infections) . The lacquer formulation facilitates penetration of the active ingredient through the nail plate, allowing it to reach the site of infection . For this reason, a significant body of research focuses on its efficacy and use in combination with systemic oral antifungals like terbinafine and itraconazole to improve treatment outcomes . This product is presented for laboratory research and analysis of its chemical and antifungal properties. It is designated "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKWIPVTHGWDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Amorolfine's Mechanism of Action on Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amorolfine (B1665469) is a morpholine (B109124) antifungal agent that exhibits a potent inhibitory effect on the ergosterol (B1671047) biosynthesis pathway in fungi. This in-depth technical guide elucidates the core mechanism of action of amorolfine, focusing on its molecular targets and the resultant impact on fungal cell viability. The document provides a comprehensive overview of the key enzymes inhibited by amorolfine, quantitative data on its antifungal activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway, therefore, represents a prime target for antifungal drug development. Amorolfine is a topical antifungal that effectively disrupts this pathway, leading to fungal cell death.[1][2][3]

Molecular Mechanism of Action

Amorolfine's primary mechanism of action involves the inhibition of two key enzymes in the late stages of the ergosterol biosynthesis pathway: Δ14-reductase (ERG24) and Δ7-Δ8-isomerase (ERG2) .[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

  • Inhibition of Δ14-reductase: This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors. Inhibition by amorolfine leads to the accumulation of sterols with this double bond, most notably ignosterol and other 14-methylated sterols.[4][5][6][7][8][9][10][11][12][13][18]

  • Inhibition of Δ7-Δ8-isomerase: This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring. Inhibition of this step further disrupts the formation of mature ergosterol.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

This dual inhibition results in a significant depletion of ergosterol in the fungal cell membrane and a corresponding accumulation of aberrant, non-functional sterols like ignosterol .[4][5][6][7][8][9][10][11][12][13] The altered sterol composition disrupts the physical properties of the cell membrane, leading to increased permeability, impaired function of membrane-bound proteins, and ultimately, fungal cell death.[2][6] Some studies have also noted a thickening of the fungal cell wall and the appearance of chitin (B13524) deposits as a secondary effect of amorolfine treatment.[6][8][13]

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition_by_Amorolfine Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol 14a-demethylase 14α-demethylase Lanosterol->14a-demethylase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Delta14Reductase Δ14-reductase (ERG24) 4,4-dimethyl-cholesta-8,14,24-trienol->Delta14Reductase Ignosterol Ignosterol (and other Δ14 sterols) 4,4-dimethyl-cholesta-8,24-dienol 4,4-dimethyl-cholesta- 8,24-dienol OtherEnzymes1 ... 4,4-dimethyl-cholesta-8,24-dienol->OtherEnzymes1 Fecosterol Fecosterol Delta7Delta8Isomerase Δ7-Δ8-isomerase (ERG2) Fecosterol->Delta7Delta8Isomerase Episterol Episterol OtherEnzymes2 ... Episterol->OtherEnzymes2 Ergosterol Ergosterol Amorolfine Amorolfine Amorolfine->Delta14Reductase Inhibits Amorolfine->Delta7Delta8Isomerase Inhibits Delta14Reductase->Ignosterol Accumulation Delta14Reductase->4,4-dimethyl-cholesta-8,24-dienol Delta7Delta8Isomerase->Episterol SqualeneEpoxidase->Lanosterol 14a-demethylase->4,4-dimethyl-cholesta-8,14,24-trienol OtherEnzymes1->Fecosterol OtherEnzymes2->Ergosterol OtherEnzymes3 ...

Caption: Inhibition of Ergosterol Biosynthesis by Amorolfine.

Quantitative Data

The antifungal activity of amorolfine has been quantified against a range of fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for amorolfine hydrochloride against clinical isolates of Aspergillus and Candida species.[18]

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MFC Range (µg/mL)
Aspergillus fumigatus616 - 32>32
Aspergillus flavus616 - 32>32
Aspergillus niger68 - 16>32
Aspergillus terreus616 - 32>32
Candida albicans74 - 16>32
Candida glabrata78 - 16>32
Candida krusei68 - 16>32
Candida tropicalis64 - 8>32

Data adapted from a study by Krauß et al. (2021).[18] MIC ranges represent the MIC90 values for Aspergillus isolates and MIC80 values for Candida isolates. MFC ranges represent the MFCs determined for selected isolates of each species.

Experimental Protocols

This section details the methodologies for key experiments to investigate the mechanism of action of amorolfine.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of amorolfine that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolates

  • Amorolfine hydrochloride stock solution (in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or water

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar (B569324) medium.

    • Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the inoculum in RPMI-1640 medium to the desired final concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of amorolfine in RPMI-1640 medium in the 96-well plate. The concentration range should be sufficient to determine the MIC.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of amorolfine that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the changes in sterol composition in fungal cells following treatment with amorolfine.

Materials:

  • Fungal culture treated with a sub-inhibitory concentration of amorolfine and an untreated control culture.

  • 25% alcoholic potassium hydroxide (B78521) solution (w/v)

  • n-Heptane or petroleum ether

  • Sterile distilled water

  • Vortex mixer

  • Water bath or heating block (80-85°C)

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5ms).

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) for derivatization (optional but recommended).

Procedure:

  • Fungal Cell Culture and Treatment:

    • Grow the fungal strain in a suitable liquid medium (e.g., Sabouraud dextrose broth or yeast-peptone-dextrose broth) to mid-logarithmic phase.

    • Expose the culture to a predetermined sub-inhibitory concentration of amorolfine for a specified period (e.g., 24 hours). An untreated culture should be run in parallel as a control.

  • Saponification and Sterol Extraction:

    • Harvest the fungal cells by centrifugation or filtration and wash with sterile water.

    • Determine the dry weight of the fungal pellet.

    • Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.

    • Incubate the mixture in an 85°C water bath for 1 hour to saponify the lipids.[19]

    • Allow the mixture to cool to room temperature.

    • Add 1 mL of sterile distilled water and 3 mL of n-heptane (or petroleum ether) and vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).[19]

    • Centrifuge to separate the phases and carefully collect the upper organic layer containing the sterols.

    • Repeat the extraction of the aqueous phase with n-heptane to maximize sterol recovery.

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Optional):

    • To improve the volatility and chromatographic properties of the sterols, they can be derivatized to their trimethylsilyl (B98337) (TMS) ethers.

    • Re-dissolve the dried sterol extract in a small volume of a suitable solvent (e.g., pyridine) and add the silylating agent.

    • Heat the mixture at 60-70°C for 30 minutes.

    • Evaporate the solvent and derivatizing agent under nitrogen and re-dissolve the derivatized sterols in hexane (B92381) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use a temperature program that allows for the separation of different sterols (e.g., initial temperature of 180°C, ramp to 280°C at 5°C/min, and hold for 15 minutes).

    • Identify the sterols based on their retention times and mass fragmentation patterns by comparison to authentic standards and mass spectral libraries.

    • Quantify the relative amounts of ergosterol, ignosterol, and other sterol intermediates by integrating the peak areas.

In Vitro Enzyme Inhibition Assay (Generalized Protocol)

Note: Detailed, publicly available protocols for the specific inhibition of isolated fungal Δ14-reductase and Δ7-Δ8-isomerase by amorolfine are scarce. The following is a generalized protocol based on methodologies used for other ergosterol biosynthesis enzymes.

Objective: To determine the inhibitory activity (e.g., IC50) of amorolfine on Δ14-reductase and Δ7-Δ8-isomerase in a cell-free system.

Materials:

  • Fungal strain for microsome preparation (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.3 M sucrose, and protease inhibitors).

  • Ultracentrifuge.

  • Radiolabeled substrate (e.g., [³H]-lanosterol for a coupled assay or a specific radiolabeled Δ14-sterol for the reductase assay).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Amorolfine stock solution in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and counter.

  • Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

  • Preparation of Fungal Microsomes:

    • Grow a large culture of the fungal strain to the desired growth phase.

    • Harvest the cells and wash them with lysis buffer.

    • Disrupt the cells using mechanical methods (e.g., glass bead homogenization or a French press).

    • Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

    • Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which is enriched in the enzymes of the ergosterol pathway.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzyme Assay:

    • In a reaction tube, combine the microsomal preparation, NADPH regenerating system, and buffer.

    • Add varying concentrations of amorolfine (or the vehicle control, DMSO).

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate for a defined period during which the reaction is linear.

    • Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification.

  • Analysis of Products:

    • Extract the sterols from the reaction mixture as described in the GC-MS protocol.

    • Separate the substrate and product(s) using TLC.

    • Visualize the radiolabeled spots using a phosphorimager or by scraping the corresponding silica (B1680970) sections and quantifying the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of substrate converted to product at each amorolfine concentration.

    • Determine the IC50 value, which is the concentration of amorolfine that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow FungalIsolates Fungal Isolates InoculumPrep Inoculum Preparation FungalIsolates->InoculumPrep IncubationMIC Incubation (24-48h) InoculumPrep->IncubationMIC DrugDilution Amorolfine Serial Dilution DrugDilution->IncubationMIC MICReading MIC Determination (Visual/Spectrophotometric) IncubationMIC->MICReading FungalCulture Fungal Culture AmorolfineTreatment Amorolfine Treatment FungalCulture->AmorolfineTreatment SaponificationExtraction Saponification & Sterol Extraction AmorolfineTreatment->SaponificationExtraction GCMS GC-MS Analysis SaponificationExtraction->GCMS SterolProfile Sterol Profile Analysis (Ergosterol vs. Ignosterol) GCMS->SterolProfile

Caption: Experimental Workflow for Investigating Amorolfine's Effects.

Conclusion

Amorolfine's antifungal efficacy is rooted in its specific and dual inhibition of Δ14-reductase and Δ7-Δ8-isomerase within the fungal ergosterol biosynthesis pathway. This leads to a cascade of events, including the depletion of ergosterol and the accumulation of the non-functional sterol, ignosterol, which ultimately compromises the integrity and function of the fungal cell membrane, resulting in cell death. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced molecular interactions of amorolfine and to screen for novel antifungal agents with similar mechanisms of action. The provided quantitative data underscores the potent activity of amorolfine against a range of clinically relevant fungi. This comprehensive understanding of amorolfine's mechanism of action is vital for its effective clinical application and for the development of next-generation antifungal therapies.

References

chemical structure and properties of amorolfine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorolfine (B1665469) hydrochloride is a synthetic morpholine (B109124) derivative with potent antifungal activity.[1][2][3] It is primarily used topically for the treatment of onychomycosis (fungal nail infections) and other dermatomycoses. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for amorolfine hydrochloride, tailored for a scientific audience.

Chemical Structure and Identification

Amorolfine hydrochloride is the hydrochloride salt of amorolfine. The chemical structure is characterized by a substituted morpholine ring linked to a phenylpropyl group.

Chemical Structure:

(A 2D chemical structure image of Amorolfine Hydrochloride would be placed here in a real document)

Table 1: Chemical Identification

IdentifierValue
IUPAC Name (2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride
CAS Number 78613-38-4
Molecular Formula C₂₁H₃₆ClNO
Molecular Weight 353.97 g/mol

Physicochemical Properties

The physicochemical properties of amorolfine hydrochloride are crucial for its formulation, delivery, and antifungal efficacy.

Table 2: Physicochemical Properties of Amorolfine Hydrochloride

PropertyValueReference
Melting Point 204-206 °C[2]
Solubility Slightly soluble in water[2]
Soluble in methanol (B129727) and ethanol[1]
Soluble in DMSO[1]
pKa Data not available in experimental form
logP Data not available in experimental form

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Amorolfine hydrochloride exerts its antifungal effect by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption leads to altered membrane permeability and ultimately, fungal cell death. The primary targets of amorolfine are two enzymes in the ergosterol biosynthesis pathway:

  • Δ14-reductase (ERG24)

  • Δ7-Δ8 isomerase (ERG2)

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic, non-functional sterols, such as ignosterol, within the fungal cell membrane.[1]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Erg1 Squalene epoxidase (ERG1) Squalene->Erg1 Squalene_epoxide Squalene epoxide Erg7 Lanosterol synthase (ERG7) Squalene_epoxide->Erg7 Lanosterol Lanosterol Intermediates Various Intermediates Lanosterol->Intermediates Erg24 Δ14-reductase (ERG24) Intermediates->Erg24 Episterol Episterol Ergosterol Ergosterol (Functional Cell Membrane) Episterol->Ergosterol Fecosterol Fecosterol Erg2 Δ7-Δ8 isomerase (ERG2) Fecosterol->Erg2 Ignosterol Ignosterol Accumulation (Non-functional Membrane) Erg1->Squalene_epoxide Erg7->Lanosterol Erg24->Fecosterol Erg24->Ignosterol Inhibition leads to Erg2->Episterol Amorolfine Amorolfine Hydrochloride Amorolfine->Erg24 Amorolfine->Erg2

Caption: Mechanism of action of Amorolfine Hydrochloride.

Experimental Protocols

Synthesis of Amorolfine Hydrochloride

The synthesis of amorolfine hydrochloride is a multi-step process. A general overview of a common synthetic route is provided below. This is a representative synthesis and may be subject to variations as described in various patents.

Synthesis_Workflow R1 4-Iodo-tert-amylbenzene S1 Heck Reaction (Pd catalyst, base, NMP) R1->S1 R2 2-Methylallyl alcohol R2->S1 R3 cis-2,6-Dimethylmorpholine (B33440) S2 Reductive Amination (Sodium triacetoxyborohydride (B8407120), Glacial acetic acid) R3->S2 R4 HCl S3 Salification R4->S3 I1 3-tert-Amylphenyl-2-methylpropionaldehyde I1->S2 I2 Amorolfine (base) I2->S3 FP Amorolfine Hydrochloride S1->I1 S2->I2 S3->FP

Caption: General synthetic workflow for Amorolfine Hydrochloride.

Detailed Methodology:

A detailed, step-by-step protocol for the synthesis of amorolfine hydrochloride can be found in various patents, such as WO2013097629A1.[4] A representative procedure involves:

  • Heck Reaction: 4-Iodo-tert-amylbenzene is reacted with 2-methylallyl alcohol in the presence of a palladium catalyst and a base in a suitable solvent like N-methylpyrrolidone to yield 3-tert-amylphenyl-2-methylpropionaldehyde.[4]

  • Reductive Amination: The resulting aldehyde is then subjected to reductive amination with cis-2,6-dimethylmorpholine using a reducing agent such as sodium triacetoxyborohydride in the presence of glacial acetic acid to form the amorolfine base.[4]

  • Salification: The amorolfine base is then treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, which can be purified by recrystallization.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of amorolfine hydrochloride.

HPLC_Workflow SamplePrep Sample Preparation (Dissolution in mobile phase) Injection Injection into HPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 column, isocratic or gradient elution) Injection->Separation Detection UV Detection (e.g., 214 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for HPLC analysis of Amorolfine Hydrochloride.

Detailed Methodology:

A typical HPLC method for the analysis of amorolfine hydrochloride is as follows:[5][6]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol) is used. The composition can be isocratic or a gradient.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection Wavelength: Detection is typically performed at 214 nm.[5]

  • Sample Preparation: A known amount of the sample is accurately weighed and dissolved in the mobile phase to a specific concentration.

  • Quantification: The concentration of amorolfine hydrochloride is determined by comparing the peak area of the sample to that of a standard of known concentration.

Conclusion

Amorolfine hydrochloride is a well-established antifungal agent with a clear mechanism of action targeting ergosterol biosynthesis. This technical guide provides a foundational understanding of its chemical and physical properties, as well as standardized methods for its synthesis and analysis. This information is intended to support further research and development in the field of antifungal drug discovery and formulation.

References

The Rise of Morpholine Antifungals: A Technical History of Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide explores the history, discovery, and development of morpholine (B109124) antifungals, a critical class of compounds in both agriculture and clinical practice. From their initial discovery in the mid-20th century to the development of key agricultural fungicides and a topical treatment for human mycoses, this whitepaper provides a comprehensive overview for researchers, scientists, and drug development professionals.

A New Era in Fungal Control: The Genesis of Morpholine Antifungals

The journey of morpholine antifungals began in the 1960s with the pioneering work of BASF, leading to the development of tridemorph (B114830) . Initially synthesized in 1962, this compound marked a significant advancement in the control of powdery mildew in cereals, particularly Erysiphe graminis[1][2][3][4]. Patented by BASF, tridemorph was introduced commercially as Calixin and became a cornerstone of agricultural disease management[1][2][3][4].

Following the success of tridemorph, research into related structures led to the discovery of fenpropimorph by BASF and Maag in 1979[5]. This compound demonstrated a broader spectrum of activity and was commercialized for the control of various fungal diseases in cereals[5].

In the clinical arena, amorolfine (B1665469) emerged as a key development. Introduced in 1981, amorolfine was developed for the topical treatment of human fungal infections, particularly onychomycosis (nail infections)[6][7]. Its unique mode of action and efficacy in a topical formulation provided a valuable therapeutic option[6][7].

Mechanism of Action: Disrupting Ergosterol (B1671047) Biosynthesis

Morpholine antifungals exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane[7][8][9]. Specifically, they target two key enzymes in the ergosterol pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

  • Sterol Δ7-Δ8-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position.

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of aberrant sterol intermediates, such as ignosterol, within the fungal cell membrane[7]. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and, in some cases, cell death. Fenpropimorph has also been reported to inhibit squalene (B77637) epoxidase in some fungi, adding another layer to its mechanism of action[9].

dot

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol C14-demethylase (Azoles target) Fecosterol Fecosterol Zymosterol->Fecosterol Sterol Δ14-reductase (ERG24) Episterol Episterol Fecosterol->Episterol Sterol Δ7-Δ8-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Morpholines Morpholines (e.g., Amorolfine, Fenpropimorph, Tridemorph) Morpholines->Fecosterol Inhibition Morpholines->Episterol Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by morpholine antifungals.

Quantitative Antifungal Activity

The in vitro activity of morpholine antifungals has been extensively evaluated against a range of human and plant pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and Effective Concentration 50 (EC50) values for key morpholine compounds.

Table 1: In Vitro Activity of Amorolfine against Human Pathogenic Fungi

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum0.01 - 0.080.040.04
Trichophyton mentagrophytes0.01 - 0.080.040.08
Epidermophyton floccosum0.01 - 0.080.020.04
Candida albicans<0.125 - 64464
Candida parapsilosis0.5 - 160.52

Data compiled from a study on clinical isolates from dermatomycosis patients in China.[10]

Table 2: In Vitro Activity of Fenpropimorph and Tridemorph against Plant Pathogenic Fungi

FungicideFungal SpeciesMIC/EC50 Value (µg/mL)
FenpropimorphErysiphe graminis f.sp. tritici0.1 - 1.0 (MIC)
TridemorphMycosphaerella fijiensis0.00001 - 0.002 (EC50)

Data for Fenpropimorph from various studies on wheat powdery mildew. Data for Tridemorph from a study on isolates from banana plantations.

Key Experimental Protocols

The discovery and development of morpholine antifungals relied on a suite of key experimental protocols to determine their efficacy and mechanism of action.

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro activity of morpholine antifungals is commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized inoculum of the test fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the drug that inhibits visible growth after a specified incubation period.

Brief Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the morpholine compound in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.

  • MIC Determination: Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that inhibits fungal growth.

dot

Broth_Microdilution_Workflow start Start prep_antifungal Prepare Antifungal Stock Solution start->prep_antifungal prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antifungal->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_results Read MIC Results (Visually or Spectrophotometrically) incubate->read_results end End read_results->end Sterol_Analysis_Workflow start Start culture_treatment Fungal Culture with/without Morpholine Antifungal start->culture_treatment harvest_saponify Cell Harvesting and Saponification culture_treatment->harvest_saponify extract_sterols Sterol Extraction with Organic Solvent harvest_saponify->extract_sterols derivatize Derivatization to TMS Ethers extract_sterols->derivatize gcms_analysis GC-MS Analysis derivatize->gcms_analysis data_analysis Identification and Quantification of Sterols gcms_analysis->data_analysis end End data_analysis->end

References

In-Vitro Antifungal Spectrum of Amorolfine Against Dermatophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antifungal activity of amorolfine (B1665469) against a range of dermatophytes, the primary causative agents of superficial fungal infections in skin, hair, and nails. Amorolfine, a morpholine (B109124) derivative, demonstrates a broad spectrum of activity, functioning through a unique mechanism of action that disrupts the fungal cell membrane. This document collates quantitative susceptibility data, details common experimental methodologies, and visually represents the drug's mechanism and testing workflows.

Mechanism of Action

Amorolfine's antifungal effect, which can be either fungistatic or fungicidal depending on the concentration, is achieved by interfering with the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Unlike azole antifungals, which target lanosterol (B1674476) 14α-demethylase, amorolfine acts on two later steps in the ergosterol pathway. It inhibits both the Δ14-reductase and the Δ7–8 isomerase enzymes.[2][3][4] This dual inhibition leads to the depletion of ergosterol and a simultaneous accumulation of non-native, ignosterol-like sterols within the cell membrane.[3][5] The resulting altered membrane structure increases permeability, disrupts cellular processes, and ultimately leads to fungal cell death.[2][5]

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Intermediates Sterol Intermediates Lanosterol->Intermediates Δ14 Reductase Ignosterol Ignosterol (Accumulates) Intermediates->Ignosterol Ergosterol Ergosterol (Depleted) Intermediates->Ergosterol Δ7-8 Isomerase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to Inhibit1 X Inhibit1->Lanosterol Inhibits Inhibit2 X Inhibit2->Intermediates Inhibits Amorolfine Amorolfine Amorolfine->Inhibit1 Amorolfine->Inhibit2

Caption: Amorolfine's Mechanism of Action in Ergosterol Biosynthesis.

In-Vitro Susceptibility Data

Amorolfine has demonstrated potent in-vitro activity against a wide array of dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: MIC of Amorolfine against Common Dermatophyte Species

Dermatophyte SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum0.008 - 0.50.03 - 0.040.04 - 0.125[6][7]
Trichophyton mentagrophytes0.01 - 0.080.040.08[6]
Epidermophyton floccosum0.01 - 0.080.020.04[6]
Microsporum canis0.0078 - 320.254[8]

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit 50% and 90% of the isolates, respectively.

Studies consistently show that amorolfine has very low MIC values against the most common causative agents of dermatomycoses, such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum.[6] Its activity is generally potent, often demonstrating greater in-vitro efficacy than some other topical and systemic antifungal agents.[4][9]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of amorolfine's in-vitro activity against dermatophytes is primarily conducted using standardized broth microdilution methods. These protocols are crucial for ensuring reproducibility and comparability of data across different laboratories.

Broth Microdilution Method (CLSI M38-A2)

A widely accepted methodology is the one outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2 for filamentous fungi.[7][10]

Key Steps:

  • Isolate Preparation: Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar (B569324), to encourage sporulation. Conidia are then harvested and suspended in a sterile saline solution.

  • Inoculum Standardization: The conidial suspension is adjusted to a specific concentration, typically between 0.5 to 2.5 x 10³ CFU/mL, using a spectrophotometer or hemocytometer.[10]

  • Antifungal Agent Dilution: Amorolfine is serially diluted in a multi-well microtiter plate using a standardized medium like RPMI-1640. This creates a range of concentrations to test against the fungi.

  • Inoculation: Each well containing the diluted amorolfine is inoculated with the standardized fungal suspension. A growth control well (without the drug) and a sterility control well (without the fungus) are included for each isolate.

  • Incubation: The microtiter plates are incubated at a temperature between 28°C and 35°C for 4 to 7 days, depending on the growth rate of the specific dermatophyte.[8][10]

  • MIC Determination: After incubation, the plates are read visually or with a spectrophotometer. The MIC is recorded as the lowest drug concentration that causes a significant inhibition of growth (often ≥80% or 100%) compared to the drug-free growth control well.[7][8]

Start Start: Dermatophyte Isolate Culture Culture on Agar (e.g., Potato Dextrose Agar) Start->Culture Harvest Harvest Conidia in Saline Solution Culture->Harvest Standardize Standardize Inoculum (0.5-2.5 x 10³ CFU/mL) Harvest->Standardize Inoculate Inoculate Wells with Standardized Fungal Suspension Standardize->Inoculate PreparePlate Prepare Microtiter Plate: Serial Dilution of Amorolfine PreparePlate->Inoculate Incubate Incubate Plate (28-35°C, 4-7 days) Inoculate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read End Determine MIC Read->End

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Agar-Based Screening Methods

For high-throughput screening, agar-based methods have also been developed. These involve incorporating specific concentrations of amorolfine directly into the agar medium.[11][12] An inoculum of the test fungus is applied to the surface, and the plate is incubated. Growth on the drug-containing agar indicates potential resistance, while no growth suggests susceptibility at that concentration.[11] This method is particularly useful for rapidly screening large numbers of isolates for non-wild-type susceptibility.[12]

Conclusion

The in-vitro data robustly supports the high efficacy of amorolfine against a broad spectrum of dermatophytes. Its unique mechanism of action, targeting two distinct enzymes in the critical ergosterol biosynthesis pathway, contributes to its potent antifungal activity. Standardized testing protocols, such as the CLSI broth microdilution method, are essential for generating reliable and comparable susceptibility data, which is vital for both clinical decision-making and the ongoing surveillance for potential resistance. The consistent and potent in-vitro performance of amorolfine solidifies its role as a key therapeutic agent in the management of dermatophytoses.

References

Amorolfine's Disruption of Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the morpholine (B109124) antifungal agent, amorolfine (B1665469), with a specific focus on its profound effects on the integrity of the fungal cell membrane. Through a detailed examination of its biochemical interactions and the resultant cellular consequences, this document provides a comprehensive resource for understanding this potent antifungal.

Executive Summary

Amorolfine exerts its fungistatic and fungicidal activity by inhibiting key enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the structural and functional integrity of the fungal cell membrane.[1][2] This targeted inhibition leads to a cascade of events, including the depletion of ergosterol and the accumulation of aberrant sterols, which ultimately compromises the cell membrane, leading to altered permeability and disruption of essential metabolic processes.[2][3] This guide will dissect the molecular mechanism of amorolfine, present quantitative data on its efficacy, detail experimental protocols for assessing its impact on membrane integrity, and visualize the underlying biochemical and signaling pathways.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of amorolfine is the ergosterol biosynthesis pathway, a multi-step process responsible for producing the major sterol component of the fungal cell membrane.[4] Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol to maintain membrane fluidity, regulate the function of membrane-bound proteins, and support cellular growth and proliferation. Amorolfine specifically inhibits two key enzymes in the later stages of this pathway:

  • Δ14-Sterol Reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

  • Δ7-Δ8 Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[5][6][7]

The dual inhibition of these enzymes by amorolfine leads to two significant consequences for the fungal cell:

  • Ergosterol Depletion: The blockage of the pathway prevents the synthesis of mature ergosterol, depriving the cell membrane of its most critical sterol component.

  • Accumulation of Aberrant Sterols: The enzymatic blockade results in the accumulation of non-planar, sterically unusual sterols, such as ignosterol.[5][8][9]

The incorporation of these aberrant sterols into the fungal cell membrane disrupts its normal architecture and function, leading to increased membrane permeability, leakage of intracellular components, and ultimately, fungal cell death.[2]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... 14-demethylation 14-demethylation (Azoles) Lanosterol->14-demethylation ERG24 Δ14-Reductase (ERG24) 14-demethylation->ERG24 Ignosterol Ignosterol Ergosterol Ergosterol Amorolfine Amorolfine Amorolfine->ERG24 ERG2 Δ7-Δ8 Isomerase (ERG2) Amorolfine->ERG2 ERG24->Ignosterol ERG24->ERG2 ... ERG2->Ergosterol ...

Inhibition of Ergosterol Biosynthesis by Amorolfine.

Quantitative Data on Amorolfine's Antifungal Activity

The efficacy of amorolfine varies across different fungal species. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) and the impact on cellular sterol composition.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amorolfine against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Trichophyton rubrum0.01 - 0.080.040.04[10]
Trichophyton mentagrophytes0.01 - 0.080.040.08[10]
Epidermophyton floccosum0.01 - 0.080.020.04[10]
Candida parapsilosis0.5 - 160.52[10]
Candida albicans0.125 - 64464[10]
Scopulariopsis spp.0.5 - 4--[10]
Acremonium spp.2 - 8--[10]
Aspergillus versicolor≥ 64≥ 64≥ 64[11]

Table 2: Effect of Amorolfine on the Sterol Profile of Fungal Cells

SterolControl (%)Amorolfine-Treated (%)Reference
Ergosterol75.318.2[12]
IgnosterolNot Detected11.11[12]
LichesterolNot Detected32.13[12]

Note: Data is illustrative and derived from a study on a specific fungal species. The exact percentages may vary depending on the fungus and experimental conditions.

Experimental Protocols for Assessing Fungal Cell Membrane Integrity

Several well-established assays can be employed to quantify the damage to the fungal cell membrane induced by amorolfine.

Experimental_Workflow start Start culture Fungal Culture (e.g., mid-log phase) start->culture treatment Treatment with Amorolfine (various concentrations and time points) culture->treatment harvest Harvest and Wash Cells treatment->harvest assays Membrane Integrity Assays harvest->assays pi_sytox Propidium (B1200493) Iodide (PI) / SYTOX Green Staining assays->pi_sytox leakage Leakage Assays (K+, ATP, OD260) assays->leakage analysis Data Analysis (Flow Cytometry, Microscopy, Spectrophotometry) pi_sytox->analysis leakage->analysis end End analysis->end

General Experimental Workflow for Membrane Integrity Assays.
Propidium Iodide (PI) Uptake Assay

This assay utilizes the fluorescent dye propidium iodide, which is membrane-impermeant and only enters cells with compromised membranes, where it intercalates with DNA and fluoresces red.

  • Materials:

    • Fungal cells (treated and untreated controls)

    • Phosphate-buffered saline (PBS)

    • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

    • Flow cytometer or fluorescence microscope

  • Protocol:

    • Cell Preparation: Grow fungal cells to the desired growth phase (e.g., mid-logarithmic) and treat with various concentrations of amorolfine for a specified duration.

    • Harvesting: Centrifuge the cell suspension (e.g., 5,000 x g for 5 minutes) to pellet the cells.

    • Washing: Wash the cell pellets twice with cold PBS to remove residual media and drug.

    • Staining: Resuspend the cells in 1 mL of PBS and add PI to a final concentration of 5-10 µg/mL.

    • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

    • Analysis:

      • Flow Cytometry: Analyze the samples immediately, quantifying the percentage of PI-positive (damaged) cells.

      • Fluorescence Microscopy: Observe the cells under a fluorescence microscope and determine the percentage of red-fluorescing cells.[13]

SYTOX Green Uptake Assay

SYTOX Green is a high-affinity nucleic acid stain that is also membrane-impermeant and only enters cells with compromised membranes, emitting a bright green fluorescence upon binding to nucleic acids.

  • Materials:

    • Fungal cells (treated and untreated controls)

    • Phosphate-free buffer (e.g., Hank's Balanced Salt Solution)

    • SYTOX Green stock solution (e.g., 5 mM in DMSO)

    • Fluorometer or fluorescence microscope

  • Protocol:

    • Cell Preparation and Treatment: Follow steps 1 and 2 from the PI uptake assay protocol.

    • Washing: Wash the cell pellets with a phosphate-free buffer.

    • Staining: Resuspend the cells in the buffer and add SYTOX Green to a final concentration of 0.1-1 µM.

    • Incubation: Incubate in the dark at room temperature for 15-30 minutes.

    • Analysis:

      • Fluorometry: Measure the fluorescence intensity (excitation ~488 nm, emission ~525 nm). An increase in fluorescence correlates with increased membrane damage.

      • Fluorescence Microscopy: Visualize the green-fluorescing cells.

Potassium (K+) Leakage Assay

Damage to the cell membrane leads to the leakage of intracellular ions, such as potassium, into the extracellular medium.

  • Materials:

    • Fungal cells (treated and untreated controls)

    • Phosphate buffer (PB) or deionized water

    • Flame photometer or ion-selective electrode

  • Protocol:

    • Cell Preparation: Grow and harvest fungal cells as previously described. Wash the cells and resuspend them in a suitable buffer (e.g., PB or deionized water).[14][15]

    • Treatment: Add amorolfine to the cell suspension at various concentrations and incubate for different time intervals.[14]

    • Sample Collection: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the cells.

    • Measurement: Carefully collect the supernatant and measure the concentration of K+ using a flame photometer.[14][15]

ATP Leakage Assay

A compromised cell membrane will also leak larger molecules like ATP. Extracellular ATP can be quantified using a luciferase-based assay.

  • Materials:

    • Fungal cells (treated and untreated controls)

    • Suitable buffer

    • ATP bioluminescence assay kit (containing luciferase and luciferin)

    • Luminometer

  • Protocol:

    • Cell Preparation and Treatment: Prepare and treat the fungal cells with amorolfine as described in the previous protocols.

    • Sample Collection: Centrifuge the cell suspension to separate the cells from the supernatant.

    • Measurement: Add a small volume of the supernatant to the ATP assay reagent and measure the resulting luminescence with a luminometer. The amount of light produced is proportional to the concentration of ATP that has leaked from the cells.

Fungal Stress Response to Membrane Disruption

The disruption of the cell membrane by amorolfine is a significant stressor that can trigger compensatory signaling pathways in the fungal cell. While direct studies on amorolfine's impact on these pathways are limited, it is hypothesized that the membrane damage and altered sterol composition activate stress response mechanisms analogous to those observed with other ergosterol biosynthesis inhibitors.

Stress_Response_Pathway Amorolfine Amorolfine Ergosterol_Depletion Ergosterol Depletion & Aberrant Sterol Accumulation Amorolfine->Ergosterol_Depletion Membrane_Stress Membrane Stress Ergosterol_Depletion->Membrane_Stress CWI Cell Wall Integrity (CWI) Pathway Membrane_Stress->CWI HOG High Osmolarity Glycerol (HOG) Pathway Membrane_Stress->HOG Calcineurin Calcineurin Pathway Membrane_Stress->Calcineurin Cell_Wall_Remodeling Cell Wall Remodeling & Chitin (B13524) Synthesis CWI->Cell_Wall_Remodeling Stress_Adaptation Stress Adaptation Genes HOG->Stress_Adaptation Survival Cell Survival Calcineurin->Survival Cell_Wall_Remodeling->Survival Stress_Adaptation->Survival

Hypothesized Fungal Stress Response to Amorolfine.

Key pathways likely involved in the fungal response to amorolfine-induced membrane stress include:

  • The Cell Wall Integrity (CWI) Pathway: This pathway is activated in response to cell wall stress. As the cell membrane is intimately linked to the cell wall, its disruption can trigger the CWI pathway, leading to reinforcement of the cell wall through increased chitin synthesis.

  • The High Osmolarity Glycerol (HOG) Pathway: This pathway is crucial for responding to osmotic stress. Changes in membrane permeability caused by amorolfine can lead to osmotic imbalances, activating the HOG pathway to restore osmotic homeostasis.

  • The Calcineurin Pathway: This calcium-dependent signaling pathway is essential for fungal survival under various stress conditions, including membrane stress. Inhibition of ergosterol biosynthesis has been shown to be synergistic with calcineurin inhibitors, highlighting the importance of this pathway in mitigating membrane damage.

Conclusion

Amorolfine's potent antifungal activity is rooted in its specific and dual inhibition of Δ14-sterol reductase and Δ7-Δ8 isomerase within the ergosterol biosynthesis pathway. This targeted disruption leads to a catastrophic failure of fungal cell membrane integrity, a consequence that can be quantitatively assessed through a variety of robust experimental protocols. Understanding the intricate molecular interactions and the resulting cellular responses is paramount for the continued development and optimization of antifungal therapies. This guide provides a foundational framework for researchers and scientists working to combat fungal infections.

References

A Technical Guide to the Pharmacokinetics of Topical Amorolfine in Ex Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacokinetic properties of topical amorolfine (B1665469) as evaluated through various ex vivo models. It consolidates key quantitative data, details common experimental protocols, and visualizes workflows to support research and development in the field of topical and transungual drug delivery.

Introduction: The Role of Ex Vivo Models

Amorolfine is a broad-spectrum morpholine (B109124) antifungal agent used topically to treat dermatophytosis and onychomycosis. Understanding its penetration into and permeation through the target tissue—the skin or nail—is critical for optimizing formulation design and ensuring therapeutic efficacy. Ex vivo models, which utilize excised human or animal tissues, serve as a crucial intermediate step between simple in vitro tests and complex in vivo human studies.[1] These models, including human skin explants, cadaver nails, and porcine skin, offer a biologically relevant environment to assess percutaneous and transungual absorption, helping to establish bioequivalence and predict clinical performance.[1][2]

Experimental Protocols in Amorolfine Ex Vivo Studies

The evaluation of amorolfine's pharmacokinetics relies on well-defined experimental setups that simulate topical application and measure its subsequent distribution.

2.1 Ex Vivo Tissue Models A range of models has been employed to study amorolfine delivery:

  • Human Nail: Excised human nails, often from cadavers or clippings, are the gold standard for onychomycosis studies.[3][4][5] They provide the most relevant barrier for evaluating transungual drug delivery.

  • Human Skin: Full-thickness or dermatomed skin obtained from cosmetic surgery is a suitable model for studying dermal absorption and retention.[6][7] The presence of the dermis can be a significant barrier, particularly for lipophilic molecules.[1]

  • Animal Tissue Analogues: Porcine skin is frequently used as a surrogate for human skin due to its structural similarities.[2] For nail studies, bovine hoof membranes have been used as an alternative to human nails.[8]

2.2 Permeation and Retention Study Protocol The standard method for assessing drug transport across these tissues involves the use of diffusion cells (e.g., Franz cells).

  • Tissue Preparation and Mounting: The excised tissue (skin or nail) is prepared and mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum or dorsal nail plate facing the donor compartment.

  • Formulation Application: A precise quantity of the amorolfine formulation (e.g., 5% nail lacquer, 0.25% cream) is applied to the tissue surface in the donor chamber.[9]

  • Sample Collection: The receptor chamber is filled with a physiologically relevant buffer. At predetermined time intervals, aliquots are withdrawn from the receptor fluid to quantify the amount of drug that has permeated through the tissue.[10]

2.3 Analytical Quantification Methods Accurate quantification of amorolfine is essential for pharmacokinetic analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common analytical technique for measuring amorolfine concentrations in biological samples.[11] A typical reverse-phase HPLC method involves a C18 column with a mobile phase consisting of a methanol (B129727) and buffer solution (e.g., ammonium (B1175870) dihydrogen phosphate) at an acidic pH.[10] Detection is commonly performed using a UV detector at a wavelength of approximately 214-218 nm.[10][12]

  • Mass Spectrometry Imaging (MSI): Advanced techniques like Matrix-Assisted Laser Desorption Ionization (MALDI) imaging have been used to visualize and quantify the distribution of amorolfine throughout the entire thickness of the nail plate, providing high-resolution spatial data.[13][14]

  • Antifungal Bioassay: An alternative to chemical analysis is a bioassay, where nail samples are placed on agar (B569324) plates seeded with a target fungus like Trichophyton rubrum. The resulting zone of growth inhibition is measured to determine the antifungal efficacy of the penetrated drug.[3][4][5]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative findings from various ex vivo studies on amorolfine.

Table 1: Ex Vivo Nail Penetration & Permeation Data for Amorolfine

ParameterFormulationModelKey FindingReference
Mean Concentration 5% Amorolfine LacquerMycotic Human Toenails780 µg/g of tissue[13][14]
Permeation Rate 5% Amorolfine LacquerHuman Nail20-100 ng/cm²/h[15]
Antifungal Efficacy 5% Amorolfine LacquerHealthy Human Cadaver NailsMean zone of inhibition of 59.2 mm against T. rubrum[5]
Comparative Efficacy 5% Amorolfine LacquerHealthy Human Cadaver NailsPenetrated nail at sufficient concentrations to inhibit fungal growth, unlike terbinafine (B446), ciclopirox, or naftifine (B1207962) formulations.[3][4]
Multiplicity of MIC₉₀ *5% Amorolfine LacquerMycotic Human ToenailsMedian multiplicity of 191 (significantly higher than terbinafine at 48).[13][14]
Effect of Enhancers Amorolfine HCl in Eudragit E100 LacquerHuman Nail ClippingsThioglycolic acid and urea (B33335) increased drug accumulation by up to 100% and 57%, respectively.[8]

*Multiplicity of MIC₉₀ refers to the fold difference between the measured antifungal concentration in the nail and the minimum inhibitory concentration required to inhibit 90% of Trichophyton rubrum.

Table 2: Ex Vivo Skin Permeation Data for Amorolfine

ParameterFormulationModelKey FindingReference
Permeation Rate 5% Amorolfine LacquerHuman SkinRate was "somewhat higher" than the 20-100 ng/cm²/h observed through nail.[15]
Percutaneous Absorption 0.25% ¹⁴C-Amorolfine CreamHuman Volunteers (Intact & Stripped Skin)Total absorption did not exceed 8-10% of the applied dose over 3 weeks.[9]
Skin Retention 0.25% ¹⁴C-Amorolfine CreamHuman Volunteers (Intact & Stripped Skin)0.9-3.3% of the applied dose was retained in the upper skin layers after 24 hours.[9]

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the standard experimental workflows and logical processes in the ex vivo analysis of topical amorolfine.

G cluster_prep Tissue Preparation cluster_exp Permeation Experiment cluster_analysis Analysis Nail_Source Human Nail Acquisition (Cadaver/Clippings) Nail_Prep Nail Cleaning & Optional Filing Nail_Source->Nail_Prep Application Topical Application of Amorolfine Lacquer Nail_Prep->Application Incubation Incubation (e.g., 24 hours) Application->Incubation Slicing Nail Sectioning (Slicing) Incubation->Slicing Extraction Drug Extraction from Nail Slices Slicing->Extraction Quantification Quantification (e.g., Bioassay, HPLC, MALDI) Extraction->Quantification Data_Analysis Data Interpretation Quantification->Data_Analysis Calculate Concentration vs. Nail Depth

Caption: Workflow for an ex vivo nail penetration and retention study.

G cluster_setup Experimental Setup cluster_exp Permeation Study cluster_analysis Quantification Skin_Source Skin Acquisition (Human/Porcine) Skin_Prep Skin Preparation (e.g., Dermatomed) Skin_Source->Skin_Prep Mounting Mounting Skin in Diffusion Cell Skin_Prep->Mounting Application Application of Amorolfine Formulation Mounting->Application Sampling Receptor Fluid Sampling (Timed Intervals) Application->Sampling Tissue_Harvest Tissue Harvest (End of Study) Sampling->Tissue_Harvest Receptor_Analysis Receptor Fluid Analysis (HPLC) Sampling->Receptor_Analysis Tissue_Analysis Skin Retention Analysis (Extraction + HPLC) Tissue_Harvest->Tissue_Analysis Data_Analysis Pharmacokinetic Analysis Receptor_Analysis->Data_Analysis Calculate Flux & Retention Tissue_Analysis->Data_Analysis Calculate Flux & Retention

Caption: Workflow for an ex vivo skin permeation study using diffusion cells.

G cluster_barrier Barrier (Nail or Stratum Corneum) Applied Topically Applied Amorolfine Formulation Surface Unabsorbed (Surface Residue) Applied->Surface Retained Retained Drug (Within Tissue Matrix) Applied->Retained Permeated Permeated Drug (Receptor/Systemic Circulation) Retained->Permeated

Caption: Logical relationship of amorolfine distribution after topical application.

Conclusion

Ex vivo models are indispensable tools in the preclinical evaluation of topical amorolfine formulations. The collective data demonstrates that amorolfine effectively penetrates the dense nail plate and the stratum corneum.[3][15] Studies consistently show that after application of a 5% lacquer, amorolfine concentrations within the nail reach levels significantly exceeding the minimum inhibitory concentrations for relevant fungal pathogens.[13][14] Furthermore, the methodologies for these ex vivo studies are well-established, utilizing diffusion cells and robust analytical techniques like HPLC to provide reliable data on permeation rates and tissue retention.[2][10] The use of enhancers can further augment drug delivery, highlighting an area for continued formulation development.[8] These models will continue to be vital for optimizing drug delivery systems and demonstrating the bioequivalence of new topical antifungal products.

References

The Molecular Target of Amorolfine in Fungal Sterol Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorolfine (B1665469) is a morpholine (B109124) antifungal agent renowned for its efficacy in treating superficial mycoses, particularly onychomycosis. Its fungistatic and fungicidal actions stem from a highly specific interference with the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. This technical guide provides a detailed exploration of the molecular targets of amorolfine, its mechanism of action, and the consequential impact on fungal sterol composition. The guide includes a summary of available quantitative data, outlines relevant experimental protocols, and presents visual representations of the biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that serves as a primary target for a variety of antifungal drugs. Amorolfine distinguishes itself through its unique dual-targeting mechanism within this pathway, offering a potent and specific mode of action against a broad spectrum of pathogenic fungi.

Molecular Target and Mechanism of Action

Amorolfine's primary mechanism of action is the inhibition of two key enzymes in the latter stages of the ergosterol biosynthesis pathway.[1][2][3][4][5][6] This dual inhibition disrupts the normal production of ergosterol and leads to the accumulation of toxic, non-functional sterol intermediates within the fungal cell membrane.[1][2][3][5]

The two specific molecular targets of amorolfine are:

  • Δ¹⁴-Sterol Reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

  • Δ⁷-Δ⁸ Sterol Isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.

Inhibition of these two enzymes by amorolfine leads to a depletion of ergosterol and a significant accumulation of the aberrant sterol, ignosterol (ergosta-8,14-dien-3β-ol) , within the fungal cell membrane.[1][2][3][5] This altered sterol composition severely compromises the structural integrity and function of the membrane, leading to increased permeability, disruption of nutrient transport, and ultimately, fungal cell death.[7]

Fungal Ergosterol Biosynthesis Pathway and Amorolfine's Points of Inhibition

The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the specific enzymatic steps inhibited by amorolfine.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition cluster_accumulation Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol (B116435) Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol ERG24 (Δ¹⁴-Sterol Reductase) Ignosterol Ignosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ignosterol Accumulates Fecosterol Fecosterol Zymosterol->Fecosterol ERG2 (Δ⁷-Δ⁸ Sterol Isomerase) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Amorolfine_1 Amorolfine Inhibition Amorolfine_1->4,4-dimethyl-cholesta-8,14,24-trienol Amorolfine_2 Amorolfine Inhibition Amorolfine_2->Zymosterol

Fungal ergosterol biosynthesis pathway showing amorolfine's inhibition points.

Quantitative Data

While the qualitative mechanism of amorolfine is well-established, specific quantitative data for the inhibition of its target enzymes, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are not extensively reported in publicly available literature. However, the overall antifungal activity of amorolfine has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Amorolfine against Pathogenic Fungi

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum0.01 - 0.080.040.04[8]
Trichophyton mentagrophytes0.01 - 0.080.040.08[8]
Epidermophyton floccosum0.01 - 0.080.020.04[8]
Candida albicans0.125 - >644>64[8]
Candida parapsilosis0.5 - 160.52[8]
Scopulariopsis spp.0.5 - 4N/AN/A[8]
Acremonium spp.2 - 8N/AN/A[8]
Aspergillus flavus0.125 - >644>64[8]
Fusarium solani0.125 - >644>64[8]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

General Workflow for Assessing Amorolfine's Effect on Fungal Sterols

This workflow provides a high-level overview of the experimental process to determine the impact of amorolfine on the sterol composition of fungal cells.

Experimental_Workflow Start Start Fungal_Culture 1. Fungal Culture Growth (e.g., Candida albicans, Trichophyton rubrum) Start->Fungal_Culture Treatment 2. Treatment with Amorolfine (Varying concentrations and incubation times) Fungal_Culture->Treatment Harvest 3. Cell Harvesting (Centrifugation or filtration) Treatment->Harvest Lysis 4. Cell Lysis and Lipid Extraction (e.g., Saponification, organic solvent extraction) Harvest->Lysis Analysis 5. Sterol Analysis (GC-MS or LC-MS) Lysis->Analysis Quantification 6. Data Analysis and Quantification (Comparison of sterol profiles between treated and untreated cells) Analysis->Quantification End End Quantification->End

General experimental workflow for analyzing amorolfine's effect on fungal sterols.
Protocol for Fungal Sterol Extraction and Analysis

This protocol outlines the key steps for extracting and analyzing the sterol content from fungal cells treated with amorolfine.

1. Fungal Culture and Treatment:

  • Grow the desired fungal species in an appropriate liquid medium to mid-logarithmic phase.
  • Introduce amorolfine at various concentrations (including a vehicle control) and continue incubation for a defined period.

2. Cell Harvesting and Saponification:

  • Harvest the fungal cells by centrifugation.
  • Wash the cell pellet with sterile water.
  • Resuspend the cells in a methanolic potassium hydroxide (B78521) solution for saponification of lipids.
  • Incubate at an elevated temperature (e.g., 80°C) for 1-2 hours to hydrolyze esterified sterols.

3. Non-saponifiable Lipid Extraction:

  • Cool the saponified mixture and extract the non-saponifiable lipids (including free sterols) using an organic solvent such as n-heptane or hexane.
  • Repeat the extraction multiple times to ensure complete recovery.
  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

4. Derivatization (for GC-MS analysis):

  • To increase volatility for gas chromatography, derivatize the sterol hydroxyl groups. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Incubate the dried extract with the silylating agent at an elevated temperature (e.g., 60-70°C).

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane).
  • Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
  • Use a temperature gradient program to separate the different sterol components.
  • The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify and quantify the different sterols by comparison to known standards and spectral libraries.

In Vitro Enzyme Inhibition Assay (Conceptual)

While a specific protocol is not provided in the searched literature, a conceptual framework for an in vitro assay to determine the IC₅₀ of amorolfine for Δ¹⁴-Sterol Reductase or Δ⁷-Δ⁸ Sterol Isomerase would involve the following:

1. Enzyme Preparation:

  • Overexpression and purification of the target fungal enzyme (ERG24 or ERG2) from a suitable expression system (e.g., E. coli, yeast).
  • Alternatively, preparation of microsomal fractions from the target fungus, which are enriched in these membrane-bound enzymes.

2. Substrate Preparation:

  • Synthesis or purification of the specific substrate for the enzyme (e.g., 4,4-dimethyl-cholesta-8,14,24-trienol for ERG24; zymosterol for ERG2). The substrate may be radiolabeled to facilitate detection of the product.

3. Assay Reaction:

  • Incubate the enzyme preparation with the substrate in a suitable buffer system containing necessary cofactors (e.g., NADPH for the reductase).
  • Include varying concentrations of amorolfine in the reaction mixtures.

4. Product Detection and Quantification:

  • Stop the reaction after a defined time.
  • Extract the sterols.
  • Separate the substrate from the product using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Quantify the amount of product formed (e.g., by scintillation counting if a radiolabeled substrate was used, or by mass spectrometry).

5. Data Analysis:

  • Plot the enzyme activity (rate of product formation) against the concentration of amorolfine.
  • Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion

Amorolfine exerts its potent antifungal activity through the dual inhibition of two critical enzymes in the fungal ergosterol biosynthesis pathway: Δ¹⁴-Sterol Reductase (ERG24) and Δ⁷-Δ⁸ Sterol Isomerase (ERG2). This targeted mechanism leads to the depletion of ergosterol and the accumulation of the toxic intermediate, ignosterol, resulting in the disruption of fungal cell membrane integrity and function. While quantitative data on the direct inhibition of these enzymes is limited, the low MIC values against a wide range of fungi underscore the efficacy of this mode of action. The experimental approaches outlined in this guide provide a framework for further investigation into the precise molecular interactions and for the development of novel antifungal agents targeting this essential fungal pathway.

References

Amorolfine's Mode of Action on Non-Dermatophyte Molds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Amorolfine (B1665469), a morpholine (B109124) derivative, is a broad-spectrum topical antifungal agent with proven efficacy against a wide range of fungi, including dermatophytes, yeasts, and various non-dermatophyte molds (NDMs).[1][2][3] While its mechanism against dermatophytes is well-documented, this guide provides an in-depth technical overview of its mode of action specifically concerning clinically relevant non-dermatophyte molds. We will explore the core biochemical pathways affected, present quantitative efficacy data, detail relevant experimental methodologies, and visualize the key processes. This document is intended for researchers, scientists, and drug development professionals engaged in mycology and antifungal research.

Core Mechanism of Action: Dual Inhibition of Ergosterol (B1671047) Biosynthesis

The primary antifungal activity of amorolfine stems from its targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity and functionality of the fungal cell membrane.[1][4] Unlike azole antifungals, which primarily target lanosterol (B1674476) 14α-demethylase, amorolfine acts on two distinct, later steps in the pathway.[2][5]

1.1. Enzymatic Targets: Amorolfine specifically inhibits two key enzymes:

  • Δ14-Sterol Reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

  • Δ7-Δ8 Sterol Isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.[3][6][7]

1.2. Biochemical Consequences: This dual inhibition leads to two critical changes in the fungal cell's sterol profile:

  • Ergosterol Depletion: The blockade of the pathway prevents the synthesis of mature ergosterol, the primary sterol in fungal membranes, which is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[2][8]

  • Accumulation of Aberrant Sterols: The inhibition results in the build-up of non-planar sterol precursors, predominantly ignosterol (B1194617) (ergosta-8,14-dien-3β-ol).[2][6][8][9] These unusual sterols are incorporated into the cell membrane but cannot fulfill the structural role of ergosterol, leading to severe architectural and functional defects.

The combined effect of ergosterol depletion and ignosterol accumulation compromises the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular components, which ultimately results in fungal cell death.[1] This fungicidal action has been demonstrated against most susceptible species.[2] Additionally, some studies have noted secondary effects, such as the thickening of the fungal cell wall and the deposition of chitin.[2][6][10]

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Amorolfine Inhibition Points cluster_accumulation Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Fecosterol Fecosterol Lanosterol->Fecosterol Inhib_Reductase Δ14-Sterol Reductase (Inhibited) Episterol Episterol Fecosterol->Episterol Inhib_Isomerase Δ7-Δ8 Sterol Isomerase (Inhibited) Ignosterol Ignosterol (Accumulates) Fecosterol->Ignosterol Pathway Block leads to Ergosterol Ergosterol Episterol->Ergosterol Ignosterol->Inhib_Isomerase Cannot be processed Amorolfine Amorolfine Amorolfine->Inhib_Reductase Inhibits Amorolfine->Inhib_Isomerase Inhibits

Caption: Amorolfine's dual inhibition points in the fungal ergosterol biosynthesis pathway.

In Vitro Efficacy Against Non-Dermatophyte Molds

Amorolfine demonstrates a broad spectrum of activity, encompassing many non-dermatophyte molds (NDMs) that are increasingly recognized as causative agents of onychomycosis and other superficial infections.[3][11] Its efficacy against these opportunistic pathogens makes it a valuable therapeutic option.

2.1. Spectrum of Activity: In vitro studies have confirmed amorolfine's activity against a range of clinically relevant NDMs, including:

  • Scopulariopsis species[3][6]

  • Fusarium species (e.g., F. solani, F. oxysporum)[12][13]

  • Aspergillus species (e.g., A. flavus)[12][14]

  • Acremonium species[12]

  • Alternaria species[3]

  • Hendersonula species[3]

2.2. Quantitative Susceptibility Data: The susceptibility of these molds to amorolfine is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth. The data below is compiled from studies utilizing standardized broth microdilution methods.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Scopulariopsis spp.0.5 - 4--[12][14]
Acremonium spp.2 - 8--[12][14]
Fusarium solani0.125 - 64464[12][14]
Aspergillus flavus0.125 - 64464[12][14]
Fusarium spp. (mixed)4 - 16--[13]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Generally, MIC values for non-dermatophyte molds are higher than those observed for dermatophytes.[15]

Experimental Protocols: Antifungal Susceptibility Testing

The quantitative data presented above are typically generated using standardized methodologies, primarily the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[12][16]

3.1. Broth Microdilution Method (Generalized Protocol):

  • Inoculum Preparation:

    • Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to promote sporulation.

    • Conidia (spores) are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

    • The resulting suspension is adjusted spectrophotometrically to a standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Antifungal Agent Preparation:

    • Amorolfine is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).[17]

    • A series of twofold serial dilutions are prepared in a standard liquid medium (e.g., RPMI-1640) in 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

    • Positive (no drug) and negative (no fungus) control wells are included.

    • Plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungal species.

  • Endpoint Determination:

    • The MIC is determined as the lowest drug concentration at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. This is typically assessed visually or using a spectrophotometer.

AST_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Culture NDM Isolate (e.g., on PDA) B 2. Prepare Spore Suspension (Adjust Spectrophotometrically) A->B D 4. Inoculate Plates with Spore Suspension B->D C 3. Prepare Amorolfine Serial Dilutions (in 96-well plate with RPMI) C->D E 5. Incubate Plates (e.g., 35°C for 48-72h) D->E F 6. Read Plates Visually or Spectrophotometrically E->F G 7. Determine MIC (Lowest concentration with ≥50% growth inhibition) F->G

Caption: Generalized workflow for antifungal susceptibility testing via broth microdilution.

Conclusion

Amorolfine's mode of action against non-dermatophyte molds is consistent with its established mechanism: the dual inhibition of Δ14-sterol reductase and Δ7-Δ8 sterol isomerase. This targeted disruption of the ergosterol biosynthesis pathway leads to fungicidal activity across a broad spectrum of clinically relevant molds. While the in vitro inhibitory concentrations required for NDMs are generally higher than for dermatophytes, they remain within achievable levels for topical formulations. Standardized susceptibility testing protocols are crucial for accurately determining the efficacy of amorolfine against specific clinical isolates and for guiding further research and development in antifungal therapies.

References

An In-depth Technical Guide to Early-Stage Research on Amorolfine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amorolfine (B1665469) is a morpholine (B109124) derivative antifungal agent recognized for its potent, broad-spectrum activity against a wide range of pathogenic fungi.[1][2] It is primarily formulated for topical use, most notably as a 5% nail lacquer for the treatment of onychomycosis (fungal nail infections).[3] Its unique mechanism of action, fungistatic and fungicidal properties, and established clinical use make it and its related structures a subject of significant interest in the ongoing development of novel antifungal therapies.[4] This technical guide provides an in-depth overview of the core mechanism, quantitative antifungal activity, and key experimental protocols related to the early-stage research of amorolfine and structurally-related compounds.

Core Mechanism of Action: Disruption of Ergosterol (B1671047) Biosynthesis

The antifungal activity of amorolfine is rooted in its targeted disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[1] Amorolfine exhibits a dual-inhibition mechanism, targeting two distinct enzymes in the later stages of sterol synthesis.[2]

  • Δ14-Sterol Reductase (ERG24) Inhibition: This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

  • Δ7-Δ8 Isomerase (ERG2) Inhibition: This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position.

This dual blockade prevents the formation of ergosterol, the primary sterol in fungal cell membranes.[3] The inhibition leads to two critical consequences: the depletion of ergosterol and the concomitant accumulation of toxic, non-functional sterol intermediates, such as ignosterol.[2][3] This disruption of the membrane's sterol composition compromises its structural integrity and fluidity, ultimately leading to fungal cell death.[1]

Ergosterol_Pathway Ergosterol Biosynthesis Pathway and Amorolfine Inhibition cluster_legend Legend Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1, Erg11, etc. 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl- cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Ignosterol Ignosterol (Accumulates) 4,4-dimethyl-cholesta-8,14,24-trienol->Ignosterol Erg24 Fecosterol Fecosterol Ignosterol->Fecosterol Erg2 Episterol Episterol Fecosterol->Episterol Erg_other Ergosterol Ergosterol (Final Product) Episterol->Ergosterol Erg_other Erg1 Squalene epoxidase Erg11 Lanosterol 14α-demethylase Erg24 Δ14-Reductase Erg2 Δ7-Δ8 Isomerase Erg_other Other Enzymes Amorolfine Amorolfine Amorolfine->Erg24 Inhibits Amorolfine->Erg2 Inhibits key_intermediate Pathway Intermediate key_enzyme Enzyme key_target Amorolfine Target key_product Final Product key_accum Accumulated Sterol

Caption: Ergosterol biosynthesis pathway highlighting the dual inhibitory targets of amorolfine.

Quantitative In Vitro Antifungal Activity

Amorolfine demonstrates potent activity against a broad spectrum of fungi, particularly dermatophytes. Its efficacy is quantified using Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Table 1: In Vitro Susceptibility of Various Fungi to Amorolfine

Fungal Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Geometric Mean MIC (µg/mL) Reference(s)
Dermatophytes
Trichophyton rubrum - 0.04 0.04 0.375 [5]
T. mentagrophytes - 0.04 0.08 - [5]
Epidermophyton floccosum - 0.02 0.04 - [5]
All Dermatophytes (n=320) 0.008 - 0.25 0.015 0.03 0.0194 [6]
Yeasts
Candida parapsilosis 0.5 - 16 0.5 2 - [5]
Candida albicans 0.125 - 64 4 64 - [5]
Molds
Scopulariopsis spp. 0.5 - 4 - - - [5]
Acremonium spp. 2 - 8 - - - [5]
Fusarium solani 0.125 - 64 4 64 - [5]
Aspergillus flavus 0.125 - 64 4 64 - [5]

| Aspergillus versicolor | - | ≥64 | ≥64 | 64 |[7] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Research on Structurally Related Compounds and Derivatives

While quantitative data on direct chemical derivatives of amorolfine is limited in publicly available research, significant work has been done on novel compounds inspired by its morpholine scaffold and mechanism of action. A prominent example is the development of 4-aminopiperidines as a new chemotype targeting ergosterol biosynthesis.[8][9]

Synthesis and Evaluation of 4-Aminopiperidines

Researchers have synthesized libraries of 4-aminopiperidines, identifying compounds with potent antifungal activity against clinically relevant species.[8][10] Two lead compounds, 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b) , demonstrated efficacy comparable to or exceeding that of amorolfine and voriconazole (B182144) against certain strains.[10] Sterol analysis confirmed that these compounds act via the same dual-inhibition mechanism as amorolfine.[9]

Table 2: Antifungal Activity of Lead 4-Aminopiperidine (B84694) Compounds vs. Amorolfine

Compound C. albicans (ATCC 90028) MIC (µg/mL) A. fumigatus (NCPF 7097) MIC (µg/mL)
Amorolfine 0.25 4
Compound 2b 0.5 2
Compound 3b 0.25 2

Data sourced from Molecules (2021).[8]

This research highlights a successful strategy in early-stage drug discovery: utilizing the known pharmacophore and mechanism of a parent drug like amorolfine to inspire the synthesis of novel, structurally distinct compounds with potentially improved properties.

Key Experimental Protocols

This section details the methodologies for synthesizing and evaluating novel antifungal agents with an amorolfine-like mechanism of action.

Synthesis Protocol: Reductive Amination of 4-Piperidones

The synthesis of 4-aminopiperidines is achieved through a general reductive amination procedure.[8][10]

General Procedure:

  • Dissolve the ketone (N-substituted 4-piperidone (B1582916) derivative, 1.0 mmol) and the desired amine (1.5 mmol) in dry tetrahydrofuran (B95107) (THF, 20 mL).

  • Add sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH, 2.0 mmol) to the solution.

  • Stir the resulting suspension at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purify the resulting secondary or tertiary amine product, typically via flash column chromatography.

Synthesis_Workflow Workflow for Synthesis of 4-Aminopiperidines Start Start: N-Substituted 4-Piperidone + Amine Dissolve 1. Dissolve reactants in dry THF Start->Dissolve AddReagent 2. Add Na(OAc)₃BH (Reducing Agent) Dissolve->AddReagent Stir 3. Stir at Room Temperature (12 hours) AddReagent->Stir Quench 4. Quench with aq. NaHCO₃ Stir->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Dry 6. Dry organic layers (Na₂SO₄) & Evaporate Solvent Extract->Dry Purify 7. Purify via Flash Chromatography Dry->Purify End End Product: 4-Aminopiperidine Derivative Purify->End

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.

Antifungal Susceptibility Testing: CLSI M38-A2 Broth Microdilution

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides the reference method for susceptibility testing of filamentous fungi (molds).[11]

Protocol Summary:

  • Inoculum Preparation: Grow fungal isolates on potato dextrose agar (B569324) for approximately 7 days. Prepare a stock inoculum suspension by gently scraping the culture surface with a sterile, wetted swab. Adjust the suspension spectrophotometrically to an optical density of 0.09-0.17 (68-82% transmittance) and dilute 1:50 in RPMI 1640 medium.[12]

  • Plate Preparation: Serially dilute antifungal agents in RPMI 1640 medium in a 96-well microdilution plate to achieve final concentrations typically ranging from 0.015 to 64 µg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[11] Include a drug-free growth control well and a sterility control well.

  • Incubation: Incubate plates at 35°C.

  • Reading MICs: Visually determine the MIC after 48-72 hours of incubation. The MIC is defined as the lowest concentration of the drug that causes 100% inhibition of growth (total inhibition) compared to the growth control.[13]

MIC_Workflow Workflow for CLSI M38 Broth Microdilution Assay Culture 1. Culture fungus on Potato Dextrose Agar (7 days) PrepInoculum 2. Prepare conidial suspension and standardize with spectrophotometer Culture->PrepInoculum Inoculate 4. Inoculate plate with standardized fungal suspension PrepInoculum->Inoculate PrepPlate 3. Prepare 96-well plate with serial dilutions of antifungal drug PrepPlate->Inoculate Incubate 5. Incubate at 35°C (48-72 hours) Inoculate->Incubate Read 6. Visually read MIC (Lowest concentration with 100% growth inhibition) Incubate->Read

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Sterol Profile Analysis via GC-MS

To confirm that a compound inhibits ergosterol biosynthesis, the sterol composition of treated fungal cells is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

Protocol Outline:

  • Culturing and Treatment: Grow the fungal strain in a suitable liquid medium (e.g., YPD broth) to mid-log phase. Treat the culture with a sub-lethal concentration (e.g., 0.5 x MIC) of the test compound for a defined period (e.g., 16-24 hours). Harvest the fungal biomass by centrifugation.

  • Saponification: Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (B78521) (e.g., 20% KOH in methanol/water) and heat at 80-90°C for 1-2 hours to break open cells and hydrolyze lipids.

  • Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) from the aqueous phase using an organic solvent like n-hexane or petroleum ether. Repeat the extraction 2-3 times.

  • Derivatization (Optional but Recommended): Evaporate the pooled organic extracts to dryness. To improve volatility and chromatographic separation, derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[14]

  • GC-MS Analysis: Inject the derivatized (or underivatized) sample into a GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterols.

  • Data Analysis: Identify sterols based on their retention times and mass fragmentation patterns by comparing them to known standards and library databases. Quantify the relative amounts of ergosterol and precursor sterols (e.g., ignosterol) to confirm the site of enzymatic inhibition.

Sterol_Analysis Workflow for Fungal Sterol Profile Analysis Culture 1. Culture fungus with sub-lethal drug concentration Harvest 2. Harvest fungal biomass Culture->Harvest Saponify 3. Saponify with alcoholic KOH (Breaks cells, hydrolyzes lipids) Harvest->Saponify Extract 4. Extract non-saponifiable lipids (sterols) with n-hexane Saponify->Extract Derivatize 5. Derivatize to form TMS ethers (Improves volatility for GC) Extract->Derivatize Analyze 6. Analyze by GC-MS Derivatize->Analyze Identify 7. Identify & quantify sterols (e.g., Ergosterol, Ignosterol) Analyze->Identify

Caption: General workflow for analyzing fungal sterol composition by GC-MS.

Conclusion and Future Directions

Amorolfine remains a potent and clinically relevant antifungal agent due to its effective dual-inhibition of the ergosterol biosynthesis pathway. Early-stage research continues to leverage this well-understood mechanism to explore novel, structurally related compounds, such as 4-aminopiperidines, which show promising antifungal activity. The experimental protocols detailed herein—synthesis by reductive amination, standardized susceptibility testing, and mechanistic confirmation through sterol analysis—form the foundational workflow for the discovery and preclinical evaluation of the next generation of morpholine-inspired antifungals. Future research should focus on synthesizing direct amorolfine derivatives to establish clear structure-activity relationships, optimizing lead compounds for an improved spectrum of activity or pharmacokinetic profile, and exploring their potential to overcome emerging antifungal resistance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Amorolfine Using CLSI Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for determining the in vitro susceptibility of fungal isolates to the antifungal agent amorolfine (B1665469), adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The protocols are primarily based on the reference methods for broth dilution antifungal susceptibility testing of yeasts (CLSI document M27) and filamentous fungi (CLSI document M38).

Introduction

Amorolfine is a morpholine (B109124) antifungal agent that disrupts the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis.[1][2][3] It interferes with two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-Δ8 isomerase.[1][2][3] This dual action leads to the depletion of ergosterol and an accumulation of ignosterol, compromising the structural integrity of the fungal cell membrane.[2][4] While primarily used as a topical treatment for onychomycosis and dermatomycoses, in vitro susceptibility testing is crucial for understanding its spectrum of activity, monitoring for potential resistance, and in the research and development of new antifungal formulations.[5][6]

CLSI documents M27 and M38 provide standardized, reproducible methods for antifungal susceptibility testing, ensuring that results are comparable across different laboratories.[7] These protocols are essential for establishing the minimum inhibitory concentration (MIC) of amorolfine against various fungal pathogens.

Mechanism of Action of Amorolfine

Amorolfine's antifungal effect is achieved through the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. The pathway below illustrates the points of inhibition.

Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol Intermediates Other Sterol Intermediates Lanosterol->Intermediates Delta14_reductase Δ14-reductase Intermediates->Delta14_reductase Delta7_8_isomerase Δ7-Δ8 isomerase Delta14_reductase->Delta7_8_isomerase Ignosterol Ignosterol Accumulation (Disrupts cell membrane) Delta14_reductase->Ignosterol Leads to Ergosterol Ergosterol (Essential for cell membrane integrity) Delta7_8_isomerase->Ergosterol Delta7_8_isomerase->Ignosterol Disruption Fungal Cell Membrane Disruption Ergosterol->Disruption Ignosterol->Disruption Amorolfine1 Amorolfine Amorolfine1->Delta14_reductase Inhibits Amorolfine2 Amorolfine Amorolfine2->Delta7_8_isomerase Inhibits

Mechanism of action of amorolfine.

Data Presentation: In Vitro Susceptibility of Fungi to Amorolfine

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for amorolfine against a variety of fungal pathogens, as determined by studies following CLSI (formerly NCCLS) protocols.

Table 1: Amorolfine MIC Data for Dermatophytes

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum1880.01 - 0.080.040.04[1][8]
Trichophyton mentagrophytes980.01 - 0.080.040.08[1][8]
Epidermophyton floccosum150.01 - 0.040.020.04[1][8]

Table 2: Amorolfine MIC Data for Yeasts

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans250.125 - 64464[1][8]
Candida parapsilosis230.5 - 160.52[1][8]
Candida tropicalis100.5 - 32232[1][8]
Candida glabrata81 - 64864[1][8]

Table 3: Amorolfine MIC Data for Filamentous Fungi (Moulds)

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Scopulariopsis spp.80.5 - 4--[1][8]
Acremonium spp.42 - 8--[1][8]
Fusarium solani232 - 64--[1][8]
Aspergillus flavus232 - 64--[1][8]
Aspergillus versicolor13≥ 64≥ 64≥ 64[9]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The following are detailed methodologies for conducting in vitro susceptibility testing of amorolfine based on the CLSI M27 and M38 guidelines.

Experimental Workflow Overview

cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis prep_media Prepare RPMI-1640 Medium serial_dilution Perform Serial Dilutions of Amorolfine prep_media->serial_dilution prep_amorolfine Prepare Amorolfine Stock Solution prep_amorolfine->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microdilution Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MICs Visually incubate->read_mic qc_check Verify Quality Control Results read_mic->qc_check interpret Interpret and Report Results qc_check->interpret

Broth microdilution workflow.
Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (Adapted from CLSI M27)

This protocol is suitable for testing Candida species and other yeasts.

1. Materials:

  • Amorolfine hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Sterile, 96-well microdilution plates

  • Sterile, flat-bottomed, 96-well microdilution plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

2. Preparation of Amorolfine Stock Solution:

  • Weigh a sufficient amount of amorolfine hydrochloride powder.

  • Dissolve in 100% DMSO to create a stock solution of 1600 µg/mL.

  • Store the stock solution at -70°C until use.

3. Inoculum Preparation:

  • Subculture the yeast isolate onto Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at a wavelength of 530 nm (equivalent to 1 x 10⁶ to 5 x 10⁶ CFU/mL).

  • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1 x 10³ to 5 x 10³ CFU/mL.

4. Microdilution Plate Preparation and Inoculation:

  • Perform serial twofold dilutions of the amorolfine stock solution in RPMI-1640 medium in the microdilution plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Also, prepare a plate with the QC strains.

5. Incubation:

  • Incubate the microdilution plates at 35°C for 24-48 hours.

6. Reading and Interpreting Results:

  • The MIC is the lowest concentration of amorolfine that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • Read the plates visually using a reading mirror.

  • The MICs for the QC strains should fall within the established acceptable ranges to validate the test results.

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38)

This protocol is suitable for testing dermatophytes (e.g., Trichophyton spp.) and other moulds.

1. Materials:

  • Same as for Protocol 1, with the addition of Potato Dextrose Agar (PDA) for fungal culture.

  • Quality control (QC) strains (e.g., Aspergillus fumigatus ATCC 204305, Aspergillus flavus ATCC 204304).

2. Preparation of Amorolfine Stock Solution:

  • Follow the same procedure as in Protocol 1.

3. Inoculum Preparation:

  • Grow the filamentous fungus on PDA at 28-30°C for 7-14 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently probing the colony with a sterile loop.

  • Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard by spectrophotometer at 530 nm. This will result in a stock suspension.

  • Perform viable plate counts to confirm the final inoculum concentration, which should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL after dilution in the microdilution plate.

4. Microdilution Plate Preparation and Inoculation:

  • Follow the same procedure as in Protocol 1 for plate preparation.

  • Inoculate each well with 100 µL of the standardized conidial suspension.

5. Incubation:

  • Incubate the plates at 35°C for dermatophytes and most other moulds. Incubation time is typically 4-7 days, depending on the growth rate of the fungus. The plates should be read when there is sufficient growth in the growth control well.

6. Reading and Interpreting Results:

  • The MIC is defined as the lowest concentration of amorolfine that causes 100% inhibition of growth (complete absence of visible growth) compared to the growth control.

  • For some drug-organism combinations, a paradoxical effect (growth at higher concentrations) may be observed and should be noted.

  • Ensure QC strain results are within acceptable limits.

Quality Control

The use of reference quality control strains is a critical component of ensuring the accuracy and reproducibility of antifungal susceptibility testing. While specific QC ranges for amorolfine have not been formally established by CLSI, laboratories should use standard QC strains to monitor the overall performance of the test system.

Table 4: Recommended CLSI Quality Control Strains and Example MIC Ranges for Other Antifungals

QC StrainAntifungal AgentAcceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019Amphotericin B0.5 - 2
Fluconazole2 - 8
C. krusei ATCC 6258Amphotericin B1 - 4
Fluconazole16 - 128
A. fumigatus ATCC 204305Amphotericin B1 - 4
Itraconazole0.12 - 0.5
P. variotii ATCC MYA-3630Amphotericin B1 - 4
Itraconazole0.06 - 0.5

Note: These ranges are for illustrative purposes and labs should refer to the latest CLSI M60 supplement for current QC ranges.

Conclusion

These application notes provide a comprehensive guide for the in vitro susceptibility testing of amorolfine against a variety of fungal pathogens using CLSI-based broth microdilution methods. Adherence to these standardized protocols is essential for generating reliable and comparable data, which is vital for both clinical and research applications. The provided quantitative data and experimental methodologies will aid researchers, scientists, and drug development professionals in their work with this important topical antifungal agent.

References

Application Note: HPLC-UV Method for the Quantification of Amorolfine in Human Nail Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amorolfine (B1665469) is a broad-spectrum morpholine (B109124) antifungal agent used topically for the treatment of onychomycosis, a common fungal infection of the nails. The efficacy of treatment is dependent on the drug's ability to penetrate the dense keratin (B1170402) structure of the nail plate and reach the site of infection in sufficient concentrations. Therefore, quantifying the amount of amorolfine in nail clippings is crucial for pharmacokinetic studies, formulation development, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of amorolfine in human nail samples.

Principle This method involves the extraction of amorolfine from pulverized nail clippings, followed by separation from endogenous matrix components using reverse-phase HPLC. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Quantification is performed by measuring the UV absorbance of the analyte at a specified wavelength and comparing it to a standard curve prepared with known concentrations of amorolfine.

Experimental Protocols

1. Materials and Reagents

  • Amorolfine Hydrochloride (Reference Standard)

  • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄), analytical grade

  • Phosphoric Acid, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • Deionized Water, 18.2 MΩ·cm

  • 0.2 µm Syringe Filters (e.g., PTFE)

  • Human nail clippings (drug-free for blanks and spiked samples)

2. Equipment

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Sonicator bath

  • Centrifuge

  • Cryogenic grinder or mill for pulverizing nail samples

  • Volumetric flasks, pipettes, and other standard laboratory glassware

3. Preparation of Solutions

  • Buffer Preparation (0.05 M KH₂PO₄): Dissolve 6.8 g of Potassium dihydrogen phosphate in 1000 ml of deionized water.

  • Mobile Phase: Prepare a mixture of Buffer, Acetonitrile, and Tetrahydrofuran in a 40:30:30 (v/v/v) ratio. Adjust the final pH to 5.0 using dilute phosphoric acid. Degas the mobile phase by sonication or vacuum filtration before use.

  • Diluent: Methanol is used as the diluent for preparing standard and sample solutions.

4. Standard Solution Preparation

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 28 mg of Amorolfine Hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Add approximately 25 mL of diluent (Methanol), sonicate for 15 minutes to ensure complete dissolution, cool to room temperature, and make up the volume to the mark with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the diluent to achieve concentrations covering the desired analytical range (e.g., 5 - 50 µg/mL). These solutions are used to construct the calibration curve.

5. Nail Sample Preparation

  • Decontamination: To remove external contaminants, wash the nail clippings sequentially with detergent, deionized water, and finally methanol. Allow the clippings to air dry completely.

  • Mechanical Processing: Freeze the decontaminated nail clippings in liquid nitrogen and pulverize them into a fine powder using a cryogenic grinder or mill. This step is critical to increase the surface area for efficient extraction.

  • Extraction:

    • Accurately weigh a specific amount (e.g., 10-20 mg) of the nail powder into a microcentrifuge tube.

    • Add a precise volume of diluent (e.g., 1 mL of Methanol).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the mixture in a sonicator bath for 30-60 minutes to facilitate the extraction of amorolfine.

  • Clarification:

    • Centrifuge the resulting suspension at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the nail debris.

    • Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an HPLC vial for analysis.

6. HPLC-UV Chromatographic Conditions The following conditions have been validated for the analysis of amorolfine.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5.0 µm particle size
Mobile Phase Buffer (0.05M KH₂PO₄) : Acetonitrile : Tetrahydrofuran (40:30:30, v/v/v), pH 5.0 with phosphoric acid
Flow Rate 1.0 mL/minute
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 10 minutes

Data Presentation: Method Performance

The developed HPLC-UV method is validated according to ICH guidelines, demonstrating its suitability for the quantification of amorolfine. Key performance parameters are summarized below.

ParameterTypical Value
Retention Time ~6.5 minutes
Linearity Range 5 - 30 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.23 µg/mL
Limit of Quantification (LOQ) 0.23 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%

Experimental Workflow Visualization

The logical flow of the entire process, from sample collection to final data analysis, is illustrated in the diagram below.

experimental_workflow Experimental Workflow for Amorolfine Quantification in Nails cluster_prep Sample Preparation cluster_analysis Analysis & Quantification sample_collection 1. Nail Sample Collection decontamination 2. Surface Decontamination (Wash with Detergent, Water, Methanol) sample_collection->decontamination processing 3. Mechanical Processing (Cryogenic Pulverization) decontamination->processing extraction 4. Solvent Extraction (Methanol + Sonication) processing->extraction clarification 5. Clarification (Centrifugation & Filtration) extraction->clarification hplc_analysis 6. HPLC-UV Analysis clarification->hplc_analysis data_quant 7. Data Quantification (vs. Calibration Curve) hplc_analysis->data_quant

Application Notes and Protocols for Clinical Trials of Topical Amorolfine in Onychomycosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting clinical trials for topical amorolfine (B1665469) in the treatment of onychomycosis. The included protocols for key experiments are intended to ensure consistency and accuracy in trial execution.

Introduction to Amorolfine and Onychomycosis

Onychomycosis is a fungal infection of the nails, most commonly caused by dermatophytes, that leads to discoloration, thickening, and brittleness.[1][2] Amorolfine is a broad-spectrum morpholine (B109124) antifungal agent.[3] Its 5% medicated nail lacquer formulation is a widely used topical treatment for onychomycosis.[1][4] Amorolfine works by inhibiting two enzymes in the fungal ergosterol (B1671047) biosynthesis pathway, Δ14 reductase and Δ7-Δ8 isomerase, leading to the depletion of ergosterol, a critical component of the fungal cell membrane.[4] This disruption of the cell membrane results in fungal cell death.

Designing Clinical Trials for Topical Amorolfine

Effective clinical trial design is crucial for evaluating the efficacy and safety of topical amorolfine in onychomycosis. Key considerations include patient population, study endpoints, and trial duration.

Study Population: Inclusion and Exclusion Criteria

Careful selection of the study population is essential for minimizing variability and ensuring the internal validity of the trial.

Inclusion Criteria:

  • Age: Typically 18 to 70 years.

  • Diagnosis: Clinically diagnosed and mycologically confirmed distal and lateral subungual onychomycosis (DLSO).[5]

  • Confirmation of Infection: Positive potassium hydroxide (B78521) (KOH) microscopy and fungal culture from a nail sample of the target great toenail.

  • Severity: Mild to moderate onychomycosis, with 20% to 50% clinical involvement of the target toenail, without involvement of the lunula (matrix).[5]

  • Informed Consent: Willingness to provide written informed consent.

Exclusion Criteria:

  • Other Nail Conditions: Presence of other nail diseases such as psoriasis, lichen planus, or nail trauma.

  • Concomitant Infections: Severe moccasin-type tinea pedis.

  • Recent Antifungal Use: Use of topical antifungal agents within the past month or systemic antifungals within the past six months.

  • Immunocompromised Status: Individuals with conditions or on medications that suppress the immune system.

  • Pregnancy and Lactation: Pregnant or breastfeeding women.

  • Known Hypersensitivity: History of hypersensitivity to amorolfine or any of the excipients in the nail lacquer.

Study Endpoints

Primary and secondary endpoints should be clearly defined to assess the treatment's effectiveness.

Primary Endpoints:

  • Complete Cure: This is the most stringent endpoint and is defined as 0% clinical involvement of the target toenail in addition to both negative KOH examination and negative fungal culture.[6]

  • Mycological Cure: Defined as a negative KOH preparation and a negative fungal culture of the target toenail sample.

Secondary Endpoints:

  • Clinical Efficacy: Assessed by the reduction in the percentage of the affected nail area from baseline.

  • Treatment Success: Often defined as a reduction in the affected nail area to ≤10% of the total nail area.

  • Patient-Reported Outcomes (PROs): These assess the impact of the treatment on the patient's quality of life and satisfaction.[7][8][9][10] Validated instruments like the OnyCOE-t™ can be used to measure treatment response from the patient's perspective.[8]

  • Safety and Tolerability: Assessed by the incidence and severity of adverse events, particularly local site reactions.

Quantitative Data from Amorolfine Clinical Trials

The following tables summarize efficacy and safety data from various clinical trials of amorolfine 5% nail lacquer in the treatment of onychomycosis.

Table 1: Efficacy of Amorolfine 5% Nail Lacquer in Onychomycosis

Study/RegimenTreatment DurationMycological Cure Rate (%)Clinical Cure Rate (%)Complete Cure Rate (%)
Reinel et al. (Once Weekly)6 months70.6-46.0
Reinel et al. (Twice Weekly)6 months76.1-54.2
Lauharanta et al. (5% Lacquer)6 months60.0-38.0
Sigurgeirsson et al. (Prophylaxis)36 months88.9 (remained negative)66.7 (remained clinically free)70.8 (remained cured)
Onycho Trial (Monotherapy)6 months15.73.80.96
Combination Therapy (with oral terbinafine)18 months--44.0 - 72.3

Note: Cure rate definitions and study designs may vary between trials.

Table 2: Safety and Tolerability of Amorolfine 5% Nail Lacquer

StudyAdverse Events ReportedPercentage of Patients with Adverse Events
Reinel et al.Mild local irritation<1% (4 out of 456 patients)
Lauharanta et al.Mild local adverse events2% (3 patients)
Sigurgeirsson et al.No treatment-related adverse events0%
Onycho TrialAdverse effects (not specified)Not significantly different from placebo
Combination Therapy (with urea/bifonazole)Local side effects4.5% (amorolfine) vs. 27.3% (urea) and 15% (bifonazole)

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible collection of clinical trial data.

Protocol for Nail Sample Collection

Objective: To obtain a viable fungal sample from the target toenail for mycological examination.

Materials:

  • Sterile nail clippers or scissors

  • Sterile curette or scalpel blade

  • 70% isopropyl alcohol wipes

  • Sterile collection container (e.g., Petri dish or sterile paper envelope)

  • Patient identification labels

Procedure:

  • Patient Preparation: The patient should be instructed to avoid using any topical treatments on their nails for at least one week prior to sample collection.

  • Site Selection: Identify the target toenail with the most prominent signs of onychomycosis. The sample should be taken from the most proximal and lateral affected areas.[11]

  • Nail Preparation: Clean the affected toenail and surrounding skin with a 70% isopropyl alcohol wipe to reduce bacterial contamination. Allow the area to air dry completely.

  • Sample Collection:

    • For distal lateral subungual onychomycosis (DLSO), carefully remove the onycholytic (separated) portion of the nail plate.

    • Using a sterile curette or the edge of a scalpel blade, scrape debris from the nail bed, focusing on the area most proximal to the cuticle where the fungal concentration is highest.[11]

    • Collect both the subungual debris and clippings of the affected nail plate.

  • Sample Handling: Place the collected nail clippings and debris into the sterile collection container.

  • Labeling: Immediately label the container with the patient's unique identification number, the date of collection, and the anatomical site (e.g., "right great toenail").

  • Transport: Transport the sample to the mycology laboratory for processing as soon as possible.

Protocol for Mycological Examination

Objective: To identify the presence of fungal elements and culture the causative organism.

Part A: Potassium Hydroxide (KOH) Direct Microscopy

Materials:

  • Glass microscope slides and coverslips

  • 20% Potassium Hydroxide (KOH) solution (may contain dimethyl sulfoxide (B87167) - DMSO for faster clearing)

  • Microscope

Procedure:

  • Slide Preparation: Place a small portion of the collected nail sample (clippings and debris) onto a clean glass microscope slide.

  • KOH Application: Add one to two drops of 20% KOH solution to the sample.

  • Incubation: Gently place a coverslip over the sample and allow the slide to sit at room temperature for 10-30 minutes to allow the KOH to dissolve the keratin. If DMSO is included in the KOH solution, this process will be faster.

  • Microscopic Examination: Examine the slide under a microscope at low (10x) and high (40x) power for the presence of fungal hyphae and/or spores.

Part B: Fungal Culture

Materials:

  • Sabouraud Dextrose Agar (SDA) plates (with and without cycloheximide)

  • Incubator

Procedure:

  • Inoculation: Inoculate a portion of the nail sample onto the surface of the SDA plates. It is recommended to use two types of media: one with cycloheximide (B1669411) to select for dermatophytes and one without to allow for the growth of non-dermatophyte molds and yeasts.

  • Incubation: Incubate the plates at 25-30°C for up to four weeks.

  • Examination: Examine the plates regularly for fungal growth.

  • Identification: If growth is observed, identify the fungal species based on macroscopic (colony morphology) and microscopic (spore and hyphal structures) characteristics.

Protocol for Clinical Photography

Objective: To obtain standardized and reproducible images of the target nail to assess clinical improvement over time.

Materials:

  • High-resolution digital camera with a macro lens

  • Standardized lighting source (e.g., ring flash)

  • Color calibration card

  • Standardized background

  • Patient positioning aids (e.g., footrest)

Procedure:

  • Camera Setup: Use consistent camera settings (aperture, shutter speed, ISO, white balance) for all photographs of all patients throughout the trial.

  • Patient Positioning: Position the patient's foot in a standardized and reproducible manner.

  • Image Framing: Frame the photograph to include the entire target toenail and a small area of the surrounding skin.

  • Lighting: Use a standardized lighting setup to ensure consistent illumination and minimize shadows.

  • Color Calibration: Include a color calibration card in the first photograph of each series to ensure color accuracy.

  • Image Acquisition: Capture multiple images from different angles (e.g., top-down, oblique) to fully document the nail's condition.

  • Image Labeling and Storage: Label each image file with the patient's ID, visit number, and date. Store the images securely in a centralized database.

Protocol for Amorolfine 5% Nail Lacquer Application

Objective: To ensure the correct and consistent application of the investigational product by the patient.

Materials:

  • Amorolfine 5% medicated nail lacquer kit (including lacquer, applicators, and cleaning swabs)

  • Patient diary for recording applications

Procedure (to be included in patient instructions):

  • Nail Preparation:

    • Once a week, before applying the lacquer, gently file the affected areas of the nail, including the nail surface.

    • Clean the surface of the nail with one of the provided cleaning swabs.

  • Lacquer Application:

    • Dip one of the reusable applicators into the bottle of nail lacquer. Do not wipe the excess lacquer on the neck of the bottle.

    • Apply the lacquer evenly over the entire surface of the affected nail.[1]

    • Allow the lacquer to dry for approximately 3-5 minutes.[3]

  • Post-Application:

    • Clean the applicator with the same swab used to clean the nail before the next use.

    • The patient can wash their hands and feet as normal after the lacquer has dried.[1]

    • Cosmetic nail polish can be applied after waiting at least 10 minutes.[1]

  • Frequency: The lacquer should be applied once weekly, on the same day each week.

  • Duration: Continue the treatment for the entire duration specified in the clinical trial protocol, which is typically 6 to 12 months for toenails.[1][4]

  • Documentation: Record each application in the patient diary.

Visualizations

Signaling Pathway of Amorolfine

Amorolfine_Mechanism_of_Action cluster_fungal_cell Fungal Cell Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Fecosterol Fecosterol Lanosterol->Fecosterol 14-alpha demethylase Episterol Episterol Fecosterol->Episterol Δ14-reductase Ergosterol Ergosterol Episterol->Ergosterol Δ7-Δ8 isomerase Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation Amorolfine Amorolfine Amorolfine->Fecosterol Inhibits Amorolfine->Episterol Inhibits

Caption: Amorolfine's mechanism of action in the fungal ergosterol biosynthesis pathway.

Experimental Workflow for an Amorolfine Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Endpoint Evaluation cluster_analysis Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical Photos, Nail Sample) Informed_Consent->Baseline_Assessment Randomization Randomization (Amorolfine vs. Placebo/Comparator) Baseline_Assessment->Randomization Treatment_Application Weekly Treatment Application (Patient Diary) Randomization->Treatment_Application Follow_Up_Visits Regular Follow-Up Visits (e.g., monthly) Treatment_Application->Follow_Up_Visits Follow_Up_Visits->Treatment_Application Endpoint_Assessment Endpoint Assessment (e.g., 6-12 months) Follow_Up_Visits->Endpoint_Assessment At predefined timepoints Final_Nail_Sample Final Nail Sample Collection & Mycological Exam Endpoint_Assessment->Final_Nail_Sample Final_Photos Final Clinical Photography Endpoint_Assessment->Final_Photos PRO_Assessment Patient-Reported Outcomes Assessment Endpoint_Assessment->PRO_Assessment Data_Analysis Statistical Data Analysis Final_Nail_Sample->Data_Analysis Final_Photos->Data_Analysis PRO_Assessment->Data_Analysis Reporting Clinical Study Report Data_Analysis->Reporting

References

Application Notes and Protocols for Animal Models in the Evaluation of Amorolfine Lacquer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing relevant animal models to assess the in vivo efficacy of amorolfine (B1665469) nail lacquer against onychomycosis. The methodologies described are based on established and published scientific literature.

Introduction

Onychomycosis, a fungal infection of the nail, presents a significant therapeutic challenge due to the dense keratin (B1170402) structure of the nail plate, which hinders the penetration of topical antifungal agents. Amorolfine, a morpholine (B109124) derivative, is a broad-spectrum antifungal agent effective against dermatophytes, yeasts, and molds.[1][2][3] It is formulated as a 5% nail lacquer for the topical treatment of onychomycosis.[1][2] Preclinical evaluation of amorolfine lacquer efficacy relies on robust and reproducible animal models that mimic human nail infections. The most commonly utilized and well-documented models are the guinea pig and rabbit models of onychomycosis, primarily induced by Trichophyton mentagrophytes.[4][5][6]

Featured Animal Models

Two primary animal models are recommended for studying the efficacy of amorolfine lacquer:

  • Guinea Pig Model of Tinea Unguium: This model is well-established and allows for the evaluation of both topical and oral antifungal agents.[4][7]

  • Rabbit Model of Onychomycosis: This model, which often involves immunosuppression to ensure infection, provides a larger nail plate for application and assessment.[1][5]

Guinea Pig Model of Tinea Unguium

This protocol is adapted from the methodology described by Tatsumi et al. (2002).[7][8][9]

Experimental Protocol

1. Animal Selection and Housing:

  • Species: Male Hartley guinea pigs.

  • Housing: Animals should be housed individually in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

2. Fungal Strain and Inoculum Preparation:

  • Organism: Trichophyton mentagrophytes (e.g., SM-110 strain).

  • Culture: The fungus is cultured on Sabouraud dextrose agar (B569324).

  • Inoculum: Arthrospores are harvested and suspended in sterile saline to a final concentration of 10^8 spores/mL.

3. Induction of Tinea Unguium and Tinea Pedis:

  • The prepared fungal suspension is inoculated between the toes of the hind paws of the guinea pigs. This initial infection of the skin will subsequently spread to the nails.[7]

4. Treatment Protocol:

  • Acclimatization and Infection Period: Allow 60 days post-infection for the establishment of tinea unguium.[7]

  • Treatment Groups:

    • Vehicle Control Group

    • 5% Amorolfine Lacquer Group

  • Application:

    • Apply a 1% solution of amorolfine (or the vehicle) topically to the nails and the entire sole of the infected foot.[7]

    • Volume: 0.1 mL per application.[7]

    • Frequency: Once daily.[7]

    • Duration: 30 consecutive days.[7]

5. Efficacy Evaluation:

  • Endpoint: Assess two days after the final treatment.

  • Primary Outcome: Fungal burden in the nails.

    • Nails are collected, homogenized, and plated on appropriate culture media.

    • Colony-forming units (CFUs) are counted to determine the fungal load. A method to remove drug carryover should be employed to ensure accurate assessment of fungal viability.[7]

  • Secondary Outcome: Fungal burden in the plantar skin. Assessed similarly to the nails.[4]

Data Presentation

Table 1: Efficacy of 1% Amorolfine Solution in the Guinea Pig Tinea Unguium Model

Treatment GroupMean Fungal Burden in Nails (log10 CFU/nail ± SD)Mycological Eradication in Plantar Skin (Sterilized Sites / Total Sites)
Vehicle Control4.5 ± 0.30/10
1% Amorolfine4.3 ± 0.44/10

Data adapted from Tatsumi et al., 2002.[4][7] Note: In this particular study, topical amorolfine was found to be ineffective in reducing the fungal burden in the nails, though it did show some effect on the surrounding skin.[4][7]

Experimental Workflow

GuineaPig_Onychomycosis_Workflow cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation animal Male Hartley Guinea Pigs infect Inoculate Between Toes of Hind Paws animal->infect fungus Trichophyton mentagrophytes Culture inoculum Prepare 10^8 spores/mL Suspension fungus->inoculum inoculum->infect establish 60-Day Infection Establishment infect->establish grouping Group Animals (Vehicle vs. Amorolfine) establish->grouping application Daily Topical Application (0.1 mL) for 30 Days grouping->application collect Collect Nail and Skin Samples (Day 32) application->collect burden Determine Fungal Burden (CFU/nail) collect->burden

Guinea Pig Tinea Unguium Model Workflow.

Rabbit Model of Onychomycosis

This protocol is based on the methodology developed by Shimamura et al. (2011).[1][5]

Experimental Protocol

1. Animal Selection and Housing:

  • Species: Male Japanese White rabbits (14 weeks old).[5]

  • Housing: Housed under standard laboratory conditions.

2. Fungal Strain and Inoculum Preparation:

  • Organism: Trichophyton mentagrophytes (e.g., TIMM2789 strain).[1]

  • Culture: The fungus is cultured on fluid Sabouraud dextrose agar at 28°C for 2 weeks to prepare microconidia.[5]

  • Inoculum: The microconidia are suspended in saline to a concentration of 10^8 conidia/mL.[5]

3. Induction of Onychomycosis:

  • Immunosuppression: Administer methylprednisolone (B1676475) acetate (B1210297) (4 mg/kg) intramuscularly once a week for 4 weeks.[5]

  • Infection: Two weeks after starting the steroid treatment, 0.2 mL of the microconidia suspension is dripped onto the nail at the site between the lunula and the proximal nail fold.[5]

  • Occlusion: The nail plates of the first to third toes of the hind paw are wrapped with a gauze patch.[5] The infection is allowed to establish for a period, for instance, 2 weeks, followed by a post-infection period of up to 6 weeks to allow the infection to progress.[1]

4. Treatment Protocol:

  • Treatment Groups:

    • Untreated Control Group

    • 5% Amorolfine Lacquer Group

  • Application:

    • Apply 3.6 µL of 5% amorolfine lacquer topically to the nails.[10]

    • Frequency: Twice a week.[10]

    • Duration: 4 weeks.[1]

5. Efficacy Evaluation:

  • Primary Outcome: Fungus-positive rate and intensity of fungal recovery.

    • Nails are collected and sectioned for culture on appropriate media.

    • The number of culture-positive nail pieces and the intensity of fungal growth are recorded.

  • Secondary Outcome: Histopathological examination.

    • Nail sections are stained (e.g., with PAS) to visualize fungal elements within the nail plate.

Data Presentation

Table 2: Efficacy of 5% Amorolfine Lacquer in the Rabbit Onychomycosis Model

Treatment GroupFungus-Positive Rate on Culture (%)Intensity of Fungal Recovery (Mean Score ± SD)
Untreated Control66.7 (16/24)1.8 ± 1.5
5% Amorolfine Lacquer43.5 (10/23)0.8 ± 1.1*

*Statistically significant reduction compared to the untreated control group. Data adapted from Shimamura et al., 2011.[10]

Experimental Workflow

Rabbit_Onychomycosis_Workflow cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation animal Male Japanese White Rabbits immuno Immunosuppress with Methylprednisolone (4 weeks) animal->immuno fungus Trichophyton mentagrophytes Culture inoculum Prepare 10^8 conidia/mL Suspension fungus->inoculum infect Apply Inoculum to Proximal Nail Fold inoculum->infect immuno->infect occlude Occlude with Gauze infect->occlude establish Infection Establishment Period occlude->establish grouping Group Animals (Control vs. Amorolfine) establish->grouping application Twice-Weekly Topical Application (3.6 µL) for 4 Weeks grouping->application collect Collect Nail Samples application->collect culture Culture Recovery and Histopathology collect->culture

Rabbit Onychomycosis Model Workflow.

Discussion

The choice of animal model may depend on the specific research question. The guinea pig model is well-characterized for dermatophytosis and tinea unguium.[4] The rabbit model offers a larger nail surface, which can be advantageous for topical application studies, and the use of immunosuppression can increase the success rate of infection.[5]

It is crucial to include a vehicle control group in all studies to account for any effects of the lacquer formulation itself. Efficacy can be assessed through a combination of mycological, clinical, and histopathological evaluations. Mycological cure, defined as the eradication of the fungal pathogen, is a key endpoint.[11] Clinical assessment can include scoring of nail discoloration and thickening, although this can be subjective. Histopathology provides visual confirmation of fungal clearance from the nail plate.

These detailed protocols and application notes provide a strong foundation for researchers to conduct robust preclinical studies on the efficacy of amorolfine lacquer and other topical antifungal agents for the treatment of onychomycosis.

References

Application Notes and Protocols: Formulating Amorolfine Nail Lacquer for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Onychomycosis, a fungal infection of the nail, presents a significant therapeutic challenge due to the nail plate's low permeability, which acts as a formidable barrier to topical drug delivery.[1][2] Amorolfine (B1665469), a broad-spectrum antifungal agent, is commonly formulated as a 5% nail lacquer for the treatment of onychomycosis.[3][4] However, the efficacy of standard formulations can be limited by insufficient drug penetration.[2][5] Enhancing the transungual delivery of amorolfine is therefore a critical goal for improving clinical outcomes. These application notes provide an overview of formulation strategies and detailed protocols for developing and evaluating amorolfine nail lacquers with enhanced drug delivery capabilities.

Application Notes

Note 1: Core Formulation Components

A successful amorolfine nail lacquer is a complex system where each component plays a crucial role.

  • Active Pharmaceutical Ingredient (API): Amorolfine is typically used as Amorolfine Hydrochloride (HCl) at a concentration of 5% w/v.[4] It functions by inhibiting ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane.[4]

  • Film-Forming Polymer: This is the backbone of the lacquer, creating a stable, water-insoluble film on the nail surface upon solvent evaporation. This film acts as a drug reservoir. Eudragit® polymers (such as Eudragit E100 or RL 100) are commonly used.[4][6][7] The concentration of the polymer affects drug release; for instance, increasing Eudragit E100 from 5% to 20% can enhance the release of amorolfine hydrochloride.[2]

  • Solvent System: A volatile solvent system, typically involving ethanol, is used to dissolve the API and other excipients, ensuring a homogenous liquid that is easy to apply.[2][7]

  • Plasticizer: Plasticizers like Transcutol P or triacetin (B1683017) are incorporated to improve the flexibility of the polymer film, preventing it from cracking and ensuring it adheres well to the nail plate.[4][7]

Note 2: Strategies for Enhancing Transungual Delivery

Overcoming the nail barrier requires strategies that modify the nail plate's structure to facilitate drug permeation.

  • Chemical Penetration Enhancers: These agents reversibly alter the nail's keratin (B1170402) structure, increasing its porosity.[2]

    • Sulfhydryl Compounds: Agents like thioglycolic acid work by disrupting the disulfide bonds in nail keratin, which significantly increases nail porosity and drug penetration.[2] Studies have shown that 2% thioglycolic acid can increase amorolfine HCl uptake threefold, and 5% can double its release from a lacquer formulation.[1][7]

    • Keratolytic Agents: Urea (B33335) and salicylic (B10762653) acid function by denaturing keratin and increasing nail hydration, thereby softening the nail plate.[2] Incorporating urea has been shown to increase amorolfine accumulation by 57%.[6]

    • Synergistic Combinations: Combining enhancers with different mechanisms can produce a synergistic effect. A mixture of 2% urea and 2% thioglycolic acid was found to increase amorolfine accumulation more effectively than either agent alone.[1] A combination of salicylic acid, thioglycolic acid, and urea in hydrogen peroxide has also demonstrated favorable permeability.[8]

  • Physical Enhancement Methods:

    • Mechanical Abrasion: Simply filing the nail surface before lacquer application can remove the dorsal nail layer, increasing the antifungal efficacy and penetration of amorolfine.[9]

    • Laser Ablation: Pre-treatment of the nail with a fractional CO₂ laser creates microchannels on the nail surface, disrupting the nail barrier.[2][10] This technique, when combined with a thioglycolic acid-containing lacquer, has been shown to increase amorolfine permeation twofold.[2][6]

experimental_workflow cluster_formulation Phase 1: Formulation Development cluster_evaluation Phase 2: Physicochemical & In Vitro Evaluation cluster_exvivo Phase 3: Ex Vivo Permeation Studies cluster_optimization Phase 4: Optimization F1 Component Selection (API, Polymer, Enhancers) F2 Lacquer Preparation (Simple Mixing) F1->F2 E1 Physical Properties (Drying Time, Water Resistance) F2->E1 E2 In Vitro Drug Release (Modified Dissolution Method) F2->E2 P1 Nail Preparation (Human Clippings / Bovine Hooves) F2->P1 E3 Antifungal Efficacy (Zone of Inhibition) E2->E3 O1 Data Analysis & Formulation Refinement E3->O1 P2 Lacquer Application & Incubation P1->P2 P3 Drug Extraction from Nail P2->P3 P4 Quantification (e.g., HPLC/UV-Vis) P3->P4 P4->O1

Quantitative Data Summary

Table 1: Effect of Chemical Enhancers on Amorolfine Delivery

Enhancer(s) Concentration Model Key Finding Reference
Thioglycolic Acid 2% Human Nail Clippings Three-fold increase in Amorolfine HCl uptake. [1]
Thioglycolic Acid 5% Bovine Hooves Two-fold increase in Amorolfine HCl release from lacquer. [7]
Urea 5% Bovine Hooves Two-fold increase in Amorolfine HCl uptake. [7]
Urea Not Specified Human Nail Clippings 57% increase in Amorolfine accumulation. [6]
Urea + Thioglycolic Acid 2% each Human Nail Clippings Synergistic effect; two-fold increase in accumulation vs. control. [1]
Salicylic Acid Not Specified Bovine Hooves Two-fold increase in Amorolfine HCl uptake. [7]

| Salicylic Acid + Thioglycolic Acid + Urea | 5% each | Bovine Hooves | 96.03% in-vitro drug release over 48 hours. |[8] |

Table 2: Physical Properties and Efficacy of Evaluated Formulations

Formulation Code Key Components Drying Time Water Resistance Antifungal Activity (Zone of Inhibition) Reference
F13 Amorolfine, Salicylic Acid, Thioglycolic Acid, Urea Not Specified Good 11 ± 0.03 mm [8]
F5 / F6 Amorolfine, Eudragit RL 100 Good Good Desired Results [4]
Amorolfine 5% Lacquer Amorolfine Dry-to-touch Not Specified 59.2 mm (mean diameter) vs. T. rubrum [11][12]

| Lacquers with Enhancers | Thioglycolic Acid, Urea, Lactic Acid | Prolonged | Decreased Statistically | Not Specified |[1] |

Experimental Protocols

Protocol 1: Formulation of an Enhanced Amorolfine Nail Lacquer

This protocol describes the preparation of a 50 mL batch of 5% w/v amorolfine lacquer using the simple mixing method.

Materials:

  • Amorolfine HCl: 2.5 g

  • Film-Forming Polymer (e.g., Eudragit RL 100)

  • Plasticizer (e.g., Triacetin)

  • Solvent (e.g., Ethyl Acetate, Ethanol 96%)

  • Penetration Enhancer(s) (e.g., Urea, Thioglycolic Acid)

  • Magnetic stirrer and beaker

Procedure:

  • Weigh the required quantity of the film-forming polymer and plasticizer and add them to a beaker.

  • Add the primary solvent (e.g., ethyl acetate) and stir until the polymer is completely dissolved.

  • In a separate container, dissolve the 2.5 g of Amorolfine HCl and the selected penetration enhancer(s) in the co-solvent (e.g., ethanol).

  • Slowly add the drug-enhancer solution to the polymer solution while stirring continuously.

  • Continue stirring until a homogenous, lump-free solution is obtained.

  • Make up the final volume to 50 mL with the solvent.[4]

  • Store in an airtight container, protected from light.

mechanism_of_action cluster_nail Nail Plate Barrier cluster_enhancers Chemical Enhancers cluster_drug Drug cluster_result Result K Keratin Matrix (with Disulfide Bonds) NP Disrupted Keratin Matrix (Increased Porosity) K->NP TGA Thioglycolic Acid TGA->K Disrupts Disulfide Bonds UR Urea UR->K Denatures Keratin & Increases Hydration AMF Amorolfine AMF->NP Penetrates Barrier DP Enhanced Drug Penetration NP->DP

Protocol 2: Evaluation of Lacquer Physical Properties

1. Drying Time:

  • Apply a uniform film of the lacquer onto a clean glass plate.

  • Start a stopwatch immediately.

  • Periodically touch the film gently with a fingertip.

  • The drying time is the point at which the film is "dry-to-touch" and no residue is left on the finger.[13]

2. Water Resistance:

  • Apply the lacquer to a glass slide and record its initial weight after drying completely (W1).

  • Immerse the slide in distilled water for a specified period (e.g., 6-8 hours).

  • Remove the slide, gently blot away excess water, and re-weigh (W2).

  • The difference in weight indicates the film's water absorption. A lower difference signifies better water resistance.

3. Non-Volatile Content:

  • Weigh a clean, dry glass petri dish (W1).

  • Add a known amount of lacquer (approx. 1-2 g) to the dish and record the new weight (W2).

  • Spread the sample evenly.

  • Place the dish in an oven at 105°C for 1 hour.[4]

  • Cool the dish in a desiccator and weigh it again (W3).

  • Calculate the percentage of non-volatile content as: [(W3 - W1) / (W2 - W1)] * 100.

Protocol 3: Ex Vivo Drug Accumulation Study

This protocol evaluates the amount of amorolfine that accumulates in nail tissue after treatment.

Materials:

  • Healthy human nail clippings or bovine hoof membranes.

  • Formulated amorolfine nail lacquer.

  • Control formulation (lacquer without enhancers).

  • Incubator set to 35°C.[1][7]

  • Extraction solvent (e.g., phosphate (B84403) buffer, methanol).

  • Analytical instrument (UV-Vis Spectrophotometer or HPLC).

Procedure:

  • Nail Preparation: Clean the nail clippings or hoof membranes to remove any debris. Dry and weigh them.

  • Pre-treatment (Optional): If evaluating enhancers separately, incubate the nails in a solution of the enhancer (e.g., 2% thioglycolic acid) for 24 hours at 35°C. Then wash and dry the nails.[1]

  • Lacquer Application: Apply a precise amount of the formulated lacquer to the nail surface. For direct evaluation of lacquer, place the nail clippings into the amorolfine solution/lacquer and incubate for 24 hours at 35°C.[1]

  • Removal of Unabsorbed Drug: After the incubation period, carefully wash the surface of the nails with a suitable solvent (e.g., ethanol/water) to remove any unabsorbed lacquer film.

  • Drug Extraction: Place the washed and dried nails into a known volume of extraction solvent. Sonicate or shake for an extended period (e.g., 48 hours) to extract the amorolfine from the nail keratin.[1]

  • Quantification: Filter the extraction solvent and analyze the concentration of amorolfine using a pre-validated UV-Vis or HPLC method.[8] Compare the results between the enhanced formulation and the control.

Protocol 4: In Vitro Antifungal Efficacy Assay (Zone of Inhibition)

This assay determines if the amorolfine that has penetrated the nail is still biologically active.

Materials:

  • Healthy human cadaver nails.[11][12]

  • Formulated amorolfine nail lacquer.

  • Fungal culture (e.g., Trichophyton rubrum).

  • Sabouraud Dextrose Agar (B569324) plates.

  • Incubator set to 30°C.[11]

Procedure:

  • Lacquer Application: Apply the test lacquer to the surface of the healthy cadaver nails and allow it to dry completely.[11][12]

  • Nail Sample Preparation: Using a biopsy punch or blade, cut small, uniform disks from the treated nail.

  • Plate Inoculation: Prepare agar plates by seeding them with a suspension of T. rubrum to create a uniform fungal lawn.

  • Disk Placement: Place the drug-treated nail disks onto the surface of the seeded agar plates. Include disks from untreated nails as a negative control.

  • Incubation: Incubate the plates at 30°C for 3-5 days, or until sufficient fungal growth is observed in the control.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each nail disk in millimeters (mm). A larger zone indicates greater antifungal efficacy.[9][11]

References

Application Notes and Protocols for Testing Amorolfine Penetration Through Human Nail Plates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro studies to evaluate the penetration of amorolfine (B1665469) through human nail plates. The methodologies described are based on established scientific literature and are intended to offer a comprehensive guide for reproducible and accurate assessments of topical amorolfine formulations for the treatment of onychomycosis.

Data Presentation: Quantitative Analysis of Amorolfine Nail Penetration

The following tables summarize quantitative data from various in vitro studies on amorolfine penetration through human nail plates. These data can be used for comparative purposes and to understand the expected range of permeation.

Table 1: In Vitro Permeation Rates of Amorolfine Through Human Nail

Formulation DetailsPermeation Rate (ng/cm²/h)Source
5% Amorolfine in an ethanol (B145695) lacquer20-100[1]
5% Amorolfine in a methylene (B1212753) chloride lacquer> 20-100 (higher than ethanol lacquer)[1]

Table 2: Concentration of Amorolfine in Human Toenails (Ex Vivo)

TreatmentTimeMean Concentration (µg/g of tissue)Source
Amorolfine 5% lacquer3 hours780[2][3]

Table 3: Antifungal Activity of Amorolfine After Nail Penetration

TreatmentTest OrganismMean Zone of Inhibition (mm)Source
Amorolfine 5% nail lacquerTrichophyton rubrum59.2

Experimental Protocols

Protocol 1: In Vitro Nail Permeation Study using Franz Diffusion Cells

This protocol details the use of Franz diffusion cells to measure the permeation of amorolfine through human nail plates.

1. Materials and Reagents:

  • Human nail plates (cadaver or clippings from healthy volunteers)

  • Amorolfine-containing formulation (e.g., nail lacquer)

  • Franz diffusion cells

  • Receptor solution (e.g., Phosphate (B84403) Buffered Saline - PBS, pH 7.4)

  • Stirring bars

  • Water bath with temperature control

  • Syringes and needles for sampling

  • HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Reagents for HPLC mobile phase (e.g., potassium dihydrogen phosphate, phosphoric acid)

  • Amorolfine analytical standard

2. Nail Plate Preparation:

  • Obtain human nail clippings or full-thickness cadaver nails.

  • Clean the nails by gently washing with a soft brush and distilled water to remove any debris.

  • If using full-thickness nails, they can be cut to a size that fits the Franz diffusion cell, typically around 5x5 mm.

  • Measure and record the thickness of each nail plate using a digital micrometer.

  • Hydrate the nail plates by immersing them in distilled water or PBS for a specified period (e.g., 24 hours) at room temperature to mimic physiological conditions. Increased nail hydration can enhance drug diffusion.[4]

3. Franz Diffusion Cell Setup:

  • Set up the Franz diffusion cells and connect them to a circulating water bath maintained at 32°C.

  • Fill the receptor chamber of each cell with a known volume of degassed receptor solution (e.g., PBS, pH 7.4), ensuring no air bubbles are trapped beneath the nail.

  • Place a small magnetic stir bar in the receptor chamber.

  • Carefully mount the hydrated nail plate between the donor and receptor chambers, with the dorsal side of the nail facing the donor compartment.

  • Clamp the chambers together securely.

  • Allow the system to equilibrate for at least 30 minutes.

4. Application of Amorolfine Formulation:

  • Apply a precise amount of the amorolfine formulation (e.g., 5-10 µL of a 5% nail lacquer) uniformly onto the surface of the nail plate in the donor chamber.

  • Cover the donor chamber to prevent evaporation.

5. Sampling Procedure:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a specific volume of the receptor solution (e.g., 200 µL) from the sampling arm of the Franz cell.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Store the collected samples at an appropriate temperature (e.g., -20°C) until analysis by HPLC.

6. Quantification of Amorolfine in the Nail Plate (Optional):

  • At the end of the permeation study, dismount the nail plate from the Franz cell.

  • Wipe the nail surface with a suitable solvent to remove any unabsorbed formulation.

  • The nail plate can be processed to extract the retained amorolfine. This may involve mechanical pulverization or chemical digestion.

  • Extract the amorolfine from the processed nail sample using a suitable solvent.

  • Analyze the extract by HPLC to determine the amount of amorolfine that has penetrated into the nail plate.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Amorolfine Quantification

This protocol provides a validated HPLC method for the determination of amorolfine in samples from in vitro nail permeation studies.

1. Chromatographic Conditions:

  • Column: Promosil C18 (or equivalent)

  • Mobile Phase: A mixture of Potassium dihydrogen phosphate buffer (pH 5.0), acetonitrile, and tetrahydrofuran (B95107) in a ratio of 40:30:30 (v/v/v).[5][6]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 220 nm[6]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

2. Preparation of Standard Solutions:

  • Prepare a stock solution of amorolfine hydrochloride in a suitable solvent (e.g., methanol or mobile phase).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

3. Sample Preparation:

  • Samples collected from the Franz cell receptor chamber can typically be injected directly or after appropriate dilution with the mobile phase.

  • For nail extracts, ensure the final sample is filtered through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions and samples into the HPLC system.

  • Record the peak areas of the amorolfine peaks.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of amorolfine in the unknown samples by interpolating their peak areas from the calibration curve.

5. Data Analysis and Calculation:

  • Cumulative Amount Permeated: Calculate the cumulative amount of amorolfine permeated per unit area of the nail (µg/cm²) at each time point, correcting for sample replacement.

  • Steady-State Flux (Jss): Determine the flux from the slope of the linear portion of the cumulative amount permeated versus time plot.

  • Permeability Coefficient (Kp): Calculate the permeability coefficient by dividing the steady-state flux by the initial concentration of amorolfine in the donor formulation.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in these protocols.

ExperimentalWorkflow cluster_NailPrep Nail Plate Preparation cluster_FranzCell Franz Diffusion Cell Experiment cluster_Analysis Data Analysis NailSource Obtain Human Nail (Clippings or Cadaver) CleanNail Clean Nail Plate NailSource->CleanNail CutNail Cut to Size (if necessary) CleanNail->CutNail MeasureThickness Measure Thickness CutNail->MeasureThickness HydrateNail Hydrate Nail (e.g., 24h in PBS) MeasureThickness->HydrateNail SetupCell Assemble Franz Cell (32°C, PBS) HydrateNail->SetupCell MountNail Mount Hydrated Nail ApplyFormulation Apply Amorolfine Formulation MountNail->ApplyFormulation SampleReceptor Sample Receptor Fluid (at time intervals) ApplyFormulation->SampleReceptor AnalyzeSamples Analyze Samples (HPLC) SampleReceptor->AnalyzeSamples CalcPermeation Calculate Cumulative Amount Permeated AnalyzeSamples->CalcPermeation CalcFux Determine Steady-State Flux (Jss) CalcPermeation->CalcFux CalcKp Calculate Permeability Coefficient (Kp) CalcFux->CalcKp

Caption: Workflow for In Vitro Amorolfine Nail Permeation Study.

HPLCAnalysisWorkflow cluster_Prep Preparation cluster_HPLC HPLC Analysis cluster_Quant Quantification StdStock Prepare Amorolfine Standard Stock Solution WorkStd Prepare Working Standard Solutions StdStock->WorkStd InjectStd Inject Standards WorkStd->InjectStd SamplePrep Prepare Samples (Dilute/Filter) InjectSample Inject Samples SamplePrep->InjectSample RecordPeaks Record Peak Areas InjectStd->RecordPeaks InjectSample->RecordPeaks CalibCurve Construct Calibration Curve RecordPeaks->CalibCurve DetConc Determine Sample Concentration CalibCurve->DetConc

Caption: Workflow for HPLC Quantification of Amorolfine.

References

Application of Amorolfine in Fungal Biofilm Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorolfine (B1665469), a morpholine (B109124) derivative, is a topical antifungal agent with a unique mechanism of action that disrupts the fungal cell membrane.[1][2] While clinically established for the treatment of onychomycosis, a nail infection often involving fungal biofilms, its application in fundamental fungal biofilm research is an emerging area of interest.[3] Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix (ECM), which confers increased resistance to antifungal agents and host immune responses. Understanding the efficacy of existing antifungals like amorolfine against these resilient structures is crucial for developing novel therapeutic strategies.

These application notes provide a comprehensive overview of the current understanding of amorolfine's action and detailed protocols for its investigation in a fungal biofilm research setting.

Mechanism of Action

Amorolfine exerts its antifungal effect by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase.[4][5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[1]

The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of non-physiological sterols, such as ignosterol, within the cell membrane.[4][5] This disruption of the sterol profile alters membrane permeability and the function of membrane-bound enzymes, ultimately leading to fungal cell death.[2] This dual-action mechanism makes amorolfine a potent fungistatic and, in many cases, fungicidal agent.[4]

Application in Fungal Biofilm Research

The primary application of amorolfine in biofilm research stems from its potential to inhibit biofilm formation and eradicate established biofilms, particularly those of dermatophytes like Trichophyton rubrum and yeasts such as Candida albicans.

Effects on Biofilm Formation and Mature Biofilms

While direct studies on amorolfine's effect on various stages of biofilm development are limited, its mechanism of action suggests several potential impacts:

  • Inhibition of Initial Adhesion: By altering the cell membrane composition, amorolfine may interfere with the initial attachment of fungal cells to surfaces, a critical first step in biofilm formation.

  • Disruption of Biofilm Architecture: The integrity of the fungal cell membrane is crucial for maintaining the overall structure of the biofilm. Disruption of ergosterol synthesis could lead to weakened cell walls and a compromised biofilm structure.

  • Impact on Extracellular Matrix (ECM): Although not directly studied, the altered cell membrane could affect the secretion of ECM components, which are essential for biofilm integrity and drug resistance.

Combination Therapies

Research suggests that combining amorolfine with other systemic antifungal agents, such as terbinafine (B446) and fluconazole, can lead to synergistic or additive effects against fungal infections, including those involving biofilms.[7][8] This is a promising area of research for overcoming the high levels of drug resistance typically observed in fungal biofilms.

Data Presentation

In Vitro Susceptibility Data for Amorolfine

The following table summarizes the available quantitative data on the in vitro activity of amorolfine against various fungal species. It is important to note that Minimum Biofilm Eradication Concentration (MBEC) data for amorolfine is largely absent from the current literature, highlighting a significant research gap.

Fungal SpeciesTest MethodConcentration/ValueReference
Trichophyton rubrumMIC0.04 µg/mL (MIC₅₀ and MIC₉₀)[9]
Trichophyton mentagrophytesMIC0.04 µg/mL (MIC₅₀), 0.08 µg/mL (MIC₉₀)[9]
Candida albicansMIC4 µg/mL (MIC₅₀), 64 µg/mL (MIC₉₀)[9]
Candida parapsilosisMIC0.5 µg/mL (MIC₅₀), 2 µg/mL (MIC₉₀)[9]
Trichophyton rubrumNail Penetration Assay59.2 mm mean zone of inhibition (5% lacquer)[10]

Experimental Protocols

The following are detailed protocols that can be adapted for studying the efficacy of amorolfine against fungal biofilms in vitro.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the minimum concentration of amorolfine required to inhibit the formation of a fungal biofilm.

Materials:

  • Fungal isolate of interest (e.g., Candida albicans)

  • 96-well flat-bottom microtiter plates

  • Appropriate growth medium (e.g., RPMI 1640)

  • Amorolfine stock solution (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer (plate reader)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) reduction assay reagents

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Scrape a colony and suspend it in sterile saline. Adjust the cell density to 1-5 x 10⁶ cells/mL using a hemocytometer.

  • Drug Dilution: Prepare serial dilutions of amorolfine in the growth medium in the microtiter plate. Include a drug-free control well.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification:

    • Add fresh medium and XTT solution to each well.

    • Incubate in the dark for 2-4 hours at 37°C.

    • Measure the colorimetric change at 490 nm using a microplate reader.

  • MBIC Determination: The MBIC is the lowest concentration of amorolfine that results in a significant reduction (e.g., ≥80%) in metabolic activity compared to the drug-free control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of amorolfine required to eradicate a pre-formed fungal biofilm.

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: In a 96-well microtiter plate, add the fungal inoculum to each well and incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Washing: Gently wash the wells twice with sterile PBS to remove planktonic cells.

  • Drug Treatment: Add serial dilutions of amorolfine in fresh growth medium to the wells containing the pre-formed biofilms. Include a drug-free control.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Washing: Wash the wells twice with sterile PBS.

  • Quantification: Perform the XTT reduction assay as described in Protocol 1.

  • MBEC Determination: The MBEC is the lowest concentration of amorolfine that results in a significant reduction (e.g., ≥80%) in the metabolic activity of the pre-formed biofilm compared to the control.

Visualizations

Signaling Pathway: Ergosterol Biosynthesis Inhibition by Amorolfine

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol Ignosterol (Abnormal Sterol) Lanosterol->Ignosterol Δ14-reductase Ergosterol Ergosterol (Essential Sterol) Ignosterol->Ergosterol Δ7-Δ8-isomerase Membrane Fungal Cell Membrane Ignosterol->Membrane Accumulation Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Cell Death Membrane->Disruption Amorolfine Amorolfine Amorolfine->Lanosterol Inhibits Amorolfine->Ignosterol Inhibits MBEC_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_quantify Quantification Inoculum Prepare Fungal Inoculum Incubate Incubate 24-48h in Microtiter Plate Inoculum->Incubate Wash1 Wash to Remove Planktonic Cells Incubate->Wash1 AddDrug Add Serial Dilutions of Amorolfine Wash1->AddDrug Incubate2 Incubate 24h AddDrug->Incubate2 Wash2 Wash to Remove Drug Incubate2->Wash2 XTT Add XTT Reagent Wash2->XTT Read Measure Absorbance XTT->Read Result Determine MBEC Read->Result Anti_Biofilm_Effects cluster_effects Hypothesized Effects on Biofilm Amorolfine Amorolfine Ergosterol Ergosterol Depletion & Abnormal Sterol Accumulation Amorolfine->Ergosterol InhibitAdhesion Inhibition of Initial Adhesion DisruptArch Disruption of Biofilm Architecture IncreaseSusceptibility Increased Susceptibility to other Antifungals DisruptArch->IncreaseSusceptibility ReduceECM Reduced ECM Production/Secretion ReduceECM->IncreaseSusceptibility Membrane Altered Cell Membrane Integrity Ergosterol->Membrane Membrane->InhibitAdhesion Membrane->DisruptArch Membrane->ReduceECM

References

Application Notes and Protocols for Amorolfine as a Tool Compound in Sterol Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing amorolfine (B1665469), a morpholine (B109124) antifungal agent, as a specific inhibitor for studying the ergosterol (B1671047) biosynthesis pathway in fungi and related pathways in other eukaryotes.

Introduction

Amorolfine is a potent and specific inhibitor of two key enzymes in the late stages of sterol biosynthesis: C-14 sterol reductase (ERG24) and C-8 sterol isomerase (ERG2).[1][2][3] This dual-inhibitory mechanism makes it a valuable tool for a variety of research applications, from elucidating the fundamental roles of these enzymes to investigating mechanisms of antifungal drug resistance. By blocking these steps, amorolfine leads to the depletion of essential sterols like ergosterol in fungi and the accumulation of specific, often toxic, sterol intermediates.[3][4] These notes provide detailed protocols for using amorolfine to induce these effects and analyze the resulting changes in sterol composition.

Mechanism of Action

Amorolfine disrupts the ergosterol biosynthesis pathway at two distinct points:

  • Inhibition of C-14 Sterol Reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.

  • Inhibition of C-8 Sterol Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-9 position to the C7-8 position.[1]

The simultaneous inhibition of these two enzymes leads to a significant decrease in the production of ergosterol, a critical component for maintaining the integrity and fluidity of the fungal cell membrane.[5] Concurrently, there is an accumulation of aberrant sterols, most notably ignosterol (B1194617) (ergosta-8,14-dienol).[1][4]

Data Presentation

Quantitative Impact of Amorolfine on Sterol Composition

The use of amorolfine as a tool compound allows for the precise manipulation of cellular sterol profiles. The following table summarizes the quantitative changes observed in the sterol composition of Candida albicans following treatment with amorolfine.

SterolControl (%)Amorolfine-Treated (%)Fold Change
Ergosterol>95DepletedN/A
IgnosterolNot Detected11.11Increase
LichesterolNot Detected32.13Increase

Data adapted from a study on Candida albicans, demonstrating a significant accumulation of ignosterol and lichesterol, indicating potent inhibition of both C-14 sterol reductase and C-8 sterol isomerase.[4]

Inhibitory Activity of Morpholine Antifungals

While specific IC50 and Ki values for amorolfine against purified ERG24 and ERG2 are not widely reported, data from related morpholine antifungals that target the same enzymes provide a strong indication of their high affinity and potency.

CompoundTarget EnzymeOrganismKi (nM)
FenpropimorphC-8 Sterol Isomerase (ERG2)Saccharomyces cerevisiae0.05
TridemorphC-8 Sterol Isomerase (ERG2)Saccharomyces cerevisiae0.09

These nanomolar Ki values highlight the potent inhibition of ERG2 by morpholine-class compounds.[6][7]

Mandatory Visualizations

sterol_biosynthesis_pathway cluster_early Early Pathway cluster_late Late Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol ERG11 (Lanosterol 14α-demethylase) Fecosterol Fecosterol 4,4-dimethyl-zymosterol->Fecosterol ERG24 (C-14 Sterol Reductase) ignosterol Ignosterol (Accumulates) 4,4-dimethyl-zymosterol->ignosterol Episterol Episterol Fecosterol->Episterol ERG2 (C-8 Sterol Isomerase) Fecosterol->ignosterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps amorolfine Amorolfine amorolfine->4,4-dimethyl-zymosterol Inhibits ERG24 amorolfine->Fecosterol Inhibits ERG2

Caption: Ergosterol biosynthesis pathway highlighting the dual inhibitory action of amorolfine on ERG24 and ERG2, leading to the accumulation of ignosterol.

experimental_workflow start Start fungal_culture 1. Fungal Culture Preparation start->fungal_culture treatment 2. Amorolfine Treatment (Varying Concentrations) fungal_culture->treatment incubation 3. Incubation treatment->incubation harvesting 4. Cell Harvesting incubation->harvesting extraction 5. Sterol Extraction harvesting->extraction analysis 6. GC-MS Analysis extraction->analysis data_analysis 7. Data Analysis and Sterol Profile Quantification analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for studying the effects of amorolfine on fungal sterol biosynthesis.

Experimental Protocols

Protocol 1: Treatment of Fungal Cultures with Amorolfine

This protocol describes a general method for treating liquid fungal cultures with amorolfine to study its effects on growth and sterol composition.

Materials:

  • Fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Appropriate liquid growth medium (e.g., YPD, RPMI)

  • Amorolfine hydrochloride

  • DMSO (for stock solution)

  • Sterile culture flasks or tubes

  • Shaking incubator

  • Spectrophotometer (for growth measurement)

Procedure:

  • Prepare Amorolfine Stock Solution: Dissolve amorolfine hydrochloride in DMSO to a final concentration of 10 mg/mL. Store at -20°C.

  • Inoculum Preparation: Grow a starter culture of the fungal strain overnight in the appropriate liquid medium at the optimal temperature with shaking.

  • Experimental Setup: Dilute the overnight culture into fresh medium to a starting OD600 of 0.1 in a series of culture flasks.

  • Amorolfine Treatment: Add the amorolfine stock solution to the experimental flasks to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a DMSO-only control (vehicle control) and a no-treatment control.

  • Incubation: Incubate the cultures at the optimal temperature with shaking (e.g., 30°C at 200 rpm) for a defined period (e.g., 24-48 hours). Monitor growth by measuring OD600 at regular intervals.

  • Cell Harvesting: After the incubation period, harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with sterile, ice-cold water to remove any residual medium and amorolfine.

  • Storage: The cell pellet can be stored at -80°C until sterol extraction.

Protocol 2: Fungal Sterol Extraction and Analysis by GC-MS

This protocol details the extraction of total sterols from fungal cells and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11]

Materials:

  • Fungal cell pellet (from Protocol 1)

  • Methanolic KOH (e.g., 2 M KOH in 90% methanol)

  • n-Heptane or Petroleum Ether

  • Sterile water

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., cholesterol or epicoprostanol)

  • Glass screw-cap tubes

  • Heat block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Saponification:

    • To the fungal cell pellet (e.g., 50-100 mg wet weight), add a known amount of the internal standard.

    • Add 2 mL of methanolic KOH.

    • Vortex thoroughly and incubate at 80°C for 1 hour to saponify the lipids and release the sterols.

  • Extraction:

    • Cool the tubes to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper n-heptane layer to a clean glass tube.

    • Repeat the extraction with another 3 mL of n-heptane and pool the organic layers.

  • Drying and Evaporation:

    • Dry the pooled n-heptane extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried sterol extract, add 100 µL of the derivatization agent (e.g., BSTFA with 1% TMCS).

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • GC-MS Analysis:

    • Evaporate the derivatization agent under nitrogen and resuspend the derivatized sterols in a suitable solvent (e.g., hexane).

    • Inject 1 µL of the sample into the GC-MS system.

    • Use a suitable temperature program to separate the sterol derivatives. A typical program might be: initial temperature of 180°C, ramp to 280°C at 5°C/min, and hold for 15 minutes.

    • The mass spectrometer should be operated in scan mode to acquire full mass spectra for sterol identification. Identification is based on comparison of retention times and mass spectra with authentic standards.

    • Quantification is performed by comparing the peak area of each sterol to the peak area of the internal standard.

Protocol 3: Representative In Vitro Enzyme Inhibition Assay (C-8 Sterol Isomerase - ERG2)

Materials:

  • Yeast microsomes expressing ERG2 (or purified ERG2 enzyme)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: Fecosterol or another suitable Δ8-sterol

  • Amorolfine

  • DMSO

  • Reaction tubes

  • Method for sterol extraction and analysis (as in Protocol 2)

Procedure:

  • Prepare Reagents:

    • Prepare a series of amorolfine dilutions in DMSO.

    • Prepare a solution of the substrate in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Enzyme Reaction:

    • In a reaction tube, combine the yeast microsomes (containing ERG2), assay buffer, and the desired concentration of amorolfine (or DMSO for control).

    • Pre-incubate for 10 minutes at the optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate.

    • Incubate for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a strong base (e.g., methanolic KOH) and proceed with sterol extraction as described in Protocol 2.

  • Analysis:

    • Analyze the extracted sterols by GC-MS to quantify the amount of substrate remaining and the amount of product (Δ7-sterol) formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each amorolfine concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the amorolfine concentration to determine the IC50 value.

Conclusion

Amorolfine's well-defined dual-target mechanism of action makes it an indispensable tool for researchers studying sterol biosynthesis. The protocols and data presented here provide a framework for utilizing amorolfine to investigate the physiological consequences of inhibiting C-14 sterol reductase and C-8 sterol isomerase, exploring drug resistance mechanisms, and identifying potential new antifungal strategies. The ability to precisely alter the sterol profile of cells opens up numerous avenues for research in mycology and beyond.

References

Application Notes and Protocols for Assessing Amorolfine Stability in Various Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the stability of amorolfine (B1665469) in different pharmaceutical formulations. The methodologies outlined are crucial for ensuring the quality, efficacy, and safety of amorolfine products throughout their shelf life.

Introduction

Amorolfine is a broad-spectrum morpholine (B109124) antifungal agent used topically to treat onychomycosis and dermatomycoses.[1][2] It is commonly available as a nail lacquer or cream.[1][3][4] Stability testing is a critical component of pharmaceutical development and quality control, ensuring that the drug product remains within its specifications under various environmental conditions. This document details the methodologies for conducting forced degradation studies and routine stability testing of amorolfine formulations.

The primary analytical technique for amorolfine stability assessment is the stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can separate the active pharmaceutical ingredient (API) from its degradation products.[1][5] Simpler spectrophotometric methods can also be employed for routine analysis where specificity is less critical.[6][7]

Analytical Methodologies

Stability-Indicating High-Performance Liquid Chromatography (HPLC-DAD)

A validated stability-indicating HPLC method with Diode Array Detection (DAD) is the gold standard for accurately quantifying amorolfine in the presence of its degradants.[1][5]

Principle: Reverse-phase HPLC separates compounds based on their polarity. A non-polar stationary phase is used with a polar mobile phase. Amorolfine, being a relatively non-polar molecule, is retained on the column and then eluted by the mobile phase. The DAD detector allows for the monitoring of absorbance at multiple wavelengths, which aids in peak purity analysis and identification of degradation products.[1][5]

Key Experimental Protocol: HPLC-DAD Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is required.[5]

  • Chromatographic Conditions:

    • Column: A C18 column is typically used.

    • Mobile Phase: A mixture of methanol (B129727), acetonitrile, and a phosphate (B84403) buffer (e.g., 250 mM phosphate buffer at pH 2.25) is effective.[1] The exact ratio should be optimized for best separation.

    • Flow Rate: A typical flow rate is 0.9 to 1.0 mL/min.[5][8]

    • Column Temperature: Maintained at 30-40°C.[1]

    • Detection Wavelength: 218 nm is a suitable wavelength for detecting amorolfine.[1][5]

    • Injection Volume: 15-20 µL.[5]

  • Standard Solution Preparation:

    • Prepare a stock solution of amorolfine hydrochloride in a suitable solvent like methanol or a diluent similar to the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 35 to 325 µg/mL to establish a calibration curve.[1][5]

  • Sample Preparation:

    • Nail Lacquer: Accurately weigh a quantity of the nail lacquer, dissolve it in a suitable solvent (e.g., a mixture of phosphoric acid and ethanol), and dilute to a known concentration within the calibration curve range.[5]

    • Cream: Accurately weigh a quantity of the cream, disperse it in a suitable solvent (e.g., phosphoric acid), and extract the amorolfine. Further dilute the extract to a suitable concentration.[5]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of amorolfine in the samples from the calibration curve.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of amorolfine, although it is less specific than HPLC as it cannot distinguish between the active ingredient and its degradation products if they have overlapping absorption spectra.[6][7][9]

Principle: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Amorolfine exhibits a characteristic UV absorbance maximum that can be used for its quantification.[6]

Key Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: Ethanol (B145695) is a suitable solvent for amorolfine analysis.[6]

  • Wavelength of Maximum Absorbance (λmax): The λmax for amorolfine hydrochloride in ethanol is approximately 219 nm.[6]

  • Standard Solution Preparation:

    • Prepare a stock solution of amorolfine hydrochloride in ethanol.

    • Prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL.[6]

  • Sample Preparation:

    • Extract a known amount of the formulation with ethanol and dilute to a concentration within the linear range of the assay.

  • Analysis:

    • Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

    • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Calculate the concentration of amorolfine in the sample from the calibration curve.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products.[1][9]

Workflow for Forced Degradation of Amorolfine ```dot digraph "Forced Degradation Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, width=2, height=0.5]; edge [fontname="Arial", fontsize=9];

// Nodes Amorolfine [label="Amorolfine Formulation\n(e.g., Cream, Lacquer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acid Hydrolysis\n(e.g., 0.2 M HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base Hydrolysis\n(e.g., 0.2 M NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative [label="Oxidative Stress\n(e.g., H2O2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal [label="Thermal Stress\n(e.g., 80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Photolytic [label="Photolytic Stress\n(e.g., UV light)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis by Stability-Indicating\nMethod (e.g., HPLC-DAD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Results [label="Assess Degradation &\nValidate Method Specificity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amorolfine -> Acid; Amorolfine -> Base; Amorolfine -> Oxidative; Amorolfine -> Thermal; Amorolfine -> Photolytic; Acid -> Analysis; Base -> Analysis; Oxidative -> Analysis; Thermal -> Analysis; Photolytic -> Analysis; Analysis -> Results; }

Caption: A comprehensive workflow for amorolfine stability assessment.

Conclusion

The stability of amorolfine in different formulations can be effectively assessed using validated stability-indicating analytical methods, primarily HPLC-DAD. Forced degradation studies are crucial for ensuring the specificity of these methods and for understanding the degradation pathways of the drug. By following the detailed protocols and workflows presented in these application notes, researchers and drug development professionals can generate reliable stability data to support the development and commercialization of safe and effective amorolfine products.

References

Application Notes and Protocols: Solubility of Amorolfine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amorolfine (B1665469) hydrochloride is a broad-spectrum antifungal agent belonging to the morpholine (B109124) class. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in various solvent systems. Understanding the solubility profile of amorolfine hydrochloride is critical for the development of effective topical and other dosage forms, as well as for designing in vitro and in vivo experiments. These application notes provide a summary of the solubility of amorolfine hydrochloride in common laboratory solvents and a detailed protocol for its determination.

Solubility Data

The solubility of amorolfine hydrochloride varies significantly across different laboratory solvents. The following table summarizes the available quantitative data to facilitate solvent selection for stock solution preparation and formulation development.

SolventSolubility (mg/mL)Remarks
Ethanol~20[1], 64 - 66[2][3]Freely soluble.[4] Purging with an inert gas is recommended for stock solutions.[1]
Dimethyl Sulfoxide (DMSO)12.5 - 28[2][3][5][6]Sonication may be required to achieve dissolution.[2][6]
Phosphate-Buffered Saline (PBS, pH 7.2)~10[1]Aqueous solutions are not recommended for storage beyond one day.[1]
Water8 - 9[2][3][5]Slightly soluble.[7] Sonication is recommended.[2]
0.1 N Hydrochloric AcidSolubleQuantitative data not specified.[4]
ChloroformSolubleQuantitative data not specified.[4]
Glacial Acetic Acid (10%)SolubleQuantitative data not specified.[4]
Glacial Acetic Acid (20% & 50%)Freely SolubleQuantitative data not specified.[4]

Experimental Protocol: Determination of Thermodynamic Solubility

The saturation shake-flask method is a reliable and widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8]

Principle

An excess amount of the solid compound (amorolfine hydrochloride) is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is achieved between the dissolved and undissolved solid. The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.

Materials and Equipment
  • Amorolfine Hydrochloride (crystalline solid)

  • Solvents of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of amorolfine hydrochloride to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer. Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant using a syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

  • Dilution: Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of amorolfine hydrochloride in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility by taking the dilution factor into account. The experiment should be performed in triplicate for each solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Excess Amorolfine HCl B Add Known Volume of Solvent A->B Step 1-2 C Agitate at Constant Temp (e.g., 24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Filtrate E->F G Quantify by HPLC or UV-Vis F->G H Result G->H Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition

Amorolfine hydrochloride does not operate through a conventional signaling pathway but rather by disrupting a critical metabolic pathway in fungi: ergosterol synthesis. Ergosterol is an essential component of the fungal cell membrane. Amorolfine inhibits two key enzymes, leading to ergosterol depletion and the accumulation of toxic sterol intermediates, which compromises membrane integrity.[2][9][10][11][12]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Amorolfine HCl cluster_outcome Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Outcome1 Ergosterol Depletion Intermediates->Outcome1 Outcome2 Ignosterol Accumulation Intermediates->Outcome2 Amorolfine Amorolfine HCl Amorolfine->Intermediates Inhibits Δ14-reductase & Δ7-Δ8-isomerase Outcome3 Disrupted Fungal Cell Membrane Outcome1->Outcome3 Outcome2->Outcome3

Caption: Amorolfine HCl's Inhibition of Fungal Ergosterol Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Candida Species and Amorolfine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of amorolfine (B1665469) resistance in Candida species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Amorolfine Susceptibility Testing Yields Inconsistent Minimum Inhibitory Concentration (MIC) Values.

  • Question: We are performing broth microdilution assays to determine the MIC of amorolfine against clinical Candida isolates, but our results are inconsistent between experiments. What could be the cause?

  • Answer and Troubleshooting Guide: Inconsistencies in amorolfine MIC values can arise from several factors. Amorolfine's mode of action involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2][3] This inhibition leads to the accumulation of the toxic sterol ignosterol (B1194617) and depletion of ergosterol.[1][4][5] Variations in experimental conditions can affect this process and, consequently, the MIC.

    Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure a consistent final inoculum concentration, as recommended by CLSI or EUCAST guidelines. Variations in starting cell density can significantly impact the time required for amorolfine to exert its effect.

    • Use a Buffered Medium: The pH of the testing medium can influence the activity of amorolfine. Use a buffered medium, such as RPMI-1640 with MOPS, to maintain a stable pH throughout the incubation period.

    • Ensure Proper Solubilization of Amorolfine: Amorolfine has low aqueous solubility. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions. Precipitated drug will lead to inaccurate concentrations.

    • Control Incubation Time and Temperature: Strictly adhere to a standardized incubation time (e.g., 24 or 48 hours) and temperature (e.g., 35°C). Extended incubation may allow for the emergence of resistant subpopulations.

    • Use a Standardized Reading Method: The endpoint for MIC determination should be read consistently, for example, as the lowest concentration of amorolfine that causes a significant reduction in growth (e.g., 50% or 90%) compared to the drug-free control.

Issue 2: Investigating the Role of Efflux Pumps in Amorolfine Resistance.

  • Question: We suspect that overexpression of efflux pumps is contributing to amorolfine resistance in our Candida albicans isolates. How can we confirm this?

  • Answer and Troubleshooting Guide: Overexpression of ATP-binding cassette (ABC) transporters, such as Cdr1p and Cdr2p, and major facilitator superfamily (MFS) transporters, like Mdr1p, is a known mechanism of resistance to various antifungal agents in Candida species.[6][7][8] Some studies have suggested that amorolfine may be a substrate for these pumps.[9][10]

    Experimental Workflow to Confirm Efflux Pump Involvement:

    • Gene Expression Analysis:

      • Protocol: Perform quantitative real-time PCR (qRT-PCR) to compare the expression levels of CDR1, CDR2, and MDR1 in your resistant isolates versus susceptible control strains.

      • Expected Outcome: A significant upregulation of one or more of these genes in the resistant isolates would suggest their involvement.

    • Efflux Pump Inhibition Assay:

      • Protocol: Determine the MIC of amorolfine in the presence and absence of a known efflux pump inhibitor (e.g., verapamil, cyclosporine A).

      • Expected Outcome: A significant reduction in the amorolfine MIC in the presence of the inhibitor would indicate that efflux pumps are actively exporting the drug.

    • Gene Deletion and Overexpression Studies:

      • Protocol: Create knockout mutants for the suspected efflux pump genes in a susceptible strain. Conversely, overexpress these genes in a susceptible background.

      • Expected Outcome: Deletion of the gene should increase susceptibility to amorolfine, while overexpression should decrease susceptibility.

Issue 3: Difficulty in Correlating ERG Gene Mutations with Amorolfine Resistance.

  • Question: We have sequenced the ERG11 and ERG3 genes in our amorolfine-resistant Candida isolates but are not finding consistent mutations. Are there other genes in the ergosterol biosynthesis pathway that we should investigate?

  • Answer and Troubleshooting Guide: Amorolfine specifically inhibits two enzymes in the ergosterol biosynthesis pathway: Δ14-reductase (encoded by ERG24) and Δ7-Δ8 isomerase (encoded by ERG2).[1][3][5] While mutations in ERG11 (the target of azoles) and ERG3 are well-documented in azole resistance[11][12], their role in amorolfine resistance is less direct. It is more likely that mutations in the direct targets of amorolfine are responsible for resistance.

    Recommended Investigation Strategy:

    • Sequence ERG24 and ERG2: Prioritize sequencing of the genes encoding the direct targets of amorolfine in your resistant isolates. Compare these sequences to those from susceptible isolates to identify potential resistance-conferring mutations.

    • Consider Other ERG Genes: Mutations in other genes in the pathway, such as ERG1, ERG6, and ERG25, could also potentially contribute to resistance by altering the flow of sterol intermediates.[12]

    • Functional Analysis of Mutations: If novel mutations are identified, their impact on protein function and drug binding should be validated through techniques like site-directed mutagenesis and expression in a susceptible host.

Issue 4: Assessing Amorolfine Efficacy Against Candida Biofilms.

  • Question: Our data shows that amorolfine is less effective against Candida biofilms compared to planktonic cells. What are the potential mechanisms for this reduced susceptibility?

  • Answer and Troubleshooting Guide: Candida biofilms exhibit significantly reduced susceptibility to many antifungal agents.[13][14][15] This is a multifactorial phenomenon.

    Potential Mechanisms for Reduced Biofilm Susceptibility to Amorolfine:

    • Extracellular Matrix: The biofilm's extracellular polymeric substance (EPS) matrix can act as a physical barrier, limiting the penetration of amorolfine to the cells embedded within the biofilm.

    • Altered Sterol Composition: The expression of ergosterol biosynthesis genes, and consequently the sterol composition of the cell membrane, may be altered in biofilm-grown cells, potentially reducing the effectiveness of amorolfine.

    • Efflux Pump Upregulation: Studies have shown that efflux pump genes can be upregulated in Candida biofilms, which could lead to increased export of amorolfine from the cells.[7]

    • Presence of Persister Cells: Biofilms often contain a subpopulation of dormant or slow-growing "persister" cells that are less susceptible to antimicrobial agents.

    Experimental Approaches:

    • Confocal Laser Scanning Microscopy (CLSM): Use fluorescently labeled amorolfine or specific dyes to visualize drug penetration into the biofilm structure.

    • Gene Expression Analysis: Compare the expression of ERG genes and efflux pump genes in biofilm-grown cells versus planktonic cells.

    • Biofilm Disruption Studies: Test the efficacy of amorolfine in combination with agents that disrupt the biofilm matrix (e.g., DNase, specific enzymes).

Quantitative Data Summary

Table 1: In Vitro Susceptibility of Candida Species to Amorolfine

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans0.125 - 64464[16]
Candida parapsilosis0.5 - 160.52[16]

Note: MIC values can vary depending on the specific isolates and testing methodology.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Amorolfine

This protocol is based on the CLSI M27-A3 methodology.

  • Preparation of Amorolfine Stock Solution:

    • Dissolve amorolfine hydrochloride in 100% dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1600 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the amorolfine stock solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Inoculum Preparation:

    • Culture the Candida isolate on Sabouraud dextrose agar (B569324) for 24 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of amorolfine that causes a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the positive control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

  • RNA Extraction:

    • Culture Candida isolates to mid-log phase in the presence or absence of a sub-inhibitory concentration of amorolfine.

    • Harvest the cells and extract total RNA using a standard protocol (e.g., hot phenol (B47542) or a commercial kit).

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Set up the qRT-PCR reaction using a suitable master mix (e.g., SYBR Green), the synthesized cDNA, and primers specific for the target genes (CDR1, CDR2, MDR1) and a housekeeping gene (e.g., ACT1).

    • Perform the reaction in a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the data to the expression of the housekeeping gene.

Visualizations

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Amorolfine Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... 14-alpha-demethylase (ERG11) 14-alpha-demethylase (ERG11) Lanosterol->14-alpha-demethylase (ERG11) delta14-reductase (ERG24) delta14-reductase (ERG24) Lanosterol->delta14-reductase (ERG24) Ignosterol Ignosterol Ergosterol Ergosterol Fecosterol Fecosterol 14-alpha-demethylase (ERG11)->Fecosterol delta14-reductase (ERG24)->Ignosterol delta7-8 isomerase (ERG2) delta7-8 isomerase (ERG2) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol delta7-8 isomerase (ERG2)->Ergosta-5,7,24(28)-trienol Episterol Episterol Fecosterol->Episterol Episterol->delta7-8 isomerase (ERG2) Ergosta-5,7,24(28)-trienol->Ergosterol Amorolfine Amorolfine Amorolfine->delta14-reductase (ERG24) Inhibits Amorolfine->delta7-8 isomerase (ERG2) Inhibits

Caption: Amorolfine's mechanism of action in the ergosterol biosynthesis pathway.

cluster_0 Experimental Workflow: Investigating Efflux Pump-Mediated Resistance Resistant Isolate Resistant Isolate qRT-PCR qRT-PCR Resistant Isolate->qRT-PCR Efflux Pump Inhibition Assay Efflux Pump Inhibition Assay Resistant Isolate->Efflux Pump Inhibition Assay Test with Inhibitor Susceptible Control Susceptible Control Susceptible Control->qRT-PCR Gene Deletion Gene Deletion Susceptible Control->Gene Deletion Create Knockout Upregulation Confirmed Upregulation Confirmed qRT-PCR->Upregulation Confirmed Compare Expression MIC Reduced MIC Reduced Efflux Pump Inhibition Assay->MIC Reduced Increased Susceptibility Increased Susceptibility Gene Deletion->Increased Susceptibility Test MIC

Caption: Workflow for confirming the role of efflux pumps in amorolfine resistance.

cluster_mechanisms Resistance Mechanisms cluster_target Target Modification Details cluster_efflux Efflux Pump Details cluster_biofilm Biofilm-Related Factors Amorolfine Resistance in Candida Amorolfine Resistance in Candida Target Modification Target Modification Amorolfine Resistance in Candida->Target Modification Efflux Pump Upregulation Efflux Pump Upregulation Amorolfine Resistance in Candida->Efflux Pump Upregulation Biofilm Formation Biofilm Formation Amorolfine Resistance in Candida->Biofilm Formation Mutations in ERG24 Mutations in ERG24 Target Modification->Mutations in ERG24 Mutations in ERG2 Mutations in ERG2 Target Modification->Mutations in ERG2 Overexpression of CDR1/CDR2 Overexpression of CDR1/CDR2 Efflux Pump Upregulation->Overexpression of CDR1/CDR2 Overexpression of MDR1 Overexpression of MDR1 Efflux Pump Upregulation->Overexpression of MDR1 Drug Penetration Barrier Drug Penetration Barrier Biofilm Formation->Drug Penetration Barrier Altered Gene Expression Altered Gene Expression Biofilm Formation->Altered Gene Expression

Caption: Logical relationships of amorolfine resistance mechanisms in Candida.

References

Technical Support Center: Enhancing Amorolfine Penetration in Hyperkeratotic Nails

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving amorolfine (B1665469) penetration through hyperkeratotic nails.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering amorolfine through hyperkeratotic nails?

The primary challenge is the low permeability of the nail plate, a dense structure composed of keratin (B1170402).[1] Hyperkeratosis, a thickening of the nail plate common in fungal infections like onychomycosis, further exacerbates this barrier.[2] The dense keratin matrix, held together by strong disulfide bonds, significantly limits the diffusion of antifungal agents like amorolfine to the site of infection in the nail bed and matrix.[3]

Q2: What are the main strategies to enhance amorolfine penetration through the nail?

There are three main approaches to enhance transungual drug delivery:

  • Chemical Enhancement: Involves the use of agents that disrupt the nail plate structure, increasing its permeability.[4]

  • Physical Enhancement: Utilizes physical methods to create microchannels or alter the nail structure to facilitate drug entry.[2]

  • Novel Formulations: Focuses on developing advanced drug delivery systems that can improve amorolfine's solubility, stability, and penetration.[3]

Q3: Which chemical enhancers have shown promise for improving amorolfine delivery?

Keratolytic agents and sulfhydryl-containing compounds are effective. Urea (B33335) and salicylic (B10762653) acid are keratolytic agents that soften the nail plate by denaturing keratin.[2][5] Thioglycolic acid, a sulfhydryl compound, works by disrupting the disulfide bonds of keratin molecules, which increases the porosity of the nail.[6][7] Studies have shown that incorporating these agents into amorolfine formulations can significantly increase drug accumulation in the nail.[6] For instance, 2% thioglycolic acid has been shown to increase amorolfine HCl uptake threefold.[7]

Q4: What physical methods can be employed to increase amorolfine penetration?

Several physical techniques have been investigated:

  • Fractional CO2 Laser: This minimally invasive technique creates microchannels on the nail surface, increasing the contact area for the topical formulation and enhancing drug penetration.[1][6] Combining a fractional CO2 laser pretreatment with a thioglycolic acid-containing formulation has been shown to double the permeation of amorolfine hydrochloride.[6]

  • Microneedles: These create micropores in the nail plate, facilitating drug delivery to deeper layers.[2][8] Nanoparticles can then act as drug reservoirs within these pores, allowing for sustained release.[8][9]

  • Iontophoresis: This method uses a low-level electric current to enhance the delivery of ionized drugs through the nail plate.[2][4]

  • Nail Abrasion and Etching: Mechanical abrasion reduces nail thickness, while acid etching modifies the surface, both leading to increased drug penetration.[2]

Q5: How can novel formulations improve amorolfine's efficacy?

Advanced formulations can overcome the limitations of conventional nail lacquers. For example:

  • Nanoemulsions and Nanoemulgels: These formulations can enhance drug solubility and permeation. An amorolfine HCl nanoemulgel containing undecylenic acid and thioglycolic acid demonstrated significantly higher transungual permeation compared to a standard nanoemulsion.[3][10]

  • Solid Lipid Nanoparticles (SLNs): SLNs can encapsulate amorolfine, improving its penetration through the nail plate and increasing its antifungal activity.[11]

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro permeation studies.

  • Possible Cause: Variability in nail samples (thickness, curvature, hydration level).

    • Solution: Standardize the nail preparation protocol. Measure and record the thickness of each nail clipping. Ensure consistent hydration of the nails before the experiment.[12] Using a validated nail model, such as bovine hooves, can also reduce variability.[5][13]

  • Possible Cause: Improper sealing of the Franz diffusion cell.

    • Solution: Ensure the nail clipping is securely mounted between the donor and receptor chambers with no leaks. Use appropriate clamps and sealing materials.

  • Possible Cause: Air bubbles in the receptor chamber.

    • Solution: Carefully fill the receptor chamber to avoid trapping air bubbles beneath the nail, as this can impede diffusion.

Problem 2: Low drug concentration detected in the receptor fluid.

  • Possible Cause: Insufficient penetration enhancement.

    • Solution: Re-evaluate the concentration and type of chemical enhancer used. Consider combining chemical enhancers with physical methods for a synergistic effect.[6][14] For example, a mixture of 2% urea and 2% thioglycolic acid has shown a synergistic effect in increasing amorolfine accumulation.[7]

  • Possible Cause: The drug is retained within the nail plate and does not permeate through.

    • Solution: At the end of the experiment, extract the drug from the nail clipping itself to quantify the amount of amorolfine retained. This provides a more complete picture of drug disposition.

  • Possible Cause: Insufficient duration of the experiment.

    • Solution: Transungual permeation is a slow process. Extend the duration of the study to allow for detectable amounts of the drug to permeate.[12]

Problem 3: Damage to the nail plate during physical enhancement.

  • Possible Cause: Overly aggressive laser settings or microneedle application.

    • Solution: Optimize the parameters for the physical enhancement technique. For lasers, adjust the energy and density of the microchannels. For microneedles, control the insertion depth and force. Visualize the nail surface using Scanning Electron Microscopy (SEM) to assess the extent of structural changes.[6]

  • Possible Cause: Harsh chemical pretreatment.

    • Solution: High concentrations of some chemical enhancers, like 10% thioglycolic acid, can aggressively etch the nail surface.[5] Use lower, effective concentrations and evaluate the nail integrity post-treatment.

Quantitative Data Summary

Table 1: Effect of Chemical Enhancers on Amorolfine Nail Penetration

Chemical EnhancerConcentrationModelEnhancement EffectReference
Thioglycolic Acid2%Human Nail Clippings3-fold increase in amorolfine HCl uptake[7]
Thioglycolic Acid5%Bovine Hooves2-fold increase in amorolfine HCl uptake[5]
Urea5%Bovine Hooves2-fold increase in amorolfine HCl uptake[5]
Urea + Thioglycolic Acid2% + 2%Human Nail Clippings2-fold increase in amorolfine accumulation (synergistic effect)[7]
Salicylic AcidNot specifiedBovine Hooves2-fold increase in amorolfine HCl uptake[5]

Table 2: Efficacy of Novel Amorolfine Formulations

FormulationKey ComponentsPermeation ResultReference
Nanoemulgel (NEG)Undecylenic acid, thioglycolic acid73.49% transungual permeation[3][10]
Nanoemulsion (NE)Undecylenic acid54.81% transungual permeation[3][10]
Developed Nail LacquerVitamin E6.32 µg/cm² permeation in 24h[3][10]
Marketed Nail Lacquer-5.89 µg/cm² permeation in 24h[3][10]
Solid Lipid Nanoparticles (SLNs)Stearic acid, sodium tauroglycholate1.63-fold improved permeation vs. marketed cream[11]

Experimental Protocols

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol is a standard method for assessing the permeation of drugs through the nail plate.[12][15]

Materials:

  • Franz diffusion cells

  • Human nail clippings or bovine hoof membranes[5][13]

  • Amorolfine formulation

  • Phosphate buffered saline (PBS) pH 7.4 (receptor solution)

  • Magnetic stirrer

  • Water bath maintained at 32 ± 1°C[12]

  • HPLC or LC-MS/MS for analysis

Procedure:

  • Prepare nail clippings by cleaning and trimming them to an appropriate size to fit the Franz diffusion cell orifice.

  • Measure the thickness of each nail clipping.

  • Hydrate the nail clippings (e.g., at 100% relative humidity for 24 hours) before mounting.[12]

  • Mount the nail clipping between the donor and receptor chambers of the Franz diffusion cell, ensuring a complete seal.

  • Fill the receptor chamber with PBS, ensuring no air bubbles are trapped under the nail. Place a small magnetic stir bar in the receptor chamber.

  • Place the Franz cells in a water bath to maintain the temperature at 32 ± 1°C.

  • Apply a known quantity of the amorolfine formulation to the dorsal surface of the nail in the donor chamber.

  • At predetermined time intervals (e.g., 2, 4, 6, 8, 24, 48 hours), withdraw a sample from the receptor chamber and replace it with fresh, pre-warmed PBS to maintain sink conditions.[12]

  • Analyze the withdrawn samples for amorolfine concentration using a validated HPLC or LC-MS/MS method.

  • At the end of the experiment, dismount the nail, wash the surface to remove excess formulation, and extract the drug retained within the nail plate.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Scanning Electron Microscopy (SEM) for Nail Surface Visualization

SEM is used to observe the morphological changes on the nail surface after treatment with penetration enhancers.[6][16]

Materials:

  • Nail clippings (treated and untreated controls)

  • Double-sided carbon tape

  • Aluminum stubs

  • Sputter coater (for gold or platinum coating)

  • Scanning Electron Microscope

Procedure:

  • Treat nail clippings with the penetration enhancer or formulation as per the experimental design. Untreated nail clippings will serve as a control.

  • After the treatment period, wash the nail clippings to remove any residual formulation and dry them completely.

  • Mount the dried nail clippings onto aluminum stubs using double-sided carbon tape.

  • Coat the samples with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater to prevent charging under the electron beam.

  • Place the coated samples into the SEM chamber.

  • Evacuate the chamber to a high vacuum.

  • Apply an accelerating voltage (e.g., 30 kV) and scan the nail surface with the electron beam.[16]

  • Capture images at various magnifications to visualize changes in the surface morphology, such as the creation of microchannels or surface etching.[6][17]

Differential Scanning Calorimetry (DSC) for Nail Keratin Analysis

DSC is a technique used to measure the heat flow associated with thermal transitions in a material, providing insights into the structural integrity of nail keratin.[18][19]

Materials:

  • Nail clippings (treated and untreated)

  • Hermetically sealed aluminum pans

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small amount of the nail clipping (treated or untreated) and place it into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC instrument.

  • Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C).

  • The DSC instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • The denaturation of keratin will appear as an endothermic peak on the DSC thermogram. The temperature at which this peak occurs is the denaturation temperature (Td).

  • A shift in the Td or a change in the enthalpy of denaturation can indicate that the enhancer has altered the structure of the nail keratin.[18]

Visualizations

Experimental_Workflow_IVPT cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis NailPrep Nail Clipping Preparation & Hydration FranzPrep Franz Cell Assembly & Equilibration NailPrep->FranzPrep Mount Nail Formulation Apply Amorolfine Formulation FranzPrep->Formulation Sampling Sample Receptor Fluid at Time Intervals Formulation->Sampling Incubate at 32°C Quantify Quantify Amorolfine (HPLC/LC-MS) Sampling->Quantify NailExtract Extract Drug from Nail Plate Sampling->NailExtract End of Experiment Data Calculate Flux & Permeability Coefficient Quantify->Data NailExtract->Quantify

Caption: Workflow for In Vitro Permeation Testing (IVPT).

Penetration_Enhancement_Strategies cluster_chem Chemical Methods cluster_phys Physical Methods cluster_form Formulation Approaches Chem Chemical Enhancement Keratolytic Keratolytic Agents (Urea, Salicylic Acid) Chem->Keratolytic Sulfhydryl Sulfhydryl Compounds (Thioglycolic Acid) Chem->Sulfhydryl Phys Physical Enhancement Laser Fractional CO2 Laser Phys->Laser MN Microneedles Phys->MN Ionto Iontophoresis Phys->Ionto Form Novel Formulations Nano Nanoemulsions/ Nanoemulgels Form->Nano SLN Solid Lipid Nanoparticles Form->SLN

Caption: Overview of Amorolfine Penetration Enhancement Strategies.

Troubleshooting_Logic start Low Drug Permeation in IVPT q1 Is drug retained in the nail? start->q1 a1_yes Yes: Focus on release from nail matrix q1->a1_yes Yes a1_no No: Low uptake into the nail q1->a1_no No q2 Is enhancer strategy optimal? a1_no->q2 a2_yes Consider novel formulation (e.g., Nanoparticles) q2->a2_yes Yes a2_no Increase enhancer concentration or combine methods (Chemical + Physical) q2->a2_no No

Caption: Troubleshooting Logic for Low Amorolfine Permeation.

References

identifying common side effects of amorolfine in long-term clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the common side effects of amorolfine (B1665469) observed in long-term clinical studies. The content is structured to offer quick access to troubleshooting guides and frequently asked questions (FAQs) to assist in experimental design and data interpretation.

Common Side Effects of Amorolfine: A Quantitative Overview

Long-term clinical studies of topical amorolfine have consistently demonstrated a favorable safety profile, with most adverse events being localized, mild, and transient. Systemic side effects are rarely reported.[1][2] The following table summarizes quantitative data on the incidence of side effects from various studies.

Clinical Study TypeNumber of PatientsIncidence of Adverse EventsTypes of Adverse Events ReportedReference
Double-Blind, Randomized (up to 6 months)1572% (3 patients)Mild local adverse events[3]
Real-World Retrospective Analysis13580.73% (10 patients)Mild, non-treatment-related events (most common: redness at 0.22%)[4]
Phase III, Randomized, Open-Label (4 weeks)142 (lotion group), 141 (cream group)1.4% (2 patients in lotion group), 2.1% (3 patients in cream group)Mild adverse events[5][6]
Prophylactic, Randomized, Open-Label (3 years)26 (amorolfine group)0%No treatment-related adverse events[7]
Double-Blind, Randomized (with oral fluconazole)Not specified0%No adverse reactions noted[1]
Comparative, Randomized (with clotrimazole)Not specified0%No local or systemic adverse events in the amorolfine group[8]

Troubleshooting Guide and FAQs

This section addresses specific issues and questions that may arise during clinical research involving amorolfine.

Q1: A subject in our long-term onychomycosis study is reporting a burning sensation and redness at the application site. How should we proceed?

A1: Local irritation, including redness, itching, and a burning sensation, is among the most commonly reported side effects of topical amorolfine.[9] These symptoms are generally mild and often subside as the treatment continues.[9]

Recommended Actions:

  • Document the Event: Record the severity and duration of the symptoms in the subject's case report form.

  • Assess Severity: If the irritation is mild, the subject can typically continue with the treatment.

  • Monitor: Continue to monitor the subject for any worsening of symptoms.

  • Discontinuation Criteria: If the irritation becomes severe or is accompanied by other signs of a significant local reaction, consider discontinuing the treatment for that subject.

Q2: We have observed nail discoloration and brittleness in some subjects. Is this a known side effect of amorolfine or a sign of the underlying condition?

A2: Nail disorders such as discoloration, and brittle or broken nails can be associated with amorolfine treatment.[2][10] However, these can also be manifestations of the onychomycosis itself.[2]

Recommended Actions:

  • Baseline Assessment: Ensure that a thorough baseline assessment of the nail condition was performed and documented before initiating treatment.

  • Differential Diagnosis: Differentiate between treatment-emergent adverse events and the natural progression of the fungal nail infection.

  • Mycological Examination: Conduct regular mycological examinations to assess the efficacy of the treatment, which can help in the differential diagnosis.

Q3: A subject has developed a rash and hives away from the application site. Could this be a systemic allergic reaction to topical amorolfine?

A3: While rare, systemic allergic reactions (hypersensitivity) to amorolfine can occur.[1][2] Symptoms may include a rash, swelling, and hives.[1]

Recommended Actions:

  • Immediate Discontinuation: Discontinue the use of amorolfine immediately.

  • Medical Evaluation: The subject should be evaluated by a healthcare professional to manage the allergic reaction.

  • Report as a Serious Adverse Event (SAE): Depending on the severity, this may need to be reported as an SAE according to the study protocol and regulatory requirements.

Q4: Are systemic side effects like headaches or nausea expected with long-term topical amorolfine use?

A4: Systemic absorption of amorolfine from the nail lacquer is very low, and systemic side effects are considered rare.[2][11] Some reports mention very rare instances of dizziness, headache, nausea, and diarrhea.[1] However, multiple clinical trials, including long-term studies, have reported no systemic side effects.[3][8] A meta-analysis also found that the addition of topical amorolfine to systemic antifungal therapy did not increase the incidence of adverse events.

Experimental Protocols

The methodologies employed in long-term clinical studies of amorolfine are crucial for understanding the context of the safety data. Common study designs include:

  • Randomized Controlled Trials (RCTs): These are considered the gold standard. They often involve a double-blind design where neither the subject nor the investigator knows the assigned treatment.[1][3] Treatments are compared against a placebo or an active comparator.

  • Open-Label Studies: In these studies, both the subject and the investigator are aware of the treatment being administered. These are common in later-phase or post-marketing surveillance studies.[7]

  • Retrospective Analyses: These studies analyze existing "real-world" data to evaluate the safety and effectiveness of a drug in a broader patient population.[4]

Key Methodological Components for Adverse Event Monitoring:

  • Baseline Assessment: A thorough medical history and physical examination are conducted before the first administration of the study drug.

  • Adverse Event (AE) Reporting: Subjects are instructed to report any new or worsening symptoms to the study investigators at each visit.

  • Causality Assessment: Investigators assess the relationship between the reported AE and the study drug.

  • Severity Grading: AEs are typically graded for severity (e.g., mild, moderate, severe).

  • Serious Adverse Event (SAE) Reporting: SAEs are reported to the sponsor and regulatory authorities within a specified timeframe.

Logical Workflow for Investigating and Managing Potential Amorolfine-Related Adverse Events

The following diagram illustrates a typical workflow for identifying and managing adverse events in a clinical trial setting.

cluster_0 Adverse Event Management Workflow A Subject Reports Potential Adverse Event B Investigator Assesses Symptoms and Severity A->B C Is the Event Serious (SAE)? B->C D Document in Case Report Form (CRF) B->D E Follow SAE Reporting Protocol C->E Yes F Assess Causality: Related to Amorolfine? C->F No E->F G Continue Treatment with Close Monitoring F->G Unlikely/Not Related H Consider Dose Modification or Discontinuation F->H Possible/Probable/Definite J Follow-up Until Resolution or Stabilization G->J I Provide Concomitant Medication if Necessary H->I I->J

References

Technical Support Center: Optimizing Amorolfine for In Vitro Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for optimizing amorolfine (B1665469) concentrations in in vitro synergy testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of amorolfine?

Amorolfine is a morpholine (B109124) antifungal agent that disrupts the fungal cell membrane's integrity. It works by inhibiting two specific enzymes in the ergosterol (B1671047) biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase. This inhibition leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of ignosterol. The resulting altered cell membrane has increased permeability, ultimately leading to fungal cell death.

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 (Squalene epoxidase) 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Erg11 (Lanosterol 14α-demethylase) Ignosterol Ignosterol 14-demethyl lanosterol->Ignosterol Erg24 Fecosterol Fecosterol Ignosterol->Fecosterol Erg2 (Δ14-reductase) Episterol Episterol Fecosterol->Episterol Erg3 (Δ7-Δ8-isomerase) Ergosterol Ergosterol Episterol->Ergosterol Erg4, Erg5 Amorolfine Amorolfine Erg2 (Δ14-reductase) Erg2 (Δ14-reductase) Erg3 (Δ7-Δ8-isomerase) Erg3 (Δ7-Δ8-isomerase) p1->Ignosterol Inhibits p2->Fecosterol Inhibits prep 1. Prepare Materials stock 2. Prepare Drug Stock Solutions (Amorolfine & Partner) prep->stock inoculum 3. Prepare Fungal Inoculum (0.5 McFarland) prep->inoculum plate_setup 4. Set Up 96-Well Plate stock->plate_setup add_inoculum 7. Add Fungal Inoculum to all Test Wells inoculum->add_inoculum dilute_A 5. Serially Dilute Drug A (e.g., Amorolfine) Horizontally plate_setup->dilute_A dilute_B 6. Serially Dilute Drug B (Partner) Vertically dilute_A->dilute_B dilute_B->add_inoculum incubate 8. Incubate Plate (e.g., 35°C for 24-48h) add_inoculum->incubate read_mic 9. Read MICs Visually or Spectrophotometrically incubate->read_mic calc_fic 10. Calculate FIC Index read_mic->calc_fic interpret 11. Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret start Start fic_index Calculate FIC Index start->fic_index is_synergy ΣFIC ≤ 0.5? fic_index->is_synergy is_antagonism ΣFIC ≥ 4.0? is_synergy->is_antagonism No synergy Synergy is_synergy->synergy Yes additive Additive / Indifference is_antagonism->additive No antagonism Antagonism is_antagonism->antagonism Yes

addressing stability issues of amorolfine in novel formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorolfine (B1665469), focusing on addressing stability issues in novel formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for amorolfine in formulations?

Amorolfine, a morpholine (B109124) antifungal agent, is susceptible to degradation under several conditions. The primary stability concerns include:

  • Oxidative Degradation: Amorolfine is prone to oxidation, leading to the formation of amorolfine N-oxide as a major degradation product. This can be initiated by exposure to oxidative agents or even atmospheric oxygen over time.[1][2]

  • Hydrolytic Degradation: The stability of amorolfine is pH-dependent. It can undergo degradation in both acidic and basic media.[1][2][3] Specifically, certain impurities of amorolfine have shown significant instability in alkaline solutions.[4]

  • Photodegradation: Although considered relatively stable, prolonged exposure to light, especially in combination with excessive topical application, may lead to discoloration of formulations like nail lacquers.[5]

  • Physical Instability in Novel Formulations: In novel formulations such as nanoemulsions or nail lacquers, physical instability can manifest as phase separation, crystallization of the drug, or changes in particle size over time.[6][7] For instance, some nail lacquer formulations have been observed to form needle-shaped particles a few days after manufacturing.[7]

Q2: What is the main degradation product of amorolfine?

The primary degradation product identified under oxidative stress is Amorolfine N-oxide .[1][2] This has been confirmed through mass spectrometry and NMR analysis.[1]

Q3: How can the stability of amorolfine be improved in topical formulations?

Several strategies can be employed to enhance the stability of amorolfine in topical formulations:

  • pH Optimization: Maintaining an optimal pH is crucial. Since amorolfine can degrade in both acidic and basic conditions, formulating in a slightly acidic to neutral pH range is generally recommended.[1][2]

  • Use of Antioxidants: Incorporating antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help prevent oxidative degradation.[1][8]

  • Appropriate Excipient Selection: The choice of excipients plays a significant role in stability. For example, in solid lipid nanoparticles (SLNs), the type of solid lipid and surfactant can affect physical stability.[9] Using polymers like Eudragit® E100 can also contribute to a stable formulation.[1]

  • Encapsulation in Novel Drug Delivery Systems: Encapsulating amorolfine in systems like solid lipid nanoparticles (SLNs) or nanoemulgels can protect the drug from environmental factors and improve its stability.[6][9] SLNs have demonstrated good physical stability, especially under refrigerated storage.[9]

  • Proper Packaging and Storage: To minimize degradation, formulations should be stored in well-closed containers, protected from light, and maintained at recommended temperatures (e.g., refrigeration for some novel formulations).[8][9]

Troubleshooting Guide

Issue Encountered During Experiment Potential Cause Troubleshooting Steps
Precipitation or crystallization of amorolfine in a liquid formulation over time. - Supersaturation of the drug.- Inappropriate solvent system.- Temperature fluctuations.- pH shift leading to decreased solubility.- Re-evaluate the solubility of amorolfine in the chosen solvent system.- Consider the use of co-solvents or solubilizing agents.- Optimize the storage conditions to maintain a consistent temperature.- Buffer the formulation to a pH where amorolfine has maximum solubility and stability.
Discoloration of the formulation (e.g., yellowing of a cream or lacquer). - Oxidative degradation of amorolfine or other excipients.- Photodegradation.[5]- Incorporate an effective antioxidant into the formulation.- Package the formulation in light-resistant containers.- Conduct photostability studies to identify the extent of the issue.
Change in viscosity or phase separation in an emulsion-based formulation (e.g., nanoemulgel). - Incompatible oil and water phases.- Inappropriate emulsifier or stabilizer concentration.- Flocculation or coalescence of dispersed droplets over time.- Screen different emulsifiers and co-emulsifiers to find a compatible system.- Optimize the concentration of the emulsifying and stabilizing agents.- Evaluate the effect of homogenization speed and duration on droplet size and stability.[9]
Unexpected peaks appearing in the HPLC chromatogram during stability testing. - Degradation of amorolfine.- Interaction between amorolfine and excipients.- Leaching of compounds from the container closure system.- Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[1][2][3][10]- Conduct compatibility studies between amorolfine and individual excipients.- Analyze a placebo formulation stored under the same conditions to rule out excipient degradation or container leaching.

Quantitative Data Summary

Table 1: Stability of Amorolfine Hydrochloride in Solution

Storage Condition Duration Percentage Recovery Reference
Room Temperature24 hours97.5% - 102.5%[8]
Refrigerated (2-8°C)48 hours97.5% - 102.5%[8]

Table 2: Characteristics of Amorolfine Hydrochloride Loaded Solid Lipid Nanoparticles (SLNs)

Parameter Value Reference
Encapsulation Efficiency (with stearic acid and STG)71.73%[9]
Drug Loading Efficiency (with stearic acid and STG)13.03%[9]
Particle Size (with stearic acid and STG)406 nm[9]
Physical StabilityHigher stability at refrigeration storage[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Amorolfine

This protocol is based on methodologies developed for the analysis of amorolfine and its degradation products.[1][2]

Objective: To quantify amorolfine and separate it from its degradation products, particularly the N-oxide.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD).[1][2]

  • Analytical column: A reverse-phase C18 column is commonly used.

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer is often employed. An optimized condition uses 62% methanol and 38% of a 250 mM phosphate buffer with the pH adjusted to 2.25.[1]

  • Flow Rate: Typically around 0.9 to 1.2 mL/min.[2]

  • Column Temperature: Maintained at 45°C for better peak shape and resolution.[1]

  • Detection Wavelength: 218 nm.[1]

  • Injection Volume: 15 µL.[2]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of amorolfine hydrochloride in a suitable diluent (e.g., a mixture of the mobile phase components). Prepare working standard solutions by diluting the stock solution to a known concentration range (e.g., 35–325 µg/mL).[1]

  • Sample Preparation (for a formulated product):

    • Accurately weigh a quantity of the formulation equivalent to a known amount of amorolfine.

    • Disperse/dissolve the sample in a suitable solvent. This may involve sonication or mechanical shaking. For creams, an initial extraction with a solvent like 0.1% phosphoric acid may be necessary.[2]

    • Dilute the solution to a final concentration within the linear range of the method.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Forced Degradation Study:

    • Acid Degradation: Treat the amorolfine solution with an acid (e.g., 0.1N or 0.2M HCl) and heat (e.g., 60°C) for a specified time.[1][3]

    • Base Degradation: Treat the solution with a base (e.g., 0.2M KOH).[1]

    • Oxidative Degradation: Treat the solution with hydrogen peroxide (e.g., 1% v/v).[1]

    • Thermal Degradation: Expose the solid drug or solution to dry heat.

    • Photodegradation: Expose the solution to UV light.

    • Analyze the stressed samples using the developed HPLC method to ensure the degradation products are well-separated from the parent drug peak.

Protocol 2: UV Spectrophotometric Method for Amorolfine Stability

This is a simpler, alternative method for quantifying amorolfine in the presence of its degradation products.[3][10]

Objective: To determine the concentration of amorolfine hydrochloride using UV spectrophotometry.

Instrumentation:

  • UV-Vis Spectrophotometer.

Methodology:

  • Solvent: A suitable solvent in which amorolfine is soluble and stable (e.g., methanol).

  • Detection Wavelength: 215 nm.[3][10]

  • Linearity Range: 2-20 µg/mL.[3][10]

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of amorolfine hydrochloride in the chosen solvent within the linear range. Measure the absorbance of each solution at 215 nm and plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, ensuring the final concentration falls within the established linear range of the UV method.

  • Analysis: Measure the absorbance of the sample solution at 215 nm and determine the concentration of amorolfine using the standard curve.

  • Forced Degradation: Conduct forced degradation studies as described in the HPLC protocol. Analyze the UV spectra of the stressed samples to observe changes and confirm that the method can detect degradation.[3]

Visualizations

experimental_workflow cluster_stress Stress Conditions formulation Novel Amorolfine Formulation (e.g., SLNs, Nanoemulgel) stress_testing Forced Degradation Studies formulation->stress_testing Subject to stability_assessment Long-Term & Accelerated Stability Assessment formulation->stability_assessment Store at defined conditions acid Acidic base Basic oxidative Oxidative thermal Thermal photolytic Photolytic analytical_method Stability-Indicating Analytical Method (HPLC or UV-Vis) data_analysis Data Analysis & Shelf-Life Determination analytical_method->data_analysis Generate quantitative data stability_assessment->analytical_method Analyze at time points acid->analytical_method base->analytical_method oxidative->analytical_method thermal->analytical_method photolytic->analytical_method

Caption: Workflow for assessing the stability of novel amorolfine formulations.

degradation_pathway amorolfine Amorolfine n_oxide Amorolfine N-oxide amorolfine->n_oxide Oxidation other_products Other Degradation Products amorolfine->other_products Hydrolysis, etc. stressors Stress Conditions (H₂O₂, Acid/Base, Light, Heat) stressors->amorolfine induce degradation

Caption: Simplified degradation pathway of amorolfine under stress conditions.

troubleshooting_logic start Stability Issue Observed? is_physical Physical Instability? (e.g., precipitation, phase sep.) start->is_physical is_chemical Chemical Degradation? (e.g., new peaks, discoloration) start->is_chemical is_physical->is_chemical No action_physical Optimize Formulation: - Check solubility - Adjust excipients - Modify process parameters is_physical->action_physical Yes action_chemical Investigate Degradation: - Perform forced degradation - Add stabilizers (antioxidants) - Optimize pH & packaging is_chemical->action_chemical Yes end Stable Formulation is_chemical->end No action_physical->end action_chemical->end

Caption: Logical troubleshooting flow for amorolfine formulation stability issues.

References

Troubleshooting Variability in Amorolfine MIC Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in amorolfine (B1665469) Minimum Inhibitory Concentration (MIC) assay results. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is amorolfine and how does it work?

Amorolfine is a morpholine (B109124) antifungal agent that exhibits a broad spectrum of activity against various fungi, including dermatophytes, yeasts, and moulds.[1][2] Its primary mechanism of action involves the inhibition of two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: delta-14 reductase and delta-7-8 isomerase.[1][2] This disruption leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of non-typical sterols.[1] The consequence is a change in membrane permeability, ultimately leading to fungal cell growth inhibition and death.

Q2: Which standardized method should be used for amorolfine MIC testing against dermatophytes?

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has developed a specific protocol, E.Def 11.0, for the antifungal susceptibility testing of microconidia-forming dermatophytes, and this method has been validated for amorolfine.[1][3][4] This standardized procedure is recommended to ensure inter-laboratory reproducibility of results.

Q3: What are the typical MIC ranges for amorolfine against common dermatophytes?

MIC values for amorolfine against dermatophytes are generally low, indicating potent activity. However, ranges can vary between species and even among isolates of the same species. It is crucial to compare results to established quality control ranges and epidemiological cutoff values (ECOFFs).

Experimental Protocols

Amorolfine MIC Assay based on EUCAST E.Def 11.0

This protocol is a summarized, step-by-step guide for performing a broth microdilution MIC assay for amorolfine against dermatophytes, based on the principles of the EUCAST E.Def 11.0 method.

1. Materials:

  • Amorolfine hydrochloride powder
  • Dimethyl sulfoxide (B87167) (DMSO)
  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
  • Sterile 96-well microtiter plates
  • Fungal isolate (e.g., Trichophyton rubrum)
  • Quality control (QC) strains (e.g., Trichophyton rubrum ATCC MYA-4438, Candida parapsilosis ATCC 22019)
  • Spectrophotometer
  • Sterile saline (0.85% NaCl)
  • Sterile distilled water
  • Vortex mixer
  • Hemocytometer or spectrophotometer for inoculum standardization

2. Preparation of Amorolfine Stock Solution:

  • Dissolve amorolfine powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
  • Further dilute the stock solution in RPMI 1640 medium to prepare a working solution for serial dilutions.

3. Preparation of Microtiter Plates:

  • Perform serial twofold dilutions of the amorolfine working solution in the 96-well plates using RPMI 1640 medium. The final volume in each well should be 100 µL.
  • The typical concentration range to test for dermatophytes is 0.008 to 4 µg/mL.
  • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

4. Inoculum Preparation:

  • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., potato dextrose agar) to promote sporulation.
  • Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface.
  • Transfer the suspension to a sterile tube and allow heavy particles to settle.
  • Adjust the conidial suspension to the desired concentration (typically 1-5 x 10^5 CFU/mL) using a hemocytometer or by adjusting the optical density with a spectrophotometer.
  • Dilute the standardized suspension in RPMI 1640 medium to achieve the final inoculum concentration in the wells (typically 0.5-2.5 x 10^4 CFU/mL).

5. Inoculation and Incubation:

  • Add 100 µL of the final inoculum suspension to each well of the microtiter plate (except the sterility control).
  • Seal the plates and incubate at 35°C for 4-7 days. The exact incubation time can depend on the growth rate of the fungal species.

6. Reading the MIC:

  • The MIC is defined as the lowest concentration of amorolfine that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
  • The EUCAST E.Def 11.0 method recommends spectrophotometric reading of the plates to ensure objectivity.

Troubleshooting Guide

Variability in amorolfine MIC assay results can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.

Observed Problem Potential Cause Recommended Solution
High inter-assay or intra-assay variability Inconsistent inoculum preparationEnsure the inoculum is homogenous and standardized to the correct concentration using a reliable method (hemocytometer or spectrophotometer). For dermatophytes, the preparation of a microconidia suspension is crucial.
Pipetting errors during serial dilutionsCalibrate pipettes regularly. Use fresh tips for each dilution step to avoid carryover.
Edge effects in the microtiter plateAvoid using the outermost wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water.
MIC values are consistently higher than expected Inoculum concentration is too highRe-standardize the inoculum preparation procedure to ensure the correct final concentration in the wells.
Degradation of amorolfinePrepare fresh stock solutions of amorolfine. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Interaction with media componentsEnsure the correct RPMI 1640 formulation is used as specified by the EUCAST protocol. Variations in media composition can affect drug activity.
MIC values are consistently lower than expected Inoculum concentration is too lowVerify the inoculum standardization and dilution steps. Ensure adequate fungal growth in the growth control wells.
Error in amorolfine stock solution concentrationRe-calculate and prepare a fresh stock solution of amorolfine.
No fungal growth or poor growth in control wells Inviable inoculumUse a fresh culture of the fungus for inoculum preparation. Check the viability of the fungal stock.
Improper incubation conditionsVerify the incubator temperature and ensure a humid environment to prevent evaporation from the plates.
Contamination of the mediumUse aseptic techniques throughout the procedure. Check the sterility of the medium and other reagents.
"Skipped" wells (growth in higher concentrations, no growth in lower concentrations) Contamination of a single wellRepeat the assay with careful aseptic technique.
Inaccurate pipettingReview and practice proper pipetting technique for serial dilutions.

Quality Control

Consistent use of quality control (QC) strains with established MIC ranges is essential for ensuring the accuracy and reproducibility of amorolfine MIC assays.

QC Strain Antifungal Agent Expected MIC Range (µg/mL)
Trichophyton rubrum ATCC MYA-4438AmorolfineRefer to the latest EUCAST QC tables
Candida parapsilosis ATCC 22019AmorolfineRefer to the latest EUCAST QC tables

Note: The specific acceptable MIC ranges for QC strains are published and periodically updated by EUCAST. It is critical to refer to the most current version of the EUCAST QC tables for antifungal susceptibility testing.

Visualizations

Amorolfine_Mechanism_of_Action cluster_amorolfine Amorolfine Inhibition Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Multiple Steps Ergosterol Ergosterol Intermediate Sterols->Ergosterol Δ14-reductase & Δ7-8 isomerase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Amorolfine Amorolfine Amorolfine->Intermediate Sterols Inhibits

Caption: Amorolfine's mechanism of action in the fungal ergosterol biosynthesis pathway.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Amorolfine Stock Prepare Amorolfine Stock Serial Dilutions in Plate Serial Dilutions in Plate Prepare Amorolfine Stock->Serial Dilutions in Plate Inoculate Plate Inoculate Plate Serial Dilutions in Plate->Inoculate Plate Prepare Fungal Inoculum Prepare Fungal Inoculum Standardize Inoculum Standardize Inoculum Prepare Fungal Inoculum->Standardize Inoculum Standardize Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Plate (Spectrophotometer) Read Plate (Spectrophotometer) Incubate->Read Plate (Spectrophotometer) Determine MIC Determine MIC Read Plate (Spectrophotometer)->Determine MIC

Caption: A simplified workflow for the amorolfine MIC assay.

Troubleshooting_Logic Variability in MIC? Variability in MIC? Check QC Strain MICs Check QC Strain MICs Variability in MIC?->Check QC Strain MICs QC MICs in Range? QC MICs in Range? Check QC Strain MICs->QC MICs in Range? Problem with Test Isolate Problem with Test Isolate QC MICs in Range?->Problem with Test Isolate Yes Systemic Issue Systemic Issue QC MICs in Range?->Systemic Issue No Review Inoculum Prep Review Inoculum Prep Review Dilution Technique Review Dilution Technique Review Incubation Review Incubation Systemic Issue->Review Inoculum Prep Systemic Issue->Review Dilution Technique Systemic Issue->Review Incubation

Caption: A decision tree for troubleshooting amorolfine MIC assay variability.

References

Technical Support Center: Amorolfine Treatment Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of nail filing on the efficacy of amorolfine (B1665469) treatment for onychomycosis.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for amorolfine in treating onychomycosis?

Amorolfine is a morpholine (B109124) antifungal agent that primarily disrupts the fungal cell membrane.[1][2] It achieves this by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: delta-14 reductase and delta-7,8 isomerase.[1][3][4] This inhibition leads to a depletion of ergosterol, an essential component for maintaining fungal cell membrane integrity, and a simultaneous accumulation of non-functional, toxic sterols.[1][3][4] The compromised cell membrane ultimately results in fungal cell death.[5]

Q2: Is nail filing a mandatory step for the application of amorolfine nail lacquer?

Yes, nail filing is a consistently recommended and critical step in the application of amorolfine nail lacquer for the treatment of onychomycosis.[6][7][8] Product instructions and clinical guidelines emphasize the importance of filing the affected nail surface before applying the lacquer.[6] This mechanical action helps to reduce the thickness of the hyperkeratotic nail plate, thereby facilitating the penetration of the active substance to the site of infection.[9]

Q3: What is the direct impact of nail filing on the penetration and efficacy of amorolfine?

An ex vivo study on human cadaver toenails demonstrated that nail filing significantly enhances the penetration and antifungal efficacy of amorolfine 5% nail lacquer. The study showed that filing the nail surface prior to the application of amorolfine resulted in larger zones of fungal growth inhibition compared to unfiled nails.[9] This suggests that by reducing the nail plate thickness, filing allows for a higher concentration of the active drug to reach the infected nail bed, leading to a more potent antifungal effect.[9]

Q4: Are there any clinical studies that have quantified the difference in cure rates between amorolfine treatment with and without nail filing?

While the importance of nail filing is widely acknowledged in clinical practice and supported by ex vivo data, specific clinical trials directly comparing the mycological and clinical cure rates of amorolfine treatment with versus without nail filing are not extensively reported in the available literature. However, the standard protocol in clinical trials investigating the efficacy of amorolfine for onychomycosis typically includes nail filing as part of the application procedure.[4] This standardized methodology underscores the accepted role of nail filing in optimizing treatment outcomes.

Q5: How frequently should the nail be filed during a course of amorolfine treatment?

Most guidelines recommend filing the affected nail(s) once a week, immediately before the application of the amorolfine nail lacquer.[6] It is also advised to use a separate nail file for infected nails to prevent the spread of the fungal infection to healthy nails.[6]

Troubleshooting Guide

Issue 1: Suboptimal treatment response despite adherence to the prescribed amorolfine regimen.

  • Possible Cause 1: Inadequate Nail Preparation. Insufficient or improper nail filing can significantly hinder the penetration of amorolfine into the nail plate.

    • Solution: Ensure the patient is thoroughly filing the entire affected nail surface, including any thickened areas, before each application. The goal is to reduce the nail thickness to allow for better drug absorption.

  • Possible Cause 2: Presence of Nail Polish or Artificial Nails. Cosmetic nail products can create a barrier, preventing the amorolfine lacquer from reaching the nail.

    • Solution: Advise the complete removal of any nail polish or artificial nails before applying amorolfine. If a cosmetic varnish is to be used, it should be applied only after the amorolfine lacquer has completely dried and should be removed before the next application.

  • Possible Cause 3: Fungal Resistance. Although less common, the fungal strain causing the onychomycosis may have reduced susceptibility to amorolfine.

    • Solution: If poor efficacy is observed despite proper application, consider performing an in vitro antifungal susceptibility test to determine the minimum inhibitory concentration (MIC) of amorolfine against the isolated fungal pathogen.

Issue 2: Difficulty in assessing treatment progress.

  • Possible Cause: Slow nail growth and subtle initial changes can make it difficult to visually assess the effectiveness of the treatment.

    • Solution: Utilize standardized assessment methods such as photography at baseline and regular intervals to track the reduction in the affected nail area. Additionally, periodic mycological examinations (e.g., KOH microscopy and fungal culture) can provide objective evidence of fungal eradication.

Issue 3: Localized skin irritation around the treated nail.

  • Possible Cause: Accidental application of the amorolfine lacquer onto the surrounding skin.

    • Solution: Advise users to apply the lacquer carefully to the nail surface only, avoiding contact with the adjacent skin. If irritation occurs, it is typically mild and transient. If it persists or worsens, discontinuation and consultation with a healthcare professional are recommended.

Data Presentation

Table 1: Ex Vivo Antifungal Efficacy of Amorolfine 5% Nail Lacquer With and Without Nail Filing

Treatment GroupMean Zone of Inhibition (mm)
Amorolfine 5% Nail Lacquer (Unfiled Nails)Smaller zones of inhibition
Amorolfine 5% Nail Lacquer (Filed Nails)Larger zones of inhibition

Source: Based on data from a pilot, layerwise, ex vivo evaluation of the antifungal efficacy of amorolfine 5% nail lacquer.[9]

Experimental Protocols

1. In Vitro Nail Penetration Assay

This protocol is adapted from a study evaluating the antifungal activity of amorolfine nail lacquer.

  • Objective: To assess the penetration of amorolfine through the human nail plate and its efficacy against a common dermatophyte.

  • Materials:

    • Healthy human cadaver nails

    • Amorolfine 5% nail lacquer

    • Trichophyton rubrum culture

    • Sabouraud Dextrose Agar (B569324) (SDA) plates

    • Sterile disks cut from treated and untreated nails

    • Incubator

  • Methodology:

    • Nail Preparation: Healthy human cadaver nail plates are cleaned. For the experimental group, the dorsal surface of the nails is gently filed.

    • Product Application: A standardized amount of amorolfine 5% nail lacquer is applied to the surface of both filed and unfiled nails and allowed to dry.

    • Disk Preparation: After a specified incubation period (e.g., 24 hours), small disks are cut from the central area of each treated nail plate. Untreated nail disks serve as a negative control.

    • Fungal Culture: SDA plates are seeded with a standardized suspension of Trichophyton rubrum.

    • Zone of Inhibition Assay: The prepared nail disks are placed onto the surface of the seeded agar plates.

    • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for fungal growth (e.g., 4-7 days).

    • Data Analysis: The diameter of the zone of inhibition (the area around the disk where fungal growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

2. In Vitro Antifungal Susceptibility Testing of Amorolfine

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing of filamentous fungi.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of amorolfine against dermatophyte isolates.

  • Materials:

    • Dermatophyte isolates from clinical specimens

    • Amorolfine powder

    • RPMI-1640 medium

    • 96-well microtiter plates

    • Spectrophotometer or visual reading

  • Methodology:

    • Isolate Preparation: The fungal isolate is cultured on appropriate media (e.g., SDA) to induce sporulation. A suspension of conidia is prepared and adjusted to a standardized concentration.

    • Antifungal Solution Preparation: A stock solution of amorolfine is prepared and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.

    • Microdilution Plate Setup: The diluted amorolfine solutions are dispensed into the wells of a 96-well microtiter plate.

    • Inoculation: The standardized fungal inoculum is added to each well containing the antifungal dilutions. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

    • Incubation: The microtiter plate is incubated at 35°C for 4-7 days.

    • MIC Determination: The MIC is determined as the lowest concentration of amorolfine that causes a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Visualizations

Amorolfine_Mechanism_of_Action cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol_Precursors Ergosterol Precursors Lanosterol->Ergosterol_Precursors 14-alpha demethylase Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Delta-14 reductase & Delta-7,8 isomerase Ignosterol Ignosterol (Toxic Sterol) Ergosterol_Precursors->Ignosterol Accumulation Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Maintains Integrity Ignosterol->Fungal_Cell_Membrane Disrupts Membrane Amorolfine Amorolfine Amorolfine->Ergosterol_Precursors Inhibits

Caption: Amorolfine's mechanism of action in the fungal ergosterol biosynthesis pathway.

Experimental_Workflow_Nail_Penetration cluster_preparation Sample Preparation cluster_treatment Treatment Application cluster_assay Zone of Inhibition Assay cluster_analysis Data Analysis Nail_Collection Collect Human Nail Samples Filing File Nail Surface (Experimental Group) Nail_Collection->Filing No_Filing No Filing (Control Group) Nail_Collection->No_Filing Apply_Amorolfine Apply Amorolfine Nail Lacquer Filing->Apply_Amorolfine No_Filing->Apply_Amorolfine Cut_Disks Cut Disks from Treated Nails Apply_Amorolfine->Cut_Disks Place_Disks Place Disks on Seeded Plates Cut_Disks->Place_Disks Seed_Plates Seed Agar Plates with T. rubrum Seed_Plates->Place_Disks Incubate Incubate Plates Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Compare_Results Compare Results (Filed vs. Unfiled) Measure_Zones->Compare_Results

Caption: Experimental workflow for the in vitro nail penetration assay.

References

Technical Support Center: Minimizing Amorolfine Degradation in Laboratory Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of amorolfine (B1665469) to minimize degradation during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause amorolfine degradation in a laboratory setting?

A1: Amorolfine is susceptible to degradation under several conditions. The primary factors to be aware of are exposure to light (photodegradation), elevated temperatures (thermal degradation), strong oxidizing agents, and alkaline pH conditions.[1][2][3][4]

Q2: What is the recommended way to store amorolfine hydrochloride powder?

A2: Amorolfine hydrochloride should be stored in a well-closed container, protected from light, at a controlled room temperature between 20°C and 25°C.[5] For long-term storage, refrigeration at -20°C is recommended.[6]

Q3: How should I prepare and store amorolfine solutions?

A3: Amorolfine hydrochloride is soluble in ethanol (B145695) and PBS (pH 7.2).[6] When preparing aqueous solutions, it is recommended to use them on the same day.[6] If storage is necessary, protect the solution from light and store it at a low temperature. Avoid alkaline diluents, as some impurities of amorolfine are unstable in alkaline solutions and can degrade over time.[4]

Q4: I observed a change in the color of my amorolfine sample. What could be the cause?

A4: A change in color, such as the appearance of a light yellowish solid, can indicate thermal degradation.[5] If you observe a color change, it is crucial to re-analyze the sample for purity before use.

Q5: What are the known degradation products of amorolfine?

A5: Under oxidative stress, particularly in the presence of hydrogen peroxide, amorolfine can degrade to form an N-oxide derivative.[1][5] The kinetics of this degradation are pH-dependent.[1][5]

Troubleshooting Guide

This guide will help you identify and resolve common issues related to amorolfine degradation.

Issue Potential Cause Recommended Action
Loss of Purity/Potency in Stored Powder 1. Improper Storage Temperature: Storage at temperatures above the recommended 20-25°C. 2. Exposure to Light: The container was not adequately protected from light.1. Verify the storage temperature records. Store future batches at the correct temperature. 2. Ensure the storage container is opaque or stored in a dark place.
Degradation of Amorolfine in Solution 1. pH of the Solution: The solution has an alkaline pH. 2. Presence of Oxidizing Agents: Contamination with oxidizing agents. 3. Extended Storage of Solution: The solution was stored for a prolonged period at room temperature.1. Measure the pH of the solution. If alkaline, prepare a fresh solution using a neutral or slightly acidic buffer. 2. Review the solution preparation process to identify and eliminate any sources of oxidizing agents. 3. Prepare fresh solutions daily. If short-term storage is unavoidable, store protected from light at 2-8°C.
Unexpected Peaks in Chromatographic Analysis 1. Degradation During Sample Preparation: The sample was exposed to harsh conditions (e.g., heat, strong acid/base) during preparation. 2. Degradation During Analysis: The analytical method itself is causing degradation (e.g., high column temperature).1. Review the sample preparation protocol. Avoid excessive heat and exposure to incompatible chemicals. 2. Evaluate the analytical method parameters. Consider lowering the temperature or using a different mobile phase.

Data on Amorolfine Degradation

The following table summarizes the degradation of amorolfine under various stress conditions.

Stress Condition Conditions Observed Degradation (%) Primary Degradation Product Reference
Photolytic Direct sunlight for 4 hours (solid state)91.88%Not specified[2]
Thermal 80°C for 4 hours (solid state)91.69%Not specified[2]
Acidic Hydrolysis 0.1N HCl at 60°C for 90 minutes61.63%Not specified[2]
Oxidative 3% H₂O₂ at 60°C for 90 minutes39.14%N-oxide[1][2]
Alkaline Hydrolysis 0.1N NaOH at 60°C for 90 minutes34.61%Not specified[2]

Experimental Protocols

Protocol for Forced Degradation Study of Amorolfine

This protocol outlines the methodology to assess the stability of amorolfine under various stress conditions.

1. Materials:

  • Amorolfine hydrochloride reference standard

  • Hydrochloric acid (HCl), 0.1N

  • Sodium hydroxide (B78521) (NaOH), 0.1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC-UV)

2. Procedure:

  • Acid Degradation:

    • Prepare a stock solution of amorolfine in a suitable solvent.

    • Transfer a known volume of the stock solution to a volumetric flask and add an equal volume of 0.1N HCl.

    • Heat the mixture in a water bath at 60°C for a specified time (e.g., 90 minutes).[2]

    • Cool the solution to room temperature and neutralize with 0.1N NaOH.

    • Dilute to the final volume with the mobile phase of the analytical method.

    • Analyze the sample using the validated analytical method.

  • Alkaline Degradation:

    • Follow the same procedure as for acid degradation, but use 0.1N NaOH for stressing and 0.1N HCl for neutralization.[2]

  • Oxidative Degradation:

    • Prepare a stock solution of amorolfine.

    • Transfer a known volume to a volumetric flask and add an equal volume of 3% H₂O₂.

    • Keep the mixture at 60°C for a specified time.[2]

    • Cool and dilute to the final volume with the mobile phase.

    • Analyze the sample.

  • Thermal Degradation:

    • Accurately weigh a small amount of amorolfine hydrochloride powder into a vial.

    • Place the vial in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 4 hours).[2]

    • After exposure, allow the sample to cool to room temperature.

    • Dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

  • Photodegradation:

    • Expose a known quantity of amorolfine hydrochloride powder to direct sunlight or a photostability chamber for a specified duration (e.g., 4 hours).[2]

    • After exposure, dissolve the sample and analyze it.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method.

  • Calculate the percentage of degradation by comparing the peak area of amorolfine in the stressed samples to that of the unstressed control.

Visualizations

Amorolfine_Degradation_Pathway Amorolfine Amorolfine N_Oxide Amorolfine N-oxide Amorolfine->N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Amorolfine

Caption: Oxidative degradation pathway of amorolfine.

Troubleshooting_Workflow Start Amorolfine Degradation Observed Check_Storage Review Storage Conditions (Temp, Light) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Check_Solution_Prep Examine Solution Preparation (pH, Oxidizing Agents) Check_Storage->Check_Solution_Prep No Correct_Storage Implement Correct Storage (20-25°C, Dark) Improper_Storage->Correct_Storage End Degradation Minimized Correct_Storage->End Issue_In_Prep Issue in Preparation Check_Solution_Prep->Issue_In_Prep Yes Check_Analytical_Method Investigate Analytical Method (Temp, Mobile Phase) Check_Solution_Prep->Check_Analytical_Method No Modify_Prep Modify Protocol (Adjust pH, Remove Oxidants) Issue_In_Prep->Modify_Prep Modify_Prep->End Method_Issue Method-Induced Degradation Check_Analytical_Method->Method_Issue Yes Check_Analytical_Method->End No Optimize_Method Optimize Analytical Parameters Method_Issue->Optimize_Method Optimize_Method->End

Caption: Troubleshooting workflow for amorolfine degradation.

References

Amorolfine Antifungal Susceptibility Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding amorolfine (B1665469) cross-reactivity and susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of amorolfine and how does it differ from other antifungals?

Amorolfine is a morpholine (B109124) antifungal agent that inhibits ergosterol (B1671047) biosynthesis in fungi, a critical component of the fungal cell membrane.[1] It has a unique dual mechanism, targeting two specific enzymes in the ergosterol pathway:

  • Δ14-reductase (ERG24)

  • Δ7-Δ8 isomerase (ERG2) [2]

This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, such as ignosterol, within the cell membrane. This disruption of the cell membrane's integrity and function ultimately leads to fungal cell death.[1]

Amorolfine's mechanism differs from other major antifungal classes:

By targeting different enzymes in the same pathway, there is potential for both synergistic interactions and cross-resistance with other ergosterol synthesis inhibitors.

Q2: What is the spectrum of activity of amorolfine?

Amorolfine demonstrates a broad spectrum of activity against a wide range of pathogenic fungi. It is particularly effective against dermatophytes, the fungi responsible for common skin and nail infections. It also shows activity against various yeasts and molds.

Fungal GroupGenera
DermatophytesTrichophyton, Microsporum, Epidermophyton
YeastsCandida, Cryptococcus, Malassezia
MoldsHendersonula, Alternaria, Scopulariopsis
Dimorphic FungiCoccidioides, Histoplasma, Sporothrix

Q3: Are there standardized methods for amorolfine susceptibility testing?

Yes, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has developed a standardized method for the antifungal susceptibility testing of microconidia-forming dermatophytes, E.Def 11.0 , which includes amorolfine.[3][4][5] This method is based on the EUCAST broth microdilution method for molds but with key modifications for dermatophytes, including an altered test medium, different incubation times and temperatures, and a spectrophotometric endpoint determination.[3][4]

For other fungi, such as yeasts and non-dermatophyte molds, researchers often adapt standardized methods like those from the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi. However, specific breakpoints for amorolfine are not yet established by CLSI.

Troubleshooting Guide

Problem 1: Unexpectedly high Minimum Inhibitory Concentrations (MICs) for a typically susceptible species.

Possible Cause 1: Intrinsic or Acquired Resistance While many isolates of a species may be susceptible, some may have intrinsic resistance or may have acquired resistance. For example, itraconazole-resistant mutants of Trichophyton rubrum have been shown to have decreased susceptibility to amorolfine.[2]

Troubleshooting Steps:

  • Verify Species Identification: Ensure the correct identification of the fungal isolate using reliable methods such as morphology and molecular techniques (e.g., sequencing of the ITS region).

  • Investigate for Cross-Resistance: If the isolate is known to be resistant to other ergosterol synthesis inhibitors, particularly azoles, consider the possibility of cross-resistance.[2] The mechanism may involve the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which can expel multiple types of drugs from the fungal cell.[2]

  • Review Isolate History: If the isolate has been repeatedly sub-cultured, especially in the presence of low concentrations of antifungals, this may have led to the selection of resistant mutants.[6] It is recommended to use fresh isolates from frozen stocks for susceptibility testing.

Possible Cause 2: Methodological Issues Variations in testing methodology can significantly impact MIC results.[7]

Troubleshooting Steps:

  • Confirm Protocol Adherence: Ensure strict adherence to the chosen standardized protocol (e.g., EUCAST E.Def 11.0). Pay close attention to:

    • Inoculum Preparation: The final inoculum concentration is critical. An inoculum that is too high can lead to falsely elevated MICs.[6][8]

    • Growth Medium: Use the specified medium (e.g., RPMI 1640 with specific supplements for EUCAST E.Def 11.0).[3][4]

    • Incubation Time and Temperature: Deviations from the recommended incubation parameters can affect fungal growth and, consequently, MIC readings.[3][4]

    • Endpoint Reading: For EUCAST E.Def 11.0, a spectrophotometric reading is recommended for objectivity.[3][4] For visual readings, ensure proper training to correctly interpret growth inhibition.

  • Quality Control (QC): Always include a QC strain with a known MIC range for amorolfine in each test run. This helps to ensure that the test system is performing correctly. While specific QC ranges for amorolfine under the new EUCAST protocol are still being established, using well-characterized strains is crucial.

  • Check for Contamination: Streak the isolate onto an agar (B569324) plate to confirm it is a pure culture. Bacterial or mixed fungal contamination can interfere with the assay and lead to erroneous results.[6]

Problem 2: Observed cross-reactivity with azoles in the susceptibility panel.

Possible Cause: Shared Resistance Mechanisms Observed "cross-reactivity," where an isolate shows reduced susceptibility to both amorolfine and azoles, is more likely due to cross-resistance. This can occur when a single resistance mechanism confers reduced susceptibility to multiple drugs.

Troubleshooting Steps:

  • Hypothesize a Mechanism: The most likely mechanism for cross-resistance between amorolfine and azoles is the upregulation of multidrug efflux pumps.[2] These pumps can recognize and expel a broad range of substrates, including different classes of antifungal agents.

  • Further Investigation (for research purposes):

    • Gene Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding known efflux pumps (e.g., ABC transporters).

    • Synergy Testing: Perform checkerboard assays to determine if the combination of amorolfine and an azole has a synergistic, additive, indifferent, or antagonistic effect. Studies have shown that amorolfine can have synergistic or additive effects with fluconazole and itraconazole (B105839) against certain fungi, which might seem counterintuitive in the case of resistance but can provide valuable mechanistic insights.[3][9][10]

Data on Amorolfine In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for amorolfine against various fungal species as reported in the literature. It is important to note that testing methodologies may vary between studies.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Dermatophytes
Trichophyton rubrum0.01 - 0.080.040.04[11][12]
Trichophyton mentagrophytes0.01 - 0.080.040.08[11][12]
Epidermophyton floccosum0.01 - 0.080.020.04[11][12]
Yeasts
Candida albicans0.125 - 64464[11][12]
Candida parapsilosis0.5 - 160.52[11][12]
Molds
Aspergillus flavus0.125 - 64464[11][12]
Aspergillus versicolor≥ 64≥ 64≥ 64[12]
Scopulariopsis spp.0.5 - 4--[11][12]
Acremonium spp.2 - 8--[11][12]
Fusarium solani0.125 - 64464[11][12]

Experimental Protocols & Visualizations

Experimental Protocol: EUCAST E.Def 11.0 Broth Microdilution for Dermatophytes

This protocol is a summary of the EUCAST E.Def 11.0 method for determining the MIC of amorolfine against microconidia-forming dermatophytes.

1. Preparation of Materials:

  • Medium: RPMI 1640 broth with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose.

  • Antifungal Stock Solution: Prepare a stock solution of amorolfine in dimethyl sulfoxide (B87167) (DMSO).

  • Microdilution Plates: Use sterile, 96-well microdilution plates.

2. Inoculum Preparation:

  • Grow the dermatophyte isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to encourage sporulation.

  • Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.

  • Adjust the conidial suspension to a 0.5 McFarland standard.

  • Dilute the standardized suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

3. Plate Inoculation:

  • Prepare serial twofold dilutions of amorolfine in the microdilution plate.

  • Inoculate each well with the prepared fungal suspension.

  • Include a drug-free growth control well and a sterility control well.

4. Incubation:

  • Incubate the plates at 35°C for 4-7 days.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of amorolfine that causes a 50% reduction in turbidity compared to the growth control.

  • Reading can be done visually or, preferably, using a spectrophotometer at 530 nm.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_inhibitors Antifungal Targets Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase (ERG1) Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (ERG11) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Δ14-reductase (ERG24) & Δ7-Δ8 isomerase (ERG2) Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene_epoxide Azoles Azoles (e.g., Itraconazole) Azoles->Lanosterol Amorolfine_1 Amorolfine Amorolfine_1->Intermediate_Sterols Amorolfine_2 Amorolfine Amorolfine_2->Ergosterol

Caption: Fungal Ergosterol Biosynthesis Pathway and Antifungal Targets.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Culture 1. Isolate Culture & Sporulation Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculation 4. Plate Inoculation Inoculum_Prep->Inoculation Drug_Dilution 3. Amorolfine Serial Dilution in Plate Drug_Dilution->Inoculation Incubation 5. Incubation (35°C, 4-7 days) Inoculation->Incubation Reading 6. Spectrophotometric Reading (530 nm) Incubation->Reading MIC_Determination 7. MIC Determination (50% Inhibition) Reading->MIC_Determination

Caption: EUCAST E.Def 11.0 Experimental Workflow.

Cross_Reactivity_Logic High_Azole_MIC High MIC for Azoles (e.g., Itraconazole) Efflux_Pump Upregulation of Efflux Pumps (e.g., ABC Transporters) High_Azole_MIC->Efflux_Pump can be caused by Cross_Resistance Observed Cross-Resistance High_Azole_MIC->Cross_Resistance High_Amorolfine_MIC High MIC for Amorolfine High_Amorolfine_MIC->Cross_Resistance Efflux_Pump->High_Amorolfine_MIC can cause

Caption: Logical Relationship of Potential Amorolfine-Azole Cross-Resistance.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Amorolfine vs. Ciclopirox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the antifungal agents amorolfine (B1665469) and ciclopirox (B875), with a focus on their distinct mechanisms of action. The information presented herein is supported by experimental data to aid in research and development efforts within the field of mycology and drug discovery.

Overview of Mechanisms of Action

Amorolfine and ciclopirox, while both effective topical antifungal agents, particularly in the treatment of onychomycosis, operate through fundamentally different molecular pathways.[1][2] Amorolfine targets the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis, whereas ciclopirox disrupts multiple intracellular processes through the chelation of polyvalent metal cations.[1][2]

Amorolfine: Inhibition of Ergosterol Biosynthesis

Amorolfine is a morpholine (B109124) derivative that specifically interferes with the later stages of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] Its mechanism is characterized by the inhibition of two key enzymes:

  • Δ14-reductase: This enzyme is responsible for the reduction of the double bond at the C14-C15 position in sterol precursors.

  • Δ7-Δ8 isomerase: This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position.[3]

The dual inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and a concomitant accumulation of non-planar sterols, primarily ignosterol.[4] This alteration in the sterol composition disrupts the structural integrity and function of the cell membrane, leading to increased permeability and ultimately, fungal cell death.

Amorolfine_Mechanism cluster_consequences Cellular Consequences Amorolfine Amorolfine Ignosterol Ignosterol Amorolfine->Ignosterol Inhibits Fecosterol Fecosterol Amorolfine->Fecosterol Inhibits FungalCellMembrane FungalCellMembrane Ignosterol->FungalCellMembrane Incorrect Incorporation MembraneDisruption Disrupted Membrane Integrity & Function IncreasedPermeability Increased Permeability CellDeath Fungal Cell Death

Ciclopirox: Chelation of Polyvalent Metal Cations

Ciclopirox is a hydroxypyridone antifungal agent with a unique mechanism of action that does not involve the inhibition of sterol synthesis.[5] Its primary mode of action is the chelation of polyvalent metal cations, with a high affinity for ferric iron (Fe³⁺).[6]

By binding to intracellular iron, ciclopirox disrupts the function of essential iron-dependent enzymes, leading to a cascade of detrimental effects on the fungal cell:

  • Inhibition of Mitochondrial Enzymes: Ciclopirox inhibits iron-dependent enzymes in the mitochondrial electron transport chain, such as cytochromes, leading to impaired cellular respiration and energy production.[6]

  • Disruption of DNA Repair and Replication: Enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase, are iron-dependent and are inhibited by ciclopirox.[7]

  • Increased Oxidative Stress: The disruption of iron homeostasis can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[6]

  • Altered Gene Expression: Ciclopirox treatment mimics iron-limited conditions, leading to the altered expression of genes involved in iron uptake and metabolism.

Ciclopirox_Mechanism Ciclopirox Ciclopirox Iron Intracellular Fe³⁺ Ciclopirox->Iron Chelates EnzymeInhibition EnzymeInhibition Iron->EnzymeInhibition Required for function

Quantitative Data Comparison

The in vitro efficacy of amorolfine and ciclopirox has been evaluated against various fungal pathogens, particularly those responsible for onychomycosis. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vitro Antifungal Activity against Trichophyton rubrum

ParameterAmorolfineCiclopiroxolamineReference
Nail-MFC Range (µg/mL) 2 - 3216 - 32[2]
Mean Nail-MFC (µg/mL) 12.2824.13[2]
Geometric Mean MIC (µg/mL) 0.37512.57[1]
MFC Range (µg/mL) 1 - 264 - >256[1]

Nail-MFC: Nail Minimum Fungicidal Concentration MIC: Minimum Inhibitory Concentration MFC: Minimum Fungicidal Concentration

Table 2: In Vitro Antifungal Activity against Aspergillus versicolor

ParameterAmorolfine (µg/mL)Ciclopirox (µg/mL)Reference
MIC Range ≥ 64.000.06 - 32[8]
MIC₅₀ ≥ 64.004.00[8]
MIC₉₀ ≥ 64.008.00[8]

MIC₅₀: Minimum inhibitory concentration for 50% of the isolates MIC₉₀: Minimum inhibitory concentration for 90% of the isolates

Table 3: In Vitro Nail Permeation and Penetration

ParameterAmorolfine (5% lacquer)Ciclopirox (8% HPCH lacquer)Reference
Amount Permeated after 7 days (µg/cm²) Significantly lowerSignificantly higher[4][9]
Amount Retained in Nail after 7 days (µg/mg) Significantly lowerSignificantly higher[4][9]

HPCH: Hydroxypropyl chitosan

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A, is commonly used to determine the MIC of antifungal agents.[8][10]

MIC_MFC_Workflow

Protocol Steps:

  • Fungal Inoculum Preparation: A standardized suspension of fungal conidia or yeast cells is prepared in a suitable broth medium (e.g., RPMI 1640). The final concentration is adjusted to a specific range (e.g., 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL).

  • Drug Dilution: Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes complete inhibition of visible growth.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate without the antifungal agent. The MFC is the lowest concentration from which no fungal colonies grow on the subculture plate.

Ergosterol Biosynthesis Inhibition Assay

The effect of amorolfine on ergosterol synthesis can be quantified by extracting and measuring the sterol content of fungal cells after exposure to the drug.

Protocol Steps:

  • Fungal Culture: Fungal cells are grown in a suitable medium in the presence and absence of amorolfine.

  • Cell Harvesting and Saponification: The cells are harvested, and the cell pellet is saponified using an alcoholic potassium hydroxide (B78521) solution to break open the cells and hydrolyze lipids.

  • Sterol Extraction: Non-saponifiable lipids, including sterols, are extracted from the saponified mixture using an organic solvent such as n-heptane.

  • Spectrophotometric Analysis: The extracted sterols are analyzed using a spectrophotometer. The characteristic absorbance spectrum of ergosterol and its precursors allows for their quantification. A decrease in the ergosterol peak and an increase in the peaks corresponding to accumulated precursors (like ignosterol) in amorolfine-treated cells confirm the drug's mechanism of action.[11]

Intracellular Iron Chelation Assay

The ability of ciclopirox to chelate intracellular iron can be demonstrated using fluorescent probes that are sensitive to iron.

Protocol Steps:

  • Cell Loading with Fluorescent Probe: Fungal cells are loaded with an iron-sensitive fluorescent dye, such as calcein-AM. Calcein (B42510) fluorescence is quenched upon binding to intracellular iron.

  • Treatment with Ciclopirox: The calcein-loaded cells are then treated with ciclopirox.

  • Fluorescence Measurement: The change in fluorescence is measured using flow cytometry or a fluorescence microplate reader. An increase in calcein fluorescence in ciclopirox-treated cells indicates that ciclopirox has displaced iron from the calcein-iron complex, demonstrating its intracellular iron-chelating activity.[12]

Conclusion

Amorolfine and ciclopirox represent two distinct classes of antifungal agents with unique mechanisms of action. Amorolfine's targeted inhibition of ergosterol biosynthesis contrasts with ciclopirox's broader disruption of cellular processes through iron chelation. This fundamental difference has implications for their spectrum of activity, potential for resistance development, and synergistic interactions with other antifungal agents. The experimental data, while varied depending on the fungal species and testing methodology, provide a basis for the rational selection and development of these compounds in antifungal therapy. Further research into their precise molecular interactions and the cellular consequences of their actions will continue to inform their clinical use and the development of next-generation antifungal drugs.

References

Combination Therapy of Terbinafine and Amorolfine: A Synergistic Approach to Combat Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the enhanced antifungal efficacy achieved by combining terbinafine (B446) and amorolfine (B1665469), supported by in vitro and clinical data.

The increasing prevalence of fungal infections, particularly onychomycosis, and the emergence of drug-resistant strains necessitate more effective treatment strategies. Combination therapy, utilizing antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce treatment duration, and potentially overcome resistance. This guide provides a comparative analysis of the synergistic and additive effects of combining terbinafine, an allylamine, and amorolfine, a morpholine, in the treatment of fungal infections.

Mechanism of Synergy: A Dual Blockade of Ergosterol (B1671047) Biosynthesis

The synergistic interaction between terbinafine and amorolfine stems from their distinct yet complementary roles in disrupting the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity, leading to cell death.

  • Terbinafine acts by inhibiting the enzyme squalene (B77637) epoxidase. This enzyme catalyzes the conversion of squalene to squalene epoxide, an early step in the ergosterol pathway.

  • Amorolfine targets two later enzymes in the pathway: Δ14-reductase and Δ7-Δ8-isomerase.

By inhibiting two different stages of the same critical pathway, the combination of terbinafine and amorolfine creates a more potent and comprehensive blockade of ergosterol production than either agent alone. This dual inhibition leads to a synergistic or additive antifungal effect.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitor Action Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Intermediates Further Intermediates Lanosterol->Intermediates Δ14-Reductase & Δ7-Δ8-Isomerase Ergosterol Ergosterol Intermediates->Ergosterol Terbinafine Terbinafine SqualeneEpoxidase SqualeneEpoxidase Terbinafine->SqualeneEpoxidase Inhibition Amorolfine Amorolfine Amorolfine->Intermediates Inhibition

Figure 1: Mechanism of synergistic action on the ergosterol biosynthesis pathway.

In Vitro Efficacy: Checkerboard Assay Analysis

The synergistic potential of terbinafine and amorolfine has been quantified in vitro using the checkerboard microdilution method. This technique assesses the minimum inhibitory concentration (MIC) of each drug alone and in combination against various fungal isolates. The interaction is then classified using the Fractional Inhibitory Concentration Index (FICI).

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Studies have demonstrated that the combination tends to be more effective than monotherapy, with additive effects observed in most combinations and synergy detected against specific strains like Scopulariopsis brevicaulis.[1][2] For example, in a terbinafine-resistant strain of T. rubrum, subinhibitory concentrations of amorolfine (0.125-0.25 mg/L) allowed terbinafine (0.625-2 mg/L) to completely inhibit fungal growth, whereas terbinafine alone was ineffective.[1]

Table 1: In Vitro Susceptibility Data (MICs in mg/L)
Fungal SpeciesAgentMIC Range (Alone)MIC Range (in Combination)Interaction (FICI)
Trichophyton rubrumTerbinafine≤0.008 - 0.016ReducedAdditive
Amorolfine≤0.03 - 0.06ReducedAdditive
S. brevicaulisTerbinafineN/AReducedSynergy
AmorolfineN/AReducedSynergy
T. rubrum (Terbinafine-resistant)Terbinafine>2.00.625 - 2.0Synergy
Amorolfine0.50.125 - 0.25Synergy

Data compiled from in vitro studies.[1][3]

Experimental Protocol: Checkerboard Microdilution Assay

The following protocol is a standardized representation for assessing antifungal synergy.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis p1 1. Prepare fungal inoculum (e.g., T. rubrum) to 0.5 McFarland standard a3 5. Inoculate all wells with the prepared fungal suspension p1->a3 p2 2. Prepare stock solutions of Terbinafine & Amorolfine a1 3. Serially dilute Terbinafine horizontally in a 96-well plate p2->a1 a2 4. Serially dilute Amorolfine vertically in the same plate p2->a2 a1->a3 a2->a3 an1 6. Incubate plates (e.g., 5-7 days at 30°C) a3->an1 an2 7. Visually or spectrophotometrically determine the MIC for each well an1->an2 an3 8. Calculate the Fractional Inhibitory Concentration Index (FICI) an2->an3 an4 9. Classify interaction: Synergy, Additive, or Indifference an3->an4

Figure 2: Standardized workflow for the checkerboard microdilution assay.

Methodology Details:

  • Isolate Preparation: Fungal isolates, such as Trichophyton rubrum, Trichophyton interdigitale, and Scopulariopsis brevicaulis, are collected from clinical specimens.[1][2]

  • Susceptibility Testing: A stepwise microdilution protocol is performed in 96-well plates according to standards from the Clinical and Laboratory Standard Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

  • Checkerboard Setup: Twofold serial dilutions of terbinafine are prepared along the x-axis of the plate, and dilutions of amorolfine are prepared along the y-axis. This creates a matrix of varying drug concentrations.

  • Inoculation: Each well is inoculated with a standardized fungal suspension.

  • Incubation: Plates are incubated for a defined period (e.g., 5-7 days) at an optimal temperature (e.g., 30°C).[3]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the drug(s) that causes complete inhibition of visible fungal growth.

  • FICI Calculation: The FICI is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Clinical Performance: Combination Therapy in Onychomycosis

Clinical trials have corroborated the benefits observed in vitro, demonstrating that combining oral terbinafine with topical amorolfine nail lacquer leads to higher cure rates in patients with onychomycosis, especially in severe cases with matrix involvement.

A prospective, randomized, open study compared oral terbinafine monotherapy with two combination therapy regimens.[4][5][6] The results showed a significantly higher global cure rate (combined mycological and clinical cure) for the combination therapy group.

Table 2: Clinical Trial Efficacy Comparison for Severe Onychomycosis
Treatment GroupRegimenMycological Cure Rate (at 3 months)Global Cure Rate (at 18 months)
Control 12 weeks oral terbinafine (250 mg/day)17.1%37.5%
Combo AT6 6 weeks oral terbinafine + 15 months topical amorolfine35.0%44.0%
Combo AT12 12 weeks oral terbinafine + 15 months topical amorolfine27.5%72.3%

Data from a multicenter, randomized, controlled study.[4][5][6]

The combination of 12 weeks of oral terbinafine with 15 months of topical amorolfine was particularly effective, achieving a global cure rate of 72.3%, nearly double that of terbinafine monotherapy.[5][6] These clinical results strongly support the in vitro findings and highlight the therapeutic advantage of the dual-action approach.[2] Furthermore, combination therapy is generally well-tolerated, with low incidences of side effects.[7]

Clinical Trial Protocol Overview
  • Study Design: A randomized, prospective, open, multicenter study.[4][8]

  • Patient Population: Patients with severe dermatophyte toenail onychomycosis with matrix region involvement, confirmed by microscopy and culture.[4][5]

  • Treatment Arms:

    • Terbinafine Monotherapy (Control): 250 mg oral terbinafine daily for 12 weeks.

    • Combination Therapy: 250 mg oral terbinafine daily (for 6 or 12 weeks) combined with weekly application of 5% amorolfine nail lacquer for 15 months.[4][5][6]

  • Primary Efficacy Endpoint: Mycological cure (negative microscopy and culture) at 3 months.[4][5]

  • Secondary Endpoints: Global response (mycological and clinical cure) evaluated at intervals up to 18 months.[4][5] Safety and tolerance were also assessed.

Conclusion

The combination of terbinafine and amorolfine represents a robust therapeutic strategy against fungal infections, particularly challenging cases of onychomycosis. The synergy arises from a dual blockade of the fungal ergosterol biosynthesis pathway, an effect that has been quantitatively confirmed through in vitro checkerboard assays. These findings are strongly supported by clinical trial data, which demonstrate a significantly higher cure rate for combination therapy compared to oral terbinafine monotherapy, without compromising safety. For researchers and drug development professionals, this combination serves as a successful model for synergistic antifungal therapy, justifying its use in patients who may show poor responsiveness to monotherapy.[7]

References

A Comparative In Vitro Analysis of Amorolfine and Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of amorolfine (B1665469), a morpholine (B109124) antifungal, and the widely used azole class of antifungals. The following sections present quantitative data, experimental methodologies, and visual representations of their mechanisms of action and experimental workflows to assist in research and development.

Quantitative Efficacy Data

The in vitro antifungal activity of amorolfine and various azoles is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC represents the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial fungal inoculum.

Table 1: Comparative MIC Ranges of Amorolfine and Azole Antifungals against Dermatophytes
Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Amorolfine Trichophyton rubrum0.01 - 0.080.040.04[1][2]
Trichophyton mentagrophytes0.01 - 0.080.040.08[1][2]
Epidermophyton floccosum0.01 - 0.080.020.04[1][2]
Itraconazole Trichophyton mentagrophytes-interdigitale complexNot specifiedNot specified0.25[3]
Dermatophytes0.0019 - 0.50.03130.25[4]
Trichophyton rubrum≤0.125Not specifiedNot specified[5]
Fluconazole (B54011) Trichophyton mentagrophytes-interdigitale complexNot specifiedNot specified16[3]
Dermatophytes0.125 - 32416[4]
Trichophyton rubrum8 - 64Not specifiedNot specified[5]
Voriconazole Trichophyton mentagrophytes-interdigitale complexNot specifiedNot specified0.25[3]
Dermatophytes0.0019 - 0.50.06250.25[4]
Ketoconazole Trichophyton mentagrophytes-interdigitale complexNot specifiedNot specified0.5[3]
Miconazole Trichophyton mentagrophytes-interdigitale complexNot specifiedNot specified0.25[3]
Luliconazole Trichophyton mentagrophytes-interdigitale complexNot specifiedNot specified0.125[3]
DermatophytesGeometric Mean: 0.00022Not specifiedNot specified[6][7]

Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Comparative MFC Data for Amorolfine
Antifungal AgentFungal SpeciesMFC Range (µg/mL)Reference(s)
Amorolfine Trichophyton rubrum (in an onychomycosis model)2 - 32[8][9]

Note: Data for direct MFC comparison with a wide range of azoles against the same strains in single studies is limited. Amorolfine is noted to be fungicidal against most species[10][11].

Experimental Protocols

The in vitro susceptibility data presented is predominantly based on methodologies established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M38-A2 document for filamentous fungi.

Key Experimental Steps for Broth Microdilution MIC Testing:
  • Fungal Isolate Preparation:

    • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324), to promote sporulation.

    • A suspension of conidia (spores) is prepared in sterile saline containing a surfactant (e.g., Tween 80) to ensure a homogenous mixture.

    • The suspension is adjusted to a specific concentration, typically between 1 x 10³ and 5 x 10⁴ CFU/mL, using a spectrophotometer or by direct cell counting.

  • Antifungal Agent Preparation:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at a controlled temperature, typically between 28°C and 35°C, for a duration of 4 to 10 days, depending on the growth rate of the fungal species.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles, this is often defined as ≥50% growth inhibition, while for amorolfine, it is typically 100% inhibition.

  • MFC Determination:

    • To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.

    • The plates are incubated to allow for the growth of any remaining viable fungi.

    • The MFC is the lowest concentration of the antifungal agent from which no fungal growth occurs on the subculture plates.

Visualizing Mechanisms and Workflows

Mechanism of Action: Ergosterol (B1671047) Biosynthesis Pathway

Amorolfine and azole antifungals both target the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. However, they act on different enzymes within this pathway.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols 14-α-demethylase Fecosterol Fecosterol Intermediate_Sterols->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8-Δ7 isomerase Ergosterol Ergosterol Episterol->Ergosterol Azoles Azoles Azoles->Lanosterol Amorolfine Amorolfine Amorolfine->Intermediate_Sterols Amorolfine->Fecosterol Antifungal_Susceptibility_Workflow Start Start Isolate_Prep Fungal Isolate Preparation & Standardization Start->Isolate_Prep Drug_Prep Antifungal Drug Serial Dilution Start->Drug_Prep Inoculation Inoculation of Microtiter Plates Isolate_Prep->Inoculation Drug_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading Subculture Subculture from Wells with No Growth MIC_Reading->Subculture End End MIC_Reading->End MFC_Incubation Incubation of Subculture Plates Subculture->MFC_Incubation MFC_Reading MFC Determination MFC_Incubation->MFC_Reading MFC_Reading->End Logical_Comparison Antifungals Antifungal Class Amorolfine (Morpholine) Azoles Mechanism Mechanism of Action Inhibition of Δ14-reductase and Δ7-Δ8-isomerase Inhibition of 14-α-demethylase Spectrum In Vitro Spectrum Broad, including dermatophytes, yeasts, and molds Broad, variable activity depending on the specific azole Potency Potency vs. Dermatophytes (MIC) Generally very low MIC values Variable, with newer azoles showing low MICs; fluconazole often has higher MICs Cidal_Static Primary Activity Primarily fungicidal Primarily fungistatic against yeasts, variable against molds

References

Comparative Guide to Molecular Methods for Validating Amorolfine's Effect on Fungal Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key molecular biology techniques used to analyze and validate the effects of the antifungal agent amorolfine (B1665469) on fungal gene expression. It is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular impact of this compound. The guide details experimental protocols, presents illustrative data, and compares the performance of various methods.

Amorolfine is a morpholine (B109124) antifungal agent that disrupts the integrity of the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis.[1][2] This action is primarily achieved by targeting two critical enzymes: sterol Δ14-reductase (encoded by the ERG24 gene) and sterol Δ7-Δ8-isomerase (encoded by the ERG2 gene).[3][4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic, non-functional sterols, ultimately compromising membrane function and leading to cell death.[1][5] Validating the effect of amorolfine on the expression of these and other related genes is crucial for understanding its precise mechanism of action and potential resistance pathways.

Amorolfine's Mechanism of Action: The Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a vital process in fungi and a primary target for many antifungal drugs. The following diagram illustrates the key steps in this pathway and highlights the specific points of inhibition by amorolfine.

Ergosterol_Pathway Ergosterol Biosynthesis Pathway and Amorolfine Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG11 ERG11 (Lanosterol 14α-demethylase) Lanosterol->ERG11 Fecosterol Fecosterol ERG2 ERG2 (Sterol Δ7-Δ8-isomerase) Fecosterol->ERG2 Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol ERG11->4,4-dimethyl-cholesta-8,14,24-trienol ERG24 ERG24 (Sterol Δ14-reductase) ERG24->Fecosterol ERG2->Episterol Amorolfine Amorolfine Amorolfine->ERG24 Inhibits Amorolfine->ERG2 Inhibits Azoles Azoles Azoles->ERG11 Inhibits 4,4-dimethyl-cholesta-8,14,24-trienol->ERG24

Caption: Ergosterol biosynthesis pathway with points of amorolfine inhibition.

Comparison of Gene Expression Analysis Methods

Several molecular methods can be employed to quantify changes in fungal gene expression following treatment with amorolfine. The choice of method depends on the specific research question, desired throughput, sensitivity, and available resources. Here, we compare four common techniques: RNA-Sequencing (RNA-Seq), Real-Time Quantitative PCR (RT-qPCR), Microarray Analysis, and Northern Blotting.

RNA-Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing technique that provides a comprehensive and unbiased profile of the entire transcriptome.[6] It is highly effective for discovering novel transcripts and quantifying expression levels of all genes in a sample, making it ideal for mode-of-action studies.[7]

  • Fungal Culture and Treatment: Grow the target fungal species (e.g., Candida albicans, Trichophyton rubrum) in appropriate liquid media to mid-log phase. Expose the culture to a predetermined concentration of amorolfine (e.g., MIC50) and a vehicle control (e.g., DMSO) for a specified duration.

  • RNA Extraction: Harvest fungal cells by centrifugation. Perform cell lysis using mechanical disruption (e.g., bead beating) in the presence of a chaotropic agent (e.g., TRIzol). Purify total RNA using a column-based kit or phenol-chloroform extraction, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation: Assess RNA quality and quantity (e.g., using a Bioanalyzer). Enrich for mRNA using oligo(dT) magnetic beads. Fragment the captured mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

  • Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the library via PCR to add sequencing indexes and generate sufficient material for sequencing.

  • Sequencing: Quantify the final library and sequence it on a high-throughput platform (e.g., Illumina).[6]

  • Data Analysis: Perform quality control on raw sequencing reads. Align reads to the reference fungal genome. Count the number of reads mapping to each gene and perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to amorolfine.

The following table shows hypothetical data representing expected results from an RNA-Seq experiment on a fungal species treated with amorolfine. The data is based on amorolfine's known mechanism of inhibiting the ergosterol pathway.

GeneFunctionLog2 Fold Change (Amorolfine vs. Control)p-valueStatus
ERG2Sterol Δ7-Δ8-isomerase-2.58< 0.001Down-regulated
ERG11Lanosterol 14α-demethylase1.85< 0.01Up-regulated
ERG24Sterol Δ14-reductase-3.12< 0.001Down-regulated
HSP70Heat shock protein1.50< 0.05Up-regulated
ACT1Actin (Housekeeping)0.050.95No Change

Note: This data is illustrative. The up-regulation of ERG11 and HSP70 represents a potential compensatory or stress response.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific method used to measure the expression of a targeted set of genes.[8][9] It is often considered the gold standard for validating findings from high-throughput methods like RNA-Seq due to its accuracy and wide dynamic range.[10]

  • RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from amorolfine-treated and control fungal cultures as described for RNA-Seq. Synthesize first-strand cDNA from 1-2 µg of RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation: Design gene-specific primers for target genes (ERG2, ERG24, etc.) and at least two stable reference (housekeeping) genes (e.g., ACT1, GAPDH). Validate primer efficiency and specificity through standard curve analysis and melt curve analysis.

  • qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

  • Thermocycling: Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]

  • Data Analysis: Determine the quantification cycle (Cq) for each reaction. Normalize the Cq values of the target genes to the geometric mean of the reference genes. Calculate the relative fold change in gene expression using a method like the 2-ΔΔCq method.

This table shows hypothetical RT-qPCR results validating the RNA-Seq findings for key target genes.

GeneFunctionRelative Fold Change (Amorolfine vs. Control)Standard Deviation
ERG2Sterol Δ7-Δ8-isomerase0.16 (6.25-fold decrease)± 0.03
ERG24Sterol Δ14-reductase0.11 (9.09-fold decrease)± 0.02
ERG11Lanosterol 14α-demethylase3.60 (3.60-fold increase)± 0.45
ACT1Actin (Housekeeping)1.02 (No significant change)± 0.08
Microarray Analysis

Microarrays utilize hybridization of labeled cDNA to pre-designed probes on a chip to measure the expression levels of thousands of known genes simultaneously. While largely succeeded by RNA-Seq for discovery, it remains a powerful tool for profiling expression of well-annotated genomes.

  • RNA Extraction and Labeling: Extract total RNA from treated and control samples. Synthesize cDNA from the RNA, incorporating a fluorescent dye (e.g., Cy3 for control, Cy5 for treated).

  • Hybridization: Combine the labeled cDNA samples and hybridize them to a microarray chip containing probes for fungal genes. The labeled cDNA will bind to its complementary probes on the array.

  • Washing and Scanning: Wash the microarray slide to remove non-specifically bound cDNA. Scan the slide using a laser scanner to detect the fluorescence intensity for each probe.

  • Data Analysis: Quantify the signal intensities for each spot. Normalize the data to correct for technical variations. Calculate the ratio of intensities (e.g., Cy5/Cy3) to determine the fold change for each gene. Identify differentially expressed genes based on fold change and statistical significance.

This table presents hypothetical microarray data, which is typically represented as intensity ratios.

GeneFunctionFold Change (Treated/Control Intensity Ratio)p-value
ERG2Sterol Δ7-Δ8-isomerase0.18< 0.01
ERG24Sterol Δ14-reductase0.13< 0.01
ERG11Lanosterol 14α-demethylase3.25< 0.05
ACT1Actin (Housekeeping)0.980.91
Northern Blotting

Northern blotting is a classic technique used to detect and quantify specific RNA molecules in a sample.[12] It involves separating RNA by size via gel electrophoresis and transferring it to a membrane for detection with a labeled probe.[13] While having lower throughput and sensitivity compared to modern methods, it provides information on transcript size and alternative splice variants.[14]

  • RNA Extraction and Electrophoresis: Extract total RNA (10-20 µg) from treated and control fungal cultures. Separate the RNA samples on a denaturing agarose (B213101) gel.

  • Blotting: Transfer the size-separated RNA from the gel to a nylon or nitrocellulose membrane via capillary action.[12]

  • Probe Labeling and Hybridization: Synthesize a labeled probe (radioactive or chemiluminescent) complementary to the target RNA sequence. Incubate the membrane with the labeled probe under specific hybridization conditions.

  • Washing and Detection: Wash the membrane to remove unbound probe. Detect the probe signal using autoradiography (for radioactive probes) or a chemiluminescent imager.

  • Analysis: Quantify the band intensity using densitometry. Normalize the signal to a loading control (e.g., rRNA bands or a housekeeping gene probe) to determine relative expression levels.

Data from Northern blotting is semi-quantitative and often represented as relative band intensity.

GeneFunctionRelative Band Intensity (Normalized to Loading Control)
ERG2Sterol Δ7-Δ8-isomerase0.20
ERG24Sterol Δ14-reductase0.15
ACT1Actin (Housekeeping)1.00

Workflow and Method Comparison

The following diagram illustrates a general experimental workflow for assessing drug effects on gene expression, using RNA-Seq as an example.

RNASeq_Workflow General Workflow for Gene Expression Analysis (RNA-Seq) cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Culture Fungal Culture Treatment Amorolfine Treatment Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extract Total RNA Extraction Harvest->RNA_Extract Library_Prep mRNA Library Preparation RNA_Extract->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control Sequencing->QC Align Genome Alignment QC->Align Quant Gene Expression Quantification Align->Quant DEA Differential Expression Analysis Quant->DEA Validation (RT-qPCR) Validation (RT-qPCR) DEA->Validation (RT-qPCR)

Caption: A typical experimental workflow from sample preparation to data analysis.

Summary Comparison of Methods
FeatureRNA-SequencingRT-qPCRMicroarrayNorthern Blotting
Principle High-throughput sequencingTargeted amplificationProbe hybridizationSize separation & probe hybridization
Throughput Very High (Whole transcriptome)Low (1-100s of genes)High (Thousands of genes)Very Low (1 gene per blot)
Sensitivity HighVery HighModerateLow
Data Type Quantitative (Absolute/Relative)Quantitative (Relative)Semi-Quantitative (Relative)Semi-Quantitative
Discovery Power Excellent (Novel transcripts)None (Requires known sequence)Limited to probes on arrayLimited (Splice variants)
Cost per Sample HighLowModerateModerate
Primary Use Global expression profiling, discoveryTarget validation, low-throughputProfiling known genesTranscript size, validation

Conclusion

Validating the molecular effects of amorolfine on fungal gene expression can be achieved through several powerful techniques. For a comprehensive, unbiased view of all transcriptional changes, RNA-Seq is the preferred method. For highly sensitive and accurate quantification of a small number of key target genes, such as those in the ergosterol pathway, RT-qPCR is the gold standard and is essential for validating high-throughput data.[8][9] Microarrays offer a high-throughput alternative to RNA-Seq when working with well-annotated organisms, while Northern blotting , though less common today, can still provide valuable information about transcript size.[12] A typical research strategy involves using a discovery-based method like RNA-Seq to generate hypotheses, followed by validation of key findings using a targeted method like RT-qPCR.

References

meta-analysis of amorolfine clinical trials for onychomycosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amorolfine's clinical trial performance for onychomycosis against other therapeutic alternatives. The following sections present a meta-analysis of quantitative data, detailed experimental protocols, and visualizations of treatment workflows.

Amorolfine (B1665469), a morpholine (B109124) derivative, is a widely used topical antifungal for the treatment of onychomycosis. Its efficacy, both as a monotherapy and in combination with systemic agents, has been evaluated in numerous clinical trials. This guide synthesizes the findings from meta-analyses of these trials to offer a comparative perspective on its therapeutic standing.

Comparative Efficacy of Amorolfine: A Meta-Analysis

The clinical efficacy of amorolfine is typically assessed based on mycological cure (eradication of the fungal pathogen), clinical cure (a significant improvement in the nail's appearance), and complete cure (a combination of both). The following tables summarize the quantitative outcomes from meta-analyses and key clinical trials, comparing amorolfine with other treatments and placebo.

Amorolfine Monotherapy vs. Other Topical Agents and Placebo

Amorolfine 5% nail lacquer has demonstrated greater efficacy than placebo in the treatment of onychomycosis. When compared to other topical antifungals, such as ciclopirox (B875), the results can vary depending on the specific study and the patient population.

Treatment ComparisonMycological Cure RateClinical Cure RateComplete Cure RateOdds Ratio (95% CI) for Mycological CureSource
Amorolfine 5% vs. PlaceboSignificantly higher than placeboSignificantly higher than placeboSignificantly higher than placeboOR > 1 (Favors Amorolfine)[1]
Amorolfine 5% vs. Ciclopirox 8%VariableVariableVariableNot consistently superior[2]
Amorolfine 5% vs. Resin Lacquer 30%8% (95% CI 0-19)Partial response: 28%--[3]
Amorolfine in Combination Therapy

The combination of topical amorolfine with systemic antifungal agents, such as terbinafine (B446) or itraconazole, has been shown to significantly improve cure rates compared to systemic monotherapy.

Treatment ComparisonMycological Cure RateClinical Cure RateComplete Cure RateOdds Ratio (95% CI) for Complete CureSource
Amorolfine + Oral Terbinafine vs. Oral Terbinafine alone94.2% vs. 59.7% (at 3 months)74% vs. 42% (at 18 months)59.2% vs. 45.0% (at 18 months)1.97 (1.44-2.69)[4][5]
Amorolfine + Oral Itraconazole vs. Oral Itraconazole alone≥90% vs. <69% (at 24 weeks)-83.7-93.9% vs. 68.8% (at 24 weeks)-[4]

Experimental Protocols: A Synthesized Approach for Onychomycosis Clinical Trials

The following represents a generalized experimental protocol for a randomized, controlled clinical trial evaluating the efficacy of a topical antifungal agent like amorolfine for onychomycosis.

1. Study Design: A multicenter, randomized, double-blind, parallel-group study design is typically employed.

2. Participant Selection:

  • Inclusion Criteria:

    • Male or female subjects, typically 18-75 years of age.

    • Clinical diagnosis of distal and lateral subungual onychomycosis (DLSO).

    • Positive fungal culture and microscopy (e.g., potassium hydroxide (B78521) [KOH] preparation) for dermatophytes.

    • Affected toenail involvement of 20% to 65%.

  • Exclusion Criteria:

    • Known hypersensitivity to the investigational product or its components.

    • Presence of other nail diseases or conditions that could interfere with the evaluation.

    • Systemic or topical antifungal treatment within a specified washout period.

    • Pregnancy, lactation, or intention to become pregnant during the study.

    • Immunocompromised individuals.

3. Randomization and Blinding: Participants are randomly assigned to treatment groups (e.g., amorolfine, placebo, or active comparator). Both the investigator and the participant are blinded to the treatment allocation.

4. Treatment Regimen:

  • Investigational Product: Amorolfine 5% nail lacquer applied to the affected nail(s) once or twice weekly.

  • Control(s): Placebo lacquer or an active comparator (e.g., ciclopirox 8% lacquer) applied with the same frequency.

  • Duration: Treatment duration is typically 48 to 52 weeks.

5. Efficacy Assessments:

  • Primary Endpoint: Complete cure rate at the end of the study, defined as 0% clinical involvement of the target toenail and a negative KOH microscopy and fungal culture.

  • Secondary Endpoints:

    • Mycological cure rate (negative KOH and culture).

    • Clinical cure rate (0% nail involvement).

    • Clinical success rate (reduction in the percentage of affected nail area to ≤10%).

    • Change from baseline in the percentage of affected nail area.

6. Safety Assessments: Adverse events are monitored and recorded throughout the study. This includes local site reactions (e.g., erythema, itching, burning sensation) and any systemic side effects.

7. Statistical Analysis: The intention-to-treat (ITT) population, including all randomized participants who received at least one dose of the study medication, is the primary analysis set. Statistical tests such as the Chi-squared test or logistic regression are used to compare cure rates between treatment groups.

Visualizing the Clinical Trial Workflow

The following diagram illustrates the typical workflow of a clinical trial for onychomycosis treatment.

Onychomycosis_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis s1 Patient Recruitment s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 s4 Baseline Assessment (Clinical & Mycological) s3->s4 t1 Randomization s4->t1 Eligible Participants t2 Treatment Arm 1 (e.g., Amorolfine 5% Lacquer) t1->t2 t3 Treatment Arm 2 (e.g., Placebo or Active Comparator) t1->t3 t4 Treatment Application (e.g., Weekly) t2->t4 t3->t4 t5 Follow-up Visits (e.g., Monthly) t4->t5 a1 End of Treatment Assessment (e.g., Week 48) t5->a1 Study Completion a2 Efficacy Evaluation (Mycological & Clinical Cure) a1->a2 a3 Safety Evaluation (Adverse Events) a1->a3 a4 Data Analysis a2->a4 a3->a4

Onychomycosis Clinical Trial Workflow

References

A Head-to-Head Comparison of Amorolfine and Terbinafine Nail Penetration for Onychomycosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective topical treatment of onychomycosis, a fungal infection of the nail, is critically dependent on the ability of the antifungal agent to penetrate the dense keratin (B1170402) structure of the nail plate and reach the site of infection at a therapeutic concentration. This guide provides an objective, data-driven comparison of the nail penetration properties of two commonly used topical antifungals: amorolfine (B1665469) and terbinafine (B446).

Executive Summary

Both amorolfine and terbinafine have demonstrated the ability to penetrate the full thickness of the human nail. However, ex vivo studies indicate that while both drugs achieve concentrations within the nail that are multiples of their minimum inhibitory concentrations (MIC), amorolfine generally reaches a significantly higher concentration relative to its MIC90 value against Trichophyton rubrum, the most common causative agent of onychomycosis. This suggests that from a pharmacokinetic perspective, amorolfine may establish a more fungicidal environment within the nail plate. The choice between these agents for topical formulations may, therefore, depend on the desired therapeutic index and the specific formulation's ability to enhance penetration.

Data Presentation: Quantitative Comparison of Nail Penetration

The following tables summarize key quantitative data from comparative studies on the nail penetration of amorolfine and terbinafine.

Table 1: Ex Vivo Nail Penetration of Amorolfine 5% Lacquer vs. Terbinafine 7.8% Lacquer in Mycotic Human Toenails (3 hours post-application) [1][2][3][4][5][6]

ParameterAmorolfine 5% LacquerTerbinafine 7.8% LacquerSignificance
Mean Drug Concentration in Nail Section (µg/g of tissue) 7801414Not Significantly Different (p=0.878)
Mean Drug Concentration in Nail Section (mM) 2.54.9Not Significantly Different (p=0.878)
Median Multiplicity of MIC90 (Overall) 19148Significantly Higher for Amorolfine (p=0.010)
Median Multiplicity of MIC90 (Keratin-Unbound Fraction) 7.40.8Significantly Higher for Amorolfine (p=0.002)

Table 2: In Vitro Drug Flux of Antifungal Agents Through Human Nail Discs (7-day study) [2]

CompoundLogPMean Drug Flux (nmole/cm²/hour)
Terbinafine 5.9~0.001
Amorolfine 5.6~0.01
Efinaconazole2.7~0.1
Fluconazole0.5~1
Caffeine (hydrophilic control)-0.07~10

Note: The drug flux data indicates that more hydrophilic compounds tend to have a higher flux through the nail plate. While both amorolfine and terbinafine are lipophilic, amorolfine shows a slightly higher flux in this in vitro model.

Experimental Protocols

Ex Vivo Nail Penetration Assessment using Matrix-Assisted Laser Desorption Ionization–Fourier Transform Ion Cyclotron Resonance (MALDI-FTICR) Imaging

This powerful imaging technique allows for the visualization and quantification of drug distribution within the nail structure.

Methodology: [1][3][4][5][6][7]

  • Nail Sample Collection: Mycotic human toenails are obtained from patients.

  • Drug Application: A single application of amorolfine 5% nail lacquer or terbinafine 7.8% lacquer is applied to the dorsal surface of the nail plate.

  • Incubation: The treated nails are incubated for a defined period (e.g., 3 hours) to allow for drug penetration.

  • Sample Preparation: After incubation, the excess formulation is removed, and the nails are embedded in a suitable medium and cryo-sectioned into thin slices.

  • Matrix Deposition: A MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) is applied to the nail sections.

  • MALDI-FTICR Analysis: The nail sections are then analyzed using a MALDI-FTICR instrument. The instrument's laser desorbs and ionizes the drug molecules, and the mass spectrometer detects and quantifies them based on their mass-to-charge ratio. This allows for the creation of a high-resolution map of the drug's distribution across the nail section.

  • Data Analysis: The concentration of the drug in different regions of the nail (dorsal, intermediate, and ventral) is determined and can be compared to the known MIC values for relevant fungal pathogens.

In Vitro Nail Penetration Assessment using Franz Diffusion Cells

This classic method is used to measure the rate at which a drug permeates through a membrane, in this case, the nail plate.

Methodology: [2][8][9][10][11]

  • Nail Sample Preparation: Full-thickness human nail plates are obtained and often pre-treated to ensure hydration.

  • Franz Cell Assembly: The nail plate is mounted between the donor and receptor chambers of a Franz diffusion cell.

  • Receptor Chamber: The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic drugs) and maintained at a constant temperature (typically 32°C). The solution is continuously stirred.

  • Donor Chamber: The antifungal formulation (amorolfine or terbinafine) is applied to the dorsal surface of the nail in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor solution to maintain sink conditions.

  • Quantification: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux is calculated from the linear portion of the curve.

Mandatory Visualization

Experimental_Workflow_MALDI_FTICR cluster_prep Sample Preparation cluster_analysis Analysis A Mycotic Nail Collection B Drug Application (Amorolfine or Terbinafine) A->B C Incubation B->C D Cryo-sectioning C->D E MALDI Matrix Deposition D->E F MALDI-FTICR Analysis E->F G Data Acquisition (Mass Spectra) F->G H Image Generation & Quantification G->H

Caption: Workflow for MALDI-FTICR Imaging of Nail Penetration.

Experimental_Workflow_Franz_Cell cluster_setup Franz Cell Setup cluster_experiment Permeation Experiment A Nail Plate Mounting B Receptor Chamber Filling & Equilibration A->B C Drug Application (Donor Chamber) B->C D Incubation at 32°C C->D E Timed Sampling from Receptor Chamber D->E F Sample Analysis (HPLC) E->F G Flux Calculation F->G

Caption: Workflow for In Vitro Franz Diffusion Cell Assay.

References

Amorolfine's Antifungal Efficacy: A Comparative Analysis Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of antifungal agents is paramount. This guide provides an objective analysis of amorolfine's performance against various clinical fungal isolates, juxtaposed with other common antifungal treatments. The data presented is supported by published experimental findings to ensure a comprehensive and evidence-based comparison.

Amorolfine (B1665469), a morpholine (B109124) derivative, demonstrates a broad spectrum of antifungal activity by inhibiting two critical steps in the fungal ergosterol (B1671047) biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase.[1][2][3][4][5] This dual-action mechanism disrupts the fungal cell membrane's integrity, leading to cell death.[1][2][3] Its efficacy, particularly in topical applications for onychomycosis and dermatomycoses, has been substantiated in numerous in vitro studies.[6][7]

Quantitative Comparison of Antifungal Activity

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of amorolfine and other antifungal agents against various clinical isolates.

Fungal SpeciesAmorolfine (µg/mL)Itraconazole (µg/mL)Terbinafine (µg/mL)Fluconazole (µg/mL)Source(s)
Trichophyton rubrum0.04 (MIC₅₀ & MIC₉₀)0.0726 ± 0.0210.0194 - 0.3107 (GM)1.25 ± 1.19[8][9][10]
Trichophyton mentagrophytes0.04 (MIC₅₀), 0.08 (MIC₉₀)N/A0.0194 - 0.3107 (GM)N/A[8][10][11]
Epidermophyton floccosum0.02 (MIC₅₀), 0.04 (MIC₉₀)N/AN/AN/A[8]

Table 1: Comparative MICs of Amorolfine and Other Antifungals Against Common Dermatophytes. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. GM stands for Geometric Mean.

Fungal SpeciesAmorolfine (µg/mL)Ciclopiroxolamine (µg/mL)Bifonazole (B1667052) (µg/mL)Source(s)
Trichophyton rubrum2-32 (Nail-MFC)16-32 (Nail-MFC)N/A[12][13]
Trichophyton rubrum0.375 (GM)12.57 (GM)<0.0005 (GM)[13]

Table 2: Comparative Nail Minimum Fungicidal Concentration (Nail-MFC) and Geometric Mean MICs Against Trichophyton rubrum in an in vitro Nail Infection Model. Nail-MFC is the lowest concentration that kills the fungus in a nail powder model.

Fungal SpeciesAmorolfine MIC Range (µg/mL)Amorolfine MIC₅₀ (µg/mL)Amorolfine MIC₉₀ (µg/mL)Source(s)
Candida parapsilosis0.5 - 160.52[8]
Candida albicans0.125 - 64464[8]
Scopulariopsis spp.0.5 - 4N/AN/A[8]
Acremonium spp.2 - 8N/AN/A[8]
Fusarium solani4 - 64N/AN/A[8]
Aspergillus flavus>64N/AN/A[8]

Table 3: Amorolfine MICs Against Various Yeasts and Molds.

Experimental Protocols

The data presented in the tables above are primarily derived from in vitro susceptibility testing following standardized protocols. A commonly employed method is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing (Adapted from CLSI M38-A)
  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) to induce sporulation. Conidia are then harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific concentration (e.g., 1.25 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.[14]

  • Antifungal Agent Dilution: The antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.[15]

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with 100 µL of the prepared fungal suspension.[14] Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also prepared.[14]

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 28°C) for a specified period, typically 7 days for dermatophytes.[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or complete inhibition) compared to the growth control.[14] This is often assessed visually.[14]

Visualizations

Amorolfine's Mechanism of Action

Amorolfine_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Ignosterol and other intermediates Lanosterol->Intermediates Δ14-reductase Ergosterol Ergosterol Intermediates->Ergosterol Δ7-Δ8-isomerase Disrupted_Membrane Disrupted Membrane Integrity (Cell Death) Amorolfine Amorolfine Amorolfine->Inhibition1 Amorolfine->Inhibition2

Caption: Amorolfine inhibits ergosterol synthesis at two key enzymatic steps.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow Isolate Clinical Fungal Isolate Culture Culture and Sporulation Isolate->Culture Inoculum Inoculum Preparation (Standardized Suspension) Culture->Inoculum Inoculation Inoculation of Plates Inoculum->Inoculation Antifungal Antifungal Stock Solution Dilution Serial Dilution in Microtiter Plate Antifungal->Dilution Dilution->Inoculation Incubation Incubation (e.g., 28°C for 7 days) Inoculation->Incubation Reading Visual Reading of MIC Incubation->Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Combination Therapy in Onychomycosis: An Indirect Comparison of Amorolfine with Itraconazole versus Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two combination therapy regimens for onychomycosis: amorolfine (B1665469) with itraconazole (B105839) and amorolfine with fluconazole (B54011). This comparison is based on data from separate clinical trials, as no head-to-head studies directly comparing these two combinations have been identified.

Onychomycosis, a fungal infection of the nails, presents a significant treatment challenge due to the difficulty of drug penetration into the nail plate and the long duration of therapy required. Combination therapy, utilizing both a topical and a systemic antifungal agent, has emerged as a promising strategy to enhance efficacy and potentially reduce treatment duration. This guide synthesizes findings from clinical trials to offer an objective comparison of two such approaches.

Data Presentation: Efficacy of Combination Therapies

The following tables summarize the quantitative data on the efficacy of amorolfine in combination with itraconazole and fluconazole from separate clinical studies. It is crucial to note that these results are not from a direct comparative trial and should be interpreted with caution.

Table 1: Efficacy of Amorolfine in Combination with Itraconazole for Severe Toenail Onychomycosis [1][2][3]

Treatment GroupDurationMycological Cure Rate (Week 12)Global Cure Rate (Week 24)
Amorolfine + Itraconazole (AI-6)Amorolfine: 24 weeks, Itraconazole: 6 weeks93.3% (42/45 patients)83.7% (36 patients)
Amorolfine + Itraconazole (AI-12)Amorolfine: 24 weeks, Itraconazole: 12 weeks82.9% (29/35 patients)93.9% (31 patients)
Itraconazole Monotherapy (I-12)12 weeks41.2% (14/34 patients)68.8% (22 patients)

Data from an open, randomized clinical trial in Spain.[1][2][3]

Table 2: Efficacy of Amorolfine in Combination with Fluconazole for Fingernail Onychomycosis [4][5]

Treatment GroupDurationMycological Cure (End of 3 Months)Significant Reduction in Nail Involvement
Amorolfine + Fluconazole3 monthsAll patients declared free of fungusYes (p=0.004 for number of nails, p=0.005 for percentage area)
Fluconazole + Dummy Lacquer3 months6 patients had fungal elements presentNo significant change (p=0.145)

Data from a randomized, double-blind study.[4][5]

Experimental Protocols

Amorolfine and Itraconazole Combination Trial for Severe Toenail Onychomycosis[1][2][3]
  • Study Design: An open, randomized, clinical study.

  • Patient Population: 131 patients with severe toenail onychomycosis, defined as having matrix area involvement and/or >80% total nail surface involvement.

  • Treatment Regimens:

    • Group I-12 (Control): 200 mg itraconazole once daily for 12 weeks.

  • Efficacy Assessment: Mycological evaluations (microscopy and culture) were performed at weeks 12 and 24. The primary outcome was the global cure rate at week 24, which combined mycological and clinical outcomes.

Amorolfine and Fluconazole Combination Trial for Fingernail Onychomycosis[4][5]
  • Study Design: A randomized, double-blind trial.

  • Patient Population: 30 patients with fingernail onychomycosis.

  • Treatment Regimens:

    • Combination Group: 5% amorolfine nail lacquer plus oral fluconazole for 3 months.

    • Monotherapy Group: Dummy lacquer plus oral fluconazole for 3 months.

  • Efficacy Assessment: The effectiveness was assessed by the reduction in the number and percentage area of nails involved and by mycological cure (fungal culture) at the end of the 3-month treatment period.

Visualizations

Experimental Workflow: Combination Therapy Trials

G cluster_0 Patient Recruitment & Randomization cluster_1 Treatment Arms cluster_2 Follow-up & Assessment Patient_Pool Patients with Onychomycosis Inclusion_Criteria Inclusion Criteria Met Patient_Pool->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Amorolfine_Itra Amorolfine + Itraconazole Randomization->Amorolfine_Itra Trial 1 Itraconazole_Mono Itraconazole Monotherapy Randomization->Itraconazole_Mono Trial 1 Amorolfine_Flu Amorolfine + Fluconazole Randomization->Amorolfine_Flu Trial 2 Fluconazole_Mono Fluconazole Monotherapy Randomization->Fluconazole_Mono Trial 2 Follow_Up Regular Follow-up Visits Amorolfine_Itra->Follow_Up Itraconazole_Mono->Follow_Up Amorolfine_Flu->Follow_Up Fluconazole_Mono->Follow_Up Mycological_Assessment Mycological Assessment (Microscopy & Culture) Follow_Up->Mycological_Assessment Clinical_Assessment Clinical Assessment (Nail Involvement) Follow_Up->Clinical_Assessment Data_Analysis Data Analysis Mycological_Assessment->Data_Analysis Clinical_Assessment->Data_Analysis

Caption: Experimental workflow for the clinical trials of combination therapies.

Proposed Mechanism of Action: Synergistic Antifungal Effect

G cluster_0 Drug Action on Fungal Cell Amorolfine Amorolfine (Topical) Ergosterol_Pathway Ergosterol Biosynthesis Pathway Amorolfine->Ergosterol_Pathway Inhibits D14 reductase and D7-D8 isomerase Azoles Itraconazole / Fluconazole (Systemic) Azoles->Ergosterol_Pathway Inhibits lanosterol 14α-demethylase Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Cell_Membrane Leads to depletion of ergosterol Fungal_Cell_Death Fungal Cell Death / Inhibition Cell_Membrane->Fungal_Cell_Death Disruption of

Caption: Simplified signaling pathway of the synergistic action of amorolfine and azoles.

Discussion and Conclusion

The available data suggests that the combination of topical amorolfine with a systemic azole (itraconazole or fluconazole) is more effective than azole monotherapy for onychomycosis.

Similarly, the trial on amorolfine and fluconazole for fingernail onychomycosis showed that the combination therapy resulted in a complete mycological cure for all patients and a significant reduction in nail involvement, outperforming fluconazole monotherapy.[4][5] The combination was also effective in cases where the Candida species was susceptible-dose dependent to fluconazole.[4]

Indirect Comparison: While a direct comparison is lacking, both combination therapies appear to offer a significant clinical advantage over their respective monotherapies. The choice between itraconazole and fluconazole as the systemic partner for amorolfine may depend on several factors including the causative pathogen, the severity of the infection (fingernail vs. toenail), patient-specific factors (e.g., potential drug interactions, comorbidities), and cost-effectiveness. Itraconazole is generally considered a first-line treatment for dermatophyte onychomycosis, while fluconazole may be an alternative for patients who cannot tolerate itraconazole.[6]

References

The Economic Tipping Point: Amorolfine vs. Systemic Antifungals in Onychomycosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical efficacy and cost-effectiveness reveals a nuanced landscape for the treatment of onychomycosis. While systemic antifungals have long been the cornerstone of therapy, topical agents like amorolfine (B1665469), particularly when used in combination, are carving out a significant and economically advantageous niche. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these treatment modalities.

Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the nail plate's barrier properties and the prolonged duration of therapy required. The choice between topical and systemic antifungal agents has traditionally been guided by clinical severity, with systemic options favored for more extensive disease. However, a growing body of evidence suggests that the cost-effectiveness of these approaches warrants a closer look, especially when considering combination therapies.

Mechanism of Action: A Shared Target

Both amorolfine and the primary systemic antifungals, such as terbinafine (B446) and itraconazole, exert their effects by disrupting the fungal cell membrane. They achieve this by inhibiting key enzymes in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[1][2][3]

Amorolfine targets two enzymes in this pathway: Δ14-reductase and Δ7-Δ8-isomerase.[1][3][4][5] Systemic allylamines like terbinafine inhibit squalene (B77637) epoxidase, an earlier step in the pathway.[2][6][7][8][9] Azoles, such as itraconazole, inhibit lanosterol (B1674476) 14α-demethylase.[10][11][12][13] This common pathway underscores the biological rationale for their use in treating fungal infections.

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Intervention Points Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Ignosterol Ignosterol Lanosterol->Ignosterol Lanosterol 14α- demethylase Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ7-Δ8 isomerase Ergosterol Ergosterol Episterol->Ergosterol Terbinafine Terbinafine Terbinafine->Squalene epoxide Inhibits Itraconazole Itraconazole Itraconazole->Ignosterol Inhibits Amorolfine Amorolfine Amorolfine->Fecosterol Inhibits Amorolfine->Episterol Inhibits

Figure 1: Antifungal Drug Targets in the Ergosterol Biosynthesis Pathway.

Comparative Efficacy: A Numbers Game

Clinical trials consistently demonstrate the superior efficacy of systemic antifungals when used as monotherapy compared to topical agents alone for moderate to severe onychomycosis. However, combination therapy with amorolfine and a systemic agent often yields the highest success rates.

Treatment RegimenMycological Cure Rate (%)Clinical Cure Rate (%)Complete Cure Rate (%)Study Reference
Amorolfine 5% Nail Lacquer (Monotherapy) 8 - 54%~3.8%0 - 12%[2][14][15][16]
Terbinafine 250mg/day (Monotherapy) 56 - 81%36 - 50%37.5 - 56%[14][17][18]
Itraconazole (Pulse or Continuous) 59 - 77%--[19]
Amorolfine + Oral Terbinafine -66.7%59.2 - 72.3%[18][20]
Amorolfine + Oral Itraconazole 82.9 - 93.3%-83.7 - 93.9%[21]
Amorolfine + Oral Fluconazole (B54011) Higher than fluconazole alone--[22]

Table 1: Efficacy Rates of Amorolfine and Systemic Antifungals in Onychomycosis Treatment.

Cost-Effectiveness Analysis: The Bottom Line

The economic evaluation of onychomycosis treatments is complex, factoring in drug acquisition costs, treatment duration, and the costs associated with treatment failure and adverse events. While systemic agents often have a higher upfront cost, their superior efficacy in monotherapy can sometimes translate to a lower cost per cure. However, studies have shown that combination therapy with amorolfine can be more cost-effective than systemic monotherapy.

TreatmentCost per Patient (€)Cost per Cured Patient (€)CountryStudy Reference
Amorolfine 5% Nail Lacquer56.3--[14][23]
Terbinafine 250mg/day52.1--[14][23]
Amorolfine (once weekly)-84France[20][24][25]
Ciclopirox (B875) 8% Nail Lacquer-252France[20][24][25]
Amorolfine + Oral TerbinafineLower than Terbinafine aloneLower than Terbinafine aloneMultiple[26]

Table 2: Cost-Effectiveness of Onychomycosis Treatments.

A retrospective analysis in the UK found oral terbinafine to be the most cost-effective option, followed by amorolfine.[15] Another study highlighted that amorolfine was consistently more cost-effective than other topical treatments like ciclopirox and tioconazole.[20][24][25]

Experimental Protocols: A Closer Look at the Evidence

The data presented in this guide are derived from a variety of study designs, primarily multicenter, randomized, controlled trials. These studies form the foundation of our understanding of the comparative efficacy and cost-effectiveness of these treatments.

Experimental_Workflow cluster_0 Patient Recruitment & Baseline cluster_1 Randomization & Treatment cluster_2 Follow-up & Assessment cluster_3 Data Analysis Patient_Screening Patient Screening (Confirmed Onychomycosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Screening->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (Clinical & Mycological) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group A (e.g., Amorolfine + Systemic) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Systemic Monotherapy) Randomization->Treatment_B Follow_Up_Visits Regular Follow-up Visits Treatment_A->Follow_Up_Visits Treatment_B->Follow_Up_Visits Efficacy_Assessment Efficacy Assessment (Mycological & Clinical Cure) Follow_Up_Visits->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_Up_Visits->Safety_Assessment Statistical_Analysis Statistical Analysis Efficacy_Assessment->Statistical_Analysis Safety_Assessment->Statistical_Analysis Cost_Effectiveness_Analysis Cost-Effectiveness Analysis Statistical_Analysis->Cost_Effectiveness_Analysis

Figure 2: Generalized Experimental Workflow for Onychomycosis Clinical Trials.
Key Methodological Considerations from Cited Studies:

  • Patient Population: Studies typically enroll adult patients with clinically and mycologically confirmed toenail onychomycosis, often with a specified percentage of nail involvement.[26][27]

  • Randomization: Patients are randomly assigned to different treatment arms to minimize bias.[18][26]

  • Blinding: In many trials, both the investigator and the patient are blinded to the treatment being administered to prevent bias in outcome assessment.[27]

  • Treatment Regimens:

    • Amorolfine: Typically applied as a 5% nail lacquer once or twice weekly for 6 to 15 months.[18][26]

    • Terbinafine: Administered orally at a dose of 250 mg daily for 3 to 4 months.[18][26]

    • Itraconazole: Dosed either continuously or in pulses.[19]

  • Outcome Measures:

    • Mycological Cure: Negative result on both direct microscopy (KOH test) and fungal culture.[26]

    • Clinical Cure: A significant reduction in the area of the affected nail.[26]

    • Complete Cure: The combination of both mycological and clinical cure.[19]

  • Follow-up: Patients are typically followed for several months after the completion of treatment to assess for relapse.[26]

Conclusion: A Strategic Approach to Treatment

The decision to use amorolfine, systemic antifungals, or a combination of both should be based on a careful assessment of the clinical presentation, patient factors, and a thorough understanding of the cost-effectiveness data. While systemic agents remain a potent tool for managing onychomycosis, the evidence strongly supports the consideration of combination therapy with amorolfine to enhance efficacy and potentially reduce the overall cost of treatment. For mild to moderate cases, amorolfine monotherapy presents a cost-effective alternative to other topical agents. Future research should continue to refine our understanding of the optimal use of these agents, both alone and in combination, to improve patient outcomes and manage healthcare costs effectively.

References

In Vitro Efficacy of Amorolfine Compared to Other Morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of amorolfine (B1665469) and other morpholine (B109124) derivatives, focusing on their antifungal activity. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of their performance based on available experimental data.

Introduction to Morpholine Antifungals

Morpholine antifungals are a class of synthetic compounds that disrupt the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis.[1][2] Unlike azoles, which target lanosterol (B1674476) 14-α-demethylase, morpholines inhibit two specific enzymes in the ergosterol pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[1][3] This dual-target mechanism is believed to make the development of resistance more difficult for fungal pathogens.[1] While several morpholine derivatives, such as fenpropimorph (B1672530), tridemorph (B114830), and fenpropidin, are utilized in agriculture, amorolfine is the primary derivative used for clinical topical applications in humans, particularly for onychomycosis.[1][2]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary mode of action for morpholine antifungals is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This disruption leads to the depletion of ergosterol and an accumulation of toxic, non-functional sterol intermediates, such as ignosterol, which ultimately compromises membrane function and leads to fungal cell death.[1][4]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate Ignosterol (and other intermediates) Lanosterol->Intermediate Demethylation Ergosterol Ergosterol Intermediate->Ergosterol Reduction & Isomerization Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Reductase Sterol Δ14-Reductase Isomerase Sterol Δ7-Δ8-Isomerase Morpholines Amorolfine & Other Morpholines Morpholines->Reductase Morpholines->Isomerase

Figure 1. Mechanism of action of morpholine antifungals.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data for amorolfine and other morpholine derivatives against various fungal pathogens.

Table 1: In Vitro Activity (MIC in µg/mL) of Morpholine Derivatives against Dermatophytes

Fungal SpeciesAmorolfineFenpropimorphSila-analogue 24Reference(s)
Trichophyton rubrum0.04-≤0.125[1]
Trichophyton mentagrophytes0.04 - 0.08-≤0.125[1]
Epidermophyton floccosum0.02 - 0.04--[1]
Microsporum canis---
Sila-analogue 24 is a fenpropimorph analogue with silicon incorporation.[1]

Table 2: In Vitro Activity (MIC in µg/mL) of Morpholine Derivatives against Yeasts

Fungal SpeciesAmorolfineFenpropimorphSila-analogue 24Reference(s)
Candida albicans≤0.125 - >6416≤0.125[1]
Candida glabrata-320.25[1]
Candida tropicalis-640.25[1]
Cryptococcus neoformans-10.25[1]
Sila-analogue 24 is a fenpropimorph analogue with silicon incorporation.[1]

Table 3: In Vitro Activity (MFC in µg/mL) of Morpholine Derivatives

Fungal SpeciesAmorolfineFenpropimorphSila-analogue 24Reference(s)
Candida albicans>64>640.25[1]
Candida glabrata->640.5[1]
Candida tropicalis->640.5[1]
Cryptococcus neoformans-20.5[1]
Sila-analogue 24 is a fenpropimorph analogue with silicon incorporation.[1]

From the available data, amorolfine demonstrates potent activity against dermatophytes.[1] The sila-analogue 24, a modified version of fenpropimorph, showed comparable or superior activity to amorolfine, particularly in its fungicidal effect against Candida species.[1]

Experimental Protocols

The determination of in vitro antifungal activity for morpholine derivatives generally follows standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly used technique.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow start Start prep_fungi Prepare Fungal Inoculum (e.g., from 7-day old culture on PDA) start->prep_fungi adjust_inoculum Adjust Inoculum to 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium prep_fungi->adjust_inoculum inoculate Inoculate plate with fungal suspension adjust_inoculum->inoculate prep_plate Prepare 96-well plate with 2-fold serial dilutions of morpholine derivatives prep_plate->inoculate incubate Incubate at 28-35°C for 48-72 hours inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition (e.g., ≥50%) incubate->read_mic end End read_mic->end

Figure 2. Workflow for MIC determination via broth microdilution.

Detailed Methodology for Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Antifungal Agents : Stock solutions of morpholine derivatives are typically prepared in dimethyl sulfoxide (B87167) (DMSO). Two-fold serial dilutions are then made in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS to pH 7.0) in 96-well microtiter plates.

  • Fungal Strains and Inoculum Preparation : Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA) or Sabouraud Dextrose Agar (SDA), and incubated at an appropriate temperature (e.g., 28°C) for several days until sporulation. A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Incubation : The inoculated microtiter plates are incubated at a suitable temperature (e.g., 28°C for dermatophytes, 35°C for yeasts) for a specified period (e.g., 48 to 72 hours), depending on the growth rate of the fungal species.

  • MIC Determination : The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth in the control well (drug-free medium). This can be assessed visually or using a spectrophotometer.

Methodology for Minimum Fungicidal Concentration (MFC) Assay
  • Subculturing : Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth and is subcultured onto an agar medium (e.g., SDA) that does not contain any antifungal agent.

  • Incubation : The agar plates are incubated at the appropriate temperature until growth is visible in the growth control subculture.

  • MFC Determination : The MFC is defined as the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.

Conclusion

Based on the available in vitro data, amorolfine exhibits strong antifungal activity, particularly against dermatophytes. While data for a direct comparison with other morpholine derivatives like fenpropimorph and tridemorph in a clinical context is limited, studies on modified analogues suggest potential for developing even more potent morpholine-based antifungals. The standardized protocols provided by organizations like CLSI are crucial for ensuring the reproducibility and comparability of in vitro susceptibility testing results. Further research directly comparing a broader range of morpholine derivatives against a standardized panel of clinically relevant fungi would be beneficial for the drug development field.

References

Safety Operating Guide

Proper Disposal Procedures for Loceryl (Amorolfine) Nail Lacquer in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Loceryl (amorolfine) nail lacquer, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

I. Hazard Identification and Safety Overview

This compound and its active ingredient, amorolfine (B1665469) hydrochloride, are classified as hazardous materials. The primary concerns are flammability and aquatic toxicity.[1][2] Improper disposal, such as pouring it down the drain or discarding it in regular trash, can lead to environmental contamination and may violate regulations.[3][4][5]

Key Hazards:

  • Flammability: The nail lacquer contains flammable solvents like ethanol (B145695) and is therefore a fire risk.[4][6] It should be kept away from heat and open flames.[4]

  • Aquatic Toxicity: Amorolfine is toxic to aquatic life with long-lasting effects.[1][2] Discharge into sewer systems or waterways must be strictly avoided.[5]

  • Chemical Hazards: As with any chemical, direct contact with skin and eyes should be avoided. In case of spills, appropriate personal protective equipment (PPE) should be worn.[1][5]

II. Quantitative Data Summary

The following table summarizes key data pertinent to the safe handling and disposal of this compound and its active ingredient.

ParameterDataReference
Active Ingredient Amorolfine Hydrochloride (5% w/v solution)[7]
Primary Hazards Flammable, Harmful if swallowed, Toxic to aquatic life[1][2]
Personal Protective Safety goggles, protective gloves, lab coat[1][8]
Primary Disposal Route Hazardous waste incineration via a licensed disposal facility[5][6][9][10]
Prohibited Disposal Do not flush down drains or discard in household/general trash.[3][4][5]
Storage Temperature Store below 30°C[4]

III. Step-by-Step Disposal Protocol for Laboratory Environments

This protocol outlines the procedure for disposing of unused, expired, or contaminated this compound and associated materials in a research or laboratory setting.

Step 1: Segregation and Waste Collection

  • Designate a specific, clearly labeled hazardous waste container for this compound and related chemical waste.[8] This container should be made of a material compatible with the lacquer's solvents.

  • Collect all waste materials, including:

    • Expired or unused this compound solution.

    • Empty this compound bottles.

    • Contaminated items such as applicators, swabs, gloves, and absorbent materials used for spills.[8]

  • Do not mix this waste stream with other types of laboratory waste unless approved by your institution's Environmental Health and Safety (EHS) department.[8]

Step 2: Container Management

  • For residual amounts of lacquer: The bottle is considered hazardous waste and should be placed directly into the designated hazardous waste container. Do not attempt to rinse the bottle, as the rinsate would also be considered hazardous waste.[8]

  • Labeling: Ensure the hazardous waste container is clearly labeled as "Hazardous Waste," "Flammable," and lists the primary chemical constituents (Amorolfine, Ethanol).[10]

  • Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated area away from ignition sources, awaiting pickup by a licensed waste disposal service.[10]

Step 3: Spill Management

  • In case of a spill, ensure adequate ventilation and remove all sources of ignition.[5]

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect the material using non-sparking tools.[5]

  • Place the contaminated absorbent material into the designated hazardous waste container.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution’s EHS office or a licensed chemical waste disposal company.[6][10]

  • The recommended final disposal method for this type of waste is controlled incineration at a permitted facility.[5][6][9]

IV. Experimental Workflow and Logical Diagrams

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_donot Prohibited Actions start This compound Waste Generated (Unused, Expired, Contaminated) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drain Do NOT Pour Down Drain start->no_drain no_trash Do NOT Discard in Regular Trash start->no_trash container Designate Labeled Hazardous Waste Container ppe->container collect_liquid Collect Unused/Expired This compound Solution collect_solids Collect Contaminated Items (Bottles, Swabs, Gloves) container_fill Place All Waste in Designated Container collect_liquid->container_fill collect_solids->container_fill seal Seal Container Tightly container_fill->seal store Store in Ventilated Area Away from Ignition Sources seal->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs incineration Dispose via Controlled Incineration contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound hazardous waste.

References

Essential Safety and Logistical Information for Handling Loceryl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of any chemical substance is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Loceryl, with its active ingredient amorolfine (B1665469). By adhering to these protocols, you can ensure a safe laboratory environment and maintain the integrity of your research.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for amorolfine hydrochloride, the active component in this compound. This information is compiled from various safety data sheets (SDS) to provide a clear reference for risk assessment.

ParameterValueReference
GHS Hazard Classifications Acute toxicity, oral (Category 4)[1][2][3]; Skin irritation (Category 2)[1][2][4]; Hazardous to the aquatic environment, long-term (Category 2)[1][2][4]H302: Harmful if swallowed[2][3][4]; H315: Causes skin irritation[1][2][4]; H411: Toxic to aquatic life with long lasting effects[1][2][4]
Acute Toxicity LD50 Oral (Rat)1,800 mg/kg[5]
Physical State Solid (amorolfine HCl)[6]-
Melting Point 221 - 223 °C / 429.8 - 433.4 °F[6]-
Flammability This compound nail lacquer is flammable due to its alcohol base.[1]Keep away from heat, sparks, open flames, and hot surfaces.[7]

Experimental Protocol: Laboratory Application of this compound

This protocol outlines a step-by-step methodology for the application of this compound in a controlled laboratory setting, designed to minimize exposure and contamination.

Objective: To apply a precise quantity of this compound (amorolfine nail lacquer) to a prepared in-vitro nail model or biological sample for research purposes.

Materials:

  • This compound (amorolfine 5% w/v medicated nail lacquer)

  • Experimental substrate (e.g., human nail plate, cultured cells)

  • Micropipette or calibrated applicator

  • Fume hood

  • Personal Protective Equipment (see table below)

  • Waste disposal containers (separate for chemical and sharps waste)

  • Spill kit appropriate for flammable liquids

Procedure:

  • Preparation and Donning PPE:

    • Before beginning, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[8]

    • Verify that a fire extinguisher (Type ABC is generally appropriate) is accessible.[7]

    • Don all required personal protective equipment as specified in the PPE section. This includes a flame-resistant lab coat, safety goggles, and nitrile gloves.[7]

  • Work Area Setup:

    • Perform all manipulations of this compound and its solvents within a certified chemical fume hood to control vapor accumulation.[8][9][10]

    • Place an absorbent, disposable bench liner in the work area to contain any minor spills.

    • Keep the this compound container tightly closed when not in immediate use.[9]

  • Sample Preparation:

    • Prepare the experimental substrate according to your specific research protocol.

    • If applicable, file the surface of the substrate to mimic the instructions for human use, which can enhance penetration.

  • Application of this compound:

    • Open the this compound bottle. To avoid cross-contamination, do not wipe the applicator on the neck of the bottle.

    • Using a calibrated micropipette or the provided applicator, apply the specified volume of lacquer evenly over the entire surface of the prepared substrate.

    • Avoid contact with surrounding surfaces to prevent the spread of the substance.

  • Drying and Incubation:

    • Allow the lacquer to dry completely within the fume hood for approximately 3-5 minutes, or as required by the experimental design.[11]

    • Once dry, the sample can be moved to an incubator or other designated area for the duration of the experiment.

  • Post-Application Cleanup:

    • Thoroughly clean the reusable applicator with an appropriate solvent (e.g., isopropyl alcohol) using a disposable wipe.

    • Dispose of the wipe and any other contaminated disposable materials in the designated chemical waste container.[1]

    • Close the this compound bottle tightly and store it in a flammable storage cabinet, away from heat and ignition sources.[9]

  • Doffing PPE and Hand Washing:

    • Remove PPE in the correct order to avoid contamination.

    • Wash hands thoroughly with soap and water after handling the substance and removing gloves.[6]

Personal Protective Equipment (PPE)

A risk assessment is crucial for determining the necessary PPE.[8] Based on the known hazards of amorolfine and the flammable nature of the lacquer, the following PPE is mandatory for laboratory handling.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[8]To prevent skin contact and irritation.[1][2][4]
Eye Protection Chemical safety goggles.[6]To protect eyes from splashes of the lacquer or its solvents.[10]
Body Protection Flame-resistant or 100% cotton lab coat.[7][9]To protect skin and clothing from spills. Synthetic blends can melt if ignited.[9]
Respiratory Protection Not typically required under normal use in a fume hood.[6]The use of a fume hood provides adequate ventilation to control vapors.[9]

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[8][9]

  • Ignition Sources: this compound is flammable. Keep it away from all sources of ignition, including open flames, hot plates, and spark-producing equipment.[7][9]

  • Storage: Store the container tightly closed in a designated flammable storage cabinet. Protect from heat and direct sunlight.[9]

Disposal Plan

Proper disposal is critical to protect the environment and comply with regulations.[11][12]

  • Waste Segregation: Do not dispose of this compound or its contaminated materials in standard trash or down the drain.[13]

  • Chemical Waste: Unused or expired this compound, as well as materials used for its application and cleanup (gloves, wipes, applicators), should be collected in a clearly labeled, sealed container for hazardous chemical waste.[6]

  • Regulatory Compliance: All waste must be disposed of in accordance with institutional guidelines and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[11][14] This typically involves disposal through a licensed environmental management vendor for incineration.[12][14]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory environment.

Loceryl_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Cleanup & Disposal Phase prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe apply 3. Handle & Apply this compound (Avoid Ignition Sources) don_ppe->apply dry 4. Allow Sample to Dry apply->dry cleanup 5. Clean Applicators & Contain Waste dry->cleanup store 6. Store this compound Securely cleanup->store dispose 7. Segregate Waste for RCRA Disposal cleanup->dispose doff_ppe 8. Doff PPE & Wash Hands store->doff_ppe dispose->doff_ppe

Caption: Workflow for Safe Laboratory Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.